Product packaging for Fmoc-NH-PEG4-HZ-BOC(Cat. No.:)

Fmoc-NH-PEG4-HZ-BOC

カタログ番号: B1443215
分子量: 601.7 g/mol
InChIキー: KELNADFIEGTPOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Fmoc-NH-dPEG(4)-NHNH-Boc (CAS 1263044-77-4) is a single molecular weight, heterobifunctional discrete PEG (dPEG) crosslinker designed for advanced bioconjugation and peptide synthesis applications . This reagent features a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on one end and an acid-labile Boc (t-butyloxycarbonyl) protected hydrazide on the other, allowing for sequential, orthogonal deprotection and conjugation steps . The short, 16-atom dPEG(4) spacer (approximately 18.0 Å) incorporated between these functional groups serves to significantly improve the water solubility of conjugate constructs while simultaneously reducing steric hindrance, thereby enhancing biomolecular recognition and binding efficiency . The primary application of this compound is in the synthesis of complex peptide architectures, where it can be strategically inserted into peptide chains using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. The Fmoc group is easily removed with piperidine to expose a free amine for further chain elongation, while the Boc group can be cleaved under mild acidic conditions to liberate a reactive hydrazide functionality . This hydrazide group is particularly valuable for site-specific conjugation to aldehydes and ketones via hydrazone bond formation, a key reaction for labeling glycoproteins, creating stable antibody-drug conjugates (ADCs), and functionalizing biomaterials . With a molecular formula of C31H43N3O9 and a molecular weight of 601.69 g/mol, this well-defined crosslinker is an essential tool for researchers developing targeted therapeutics, diagnostic probes, and other sophisticated bioconjugates . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43N3O9 B1443215 Fmoc-NH-PEG4-HZ-BOC

特性

IUPAC Name

tert-butyl N-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELNADFIEGTPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Versatility of Fmoc-NH-PEG4-HZ-BOC: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the sophisticated design of linker molecules is paramount to the efficacy and safety of novel drug conjugates. Among these, Fmoc-NH-PEG4-HZ-BOC has emerged as a key heterobifunctional linker, offering a powerful tool for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core attributes, applications, and methodologies associated with this compound, tailored for professionals in drug development and biomedical research.

This compound is a meticulously designed molecule incorporating three key functional components: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected hydrazide.[1] This unique architecture allows for a sequential and controlled conjugation strategy, which is essential for the construction of well-defined and potent therapeutic agents. The Fmoc and Boc protecting groups offer orthogonal stability, enabling their selective removal under distinct chemical conditions.[1] The hydrophilic PEG4 spacer is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugate, mitigating aggregation, and potentially reducing immunogenicity.[2][3]

This guide will delve into the technical specifications of this compound, present detailed experimental protocols for its use in bioconjugation, and provide quantitative data to inform experimental design. Furthermore, logical and experimental workflows will be visualized to clarify the strategic application of this versatile linker in modern drug discovery.

Core Properties and Applications

The utility of this compound stems from the distinct properties of its constituent parts. The strategic inclusion of orthogonal protecting groups, Fmoc and Boc, allows for a stepwise conjugation approach. The Fmoc group, being base-labile, can be removed to expose a primary amine for conjugation, while the Boc group remains intact.[1] Conversely, the acid-labile Boc group can be cleaved to reveal the hydrazide functionality, which can then react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[1] This pH-sensitive hydrazone linkage is particularly advantageous for ADCs, as it can be engineered to release the cytotoxic payload in the acidic environment of tumor cells or endosomes.[2]

The PEG4 spacer enhances the aqueous solubility of often hydrophobic drug payloads, which is a critical factor in preventing aggregation and improving the overall stability and manufacturability of ADCs and PROTACs.[4][5]

Primary applications include:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The hydrazide end can be reacted with an aldehyde- or ketone-containing drug, and the amine end (after Fmoc deprotection) can be coupled to the antibody.

  • PROTACs: This linker is suitable for connecting a target protein-binding ligand and an E3 ligase-binding ligand. The orthogonal nature of the protecting groups allows for the sequential attachment of these two different molecules.[3][6]

  • Peptide Synthesis and Modification: The Fmoc-protected amine is a standard feature in solid-phase peptide synthesis (SPPS), allowing for the incorporation of a PEGylated and reactive hydrazide moiety into a peptide sequence.[7]

  • Surface Functionalization: The linker can be used to modify surfaces, such as nanoparticles or microarrays, to introduce specific functionalities for targeted delivery or diagnostic applications.[2]

Quantitative Data

The following tables summarize key physicochemical properties of this compound and typical stability data for hydrazone linkers, which are relevant for designing and evaluating conjugates synthesized with this molecule.

PropertyValueReference
CAS Number 1263044-77-4[8]
Molecular Formula C₃₁H₄₃N₃O₉[8]
Molecular Weight 601.7 g/mol [8]
Purity ≥95%[8]
Solubility Soluble in DMSO, DMF, DCM[2][9]
Storage -20°C, keep in dry and avoid sunlight[6]

Table 1: Physicochemical Properties of this compound

Linker TypepHHalf-life (t½)Reference
Phenylketone-derived hydrazone7.4 (Human Plasma)~2 days[10]
Silyl ether-based acid-cleavable7.4 (Human Plasma)>7 days[10]
Carbonate-based acid-cleavable7.4 (Human Plasma)~36 hours[10]

Table 2: Comparative Stability of Different Linker Chemistries in Human Plasma (Note: The stability of a specific conjugate with this compound will depend on the precise structure of the conjugated molecules and should be experimentally determined.)

Experimental Protocols

The following are representative protocols for the deprotection and conjugation reactions involving this compound. These should be optimized for specific applications.

Protocol 1: Orthogonal Deprotection of Fmoc and Boc Groups

A. Fmoc Deprotection (Base-mediated)

  • Dissolve this compound in a suitable organic solvent such as dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the removal of the Fmoc group.

  • Upon completion, remove the piperidine and by-products by evaporation under reduced pressure and/or purification by silica gel chromatography. The resulting product is NH₂-PEG4-HZ-BOC.

B. Boc Deprotection (Acid-mediated)

  • Dissolve this compound or the Fmoc-deprotected intermediate in a suitable organic solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically 20-50% (v/v) in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

  • Upon completion, remove the TFA and solvent by evaporation under a stream of nitrogen. The resulting product is Fmoc-NH-PEG4-HZ or, if starting from the Fmoc-deprotected intermediate, the fully deprotected linker.

Protocol 2: Hydrazone Bond Formation

This protocol describes the reaction of the deprotected hydrazide with a carbonyl-containing molecule (e.g., a cytotoxic drug).

  • Generate the free hydrazide by following the Boc deprotection protocol (Protocol 1B).

  • Dissolve the hydrazide-containing linker and the aldehyde- or ketone-functionalized molecule in a suitable buffer, typically at a pH of 5-6 to catalyze the reaction. A co-solvent such as DMSO may be necessary to ensure solubility.

  • A slight excess of the carbonyl-containing molecule may be used to drive the reaction to completion.

  • Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the formation of the hydrazone-linked conjugate by LC-MS.

  • Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

Protocol 3: Amide Bond Formation

This protocol outlines the conjugation of the deprotected amine to a carboxylic acid-containing molecule (e.g., an antibody after modification or a small molecule ligand).

  • Generate the free amine by following the Fmoc deprotection protocol (Protocol 1A).

  • Activate the carboxylic acid group of the molecule to be conjugated using a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Add the amine-containing linker to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the formation of the amide bond by LC-MS.

  • Purify the final conjugate using a suitable chromatographic technique.

Mandatory Visualizations

experimental_workflow start This compound fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection Path 1 boc_deprotection2 Boc Deprotection (TFA/DCM) start->boc_deprotection2 Path 2 amine_linker NH2-PEG4-HZ-BOC fmoc_deprotection->amine_linker amide_coupling Amide Bond Formation (EDC, NHS) amine_linker->amide_coupling conjugate1 Molecule A-NH-PEG4-HZ-BOC amide_coupling->conjugate1 boc_deprotection1 Boc Deprotection (TFA/DCM) conjugate1->boc_deprotection1 conjugate1_hydrazide Molecule A-NH-PEG4-HZ boc_deprotection1->conjugate1_hydrazide hydrazone_formation1 Hydrazone Formation (Molecule B with C=O, pH 5-6) conjugate1_hydrazide->hydrazone_formation1 final_conjugate1 Molecule A-Linker-Molecule B hydrazone_formation1->final_conjugate1 hydrazide_linker Fmoc-NH-PEG4-HZ boc_deprotection2->hydrazide_linker hydrazone_formation2 Hydrazone Formation (Molecule B with C=O, pH 5-6) hydrazide_linker->hydrazone_formation2 conjugate2 Fmoc-NH-PEG4-HZ-Molecule B hydrazone_formation2->conjugate2 fmoc_deprotection2 Fmoc Deprotection (20% Piperidine/DMF) conjugate2->fmoc_deprotection2 conjugate2_amine NH2-PEG4-HZ-Molecule B fmoc_deprotection2->conjugate2_amine amide_coupling2 Amide Bond Formation (Molecule A with COOH) conjugate2_amine->amide_coupling2 final_conjugate2 Molecule A-Linker-Molecule B amide_coupling2->final_conjugate2

Caption: Orthogonal synthesis pathways using this compound.

protac_pathway protac PROTAC (e.g., using this compound linker) e3 E3 Ubiquitin Ligase ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein of Interest (POI) poi->ternary Binds e3->ternary Recruits polyub Poly-ubiquitination of POI ternary->polyub Catalyzes ub Ubiquitin (Ub) ub->ternary E2 Ligase proteasome 26S Proteasome polyub->proteasome Recognition degradation POI Degradation proteasome->degradation peptides Peptide Fragments degradation->peptides

Caption: PROTAC-mediated protein degradation signaling pathway.

References

An In-Depth Technical Guide to Fmoc-NH-PEG4-HZ-BOC: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-NH-PEG4-HZ-BOC, a heterobifunctional linker integral to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) based linker featuring two distinct protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. This strategic design allows for the sequential and controlled conjugation of different molecular entities. The central PEG4 spacer enhances the solubility and flexibility of the resulting conjugate.

The key structural features include:

  • Fmoc-protected amine: This functionality allows for conjugation to carboxylic acid groups after deprotection under basic conditions.

  • Boc-protected hydrazide: This group, upon deprotection under acidic conditions, reacts with carbonyl groups (aldehydes and ketones).

  • PEG4 Spacer: A hydrophilic chain of four ethylene glycol units that improves aqueous solubility and provides spatial separation between the conjugated molecules.

Below is a visual representation of the chemical structure of this compound.

this compound chemical structure
Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
CAS Number 1263044-77-4[1]
Molecular Formula C₃₁H₄₃N₃O₉[1]
Molecular Weight 601.69 g/mol [1]
Purity ≥95%[2]
Solubility Soluble in DMF, DMSO
Appearance White to off-white solid
Storage Conditions -20°C, protect from light and moisture[3]

Experimental Protocols

The utility of this compound lies in the orthogonal deprotection of its two terminal functionalities, enabling a stepwise conjugation workflow.

Fmoc Group Deprotection

The Fmoc group is labile under basic conditions, typically using a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).

Materials:

  • This compound conjugate

  • 20% (v/v) Piperidine in DMF

  • DMF for washing

  • Inert gas (e.g., Nitrogen or Argon)

Protocol:

  • Dissolve the Fmoc-protected compound in DMF in a reaction vessel under an inert atmosphere.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the reaction solvent and excess piperidine under reduced pressure.

  • Wash the resulting amine-containing compound with DMF to remove residual reagents.

  • The deprotected compound can be used immediately in the next conjugation step.

Boc Group Deprotection

The Boc group is stable to basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA).

Materials:

  • Boc-protected hydrazide compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) as a solvent

  • Inert gas (e.g., Nitrogen or Argon)

Protocol:

  • Dissolve the Boc-protected compound in DCM in a reaction vessel under an inert atmosphere.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the deprotection is complete, remove the TFA and DCM by evaporation under a stream of inert gas or by rotary evaporation.

  • The resulting hydrazide can be co-evaporated with a solvent like toluene to ensure complete removal of residual TFA.

  • The deprotected hydrazide is now ready for conjugation to a carbonyl-containing molecule.

Conjugation of the Deprotected Linker

Fmoc-Deprotected Amine to a Carboxylic Acid:

The free amine generated after Fmoc deprotection can be coupled to a carboxylic acid using standard peptide coupling reagents.

Materials:

  • Amine-functionalized PEG linker

  • Carboxylic acid-containing molecule

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like NHS (N-Hydroxysuccinimide).[4][5]

  • A non-nucleophilic base: e.g., Diisopropylethylamine (DIPEA).[4]

  • Anhydrous DMF

Protocol:

  • Dissolve the carboxylic acid-containing molecule and the coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the amine-functionalized PEG linker (1 equivalent) to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC.

Boc-Deprotected Hydrazide to a Carbonyl (Aldehyde or Ketone):

The hydrazide formed after Boc deprotection readily reacts with aldehydes or ketones to form a stable hydrazone bond.[6]

Materials:

  • Hydrazide-functionalized PEG linker

  • Aldehyde or ketone-containing molecule

  • Reaction buffer: a slightly acidic buffer (pH 5-6), such as acetate buffer, is often optimal. Aniline can be used as a catalyst to improve reaction efficiency.[6]

Protocol:

  • Dissolve the carbonyl-containing molecule in the reaction buffer.

  • Add the hydrazide-functionalized PEG linker to the solution.

  • If using, add a catalytic amount of aniline.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the formation of the hydrazone by LC-MS.

  • The resulting hydrazone-linked conjugate can be purified by size-exclusion chromatography or other appropriate chromatographic methods.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical workflows involving this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Fmoc Deprotection and Antibody Conjugation cluster_step2 Step 2: Boc Deprotection and Drug Conjugation Fmoc_Linker This compound Amine_Linker H2N-PEG4-HZ-BOC Fmoc_Linker->Amine_Linker Deprotection Piperidine 20% Piperidine in DMF Piperidine->Fmoc_Linker Antibody_Linker Antibody-NH-PEG4-HZ-BOC Amine_Linker->Antibody_Linker Coupling Antibody_COOH Antibody with Carboxylic Acid Antibody_COOH->Antibody_Linker EDC_NHS EDC/NHS EDC_NHS->Antibody_COOH Antibody_Hydrazide Antibody-NH-PEG4-HZ Antibody_Linker->Antibody_Hydrazide Deprotection TFA TFA in DCM TFA->Antibody_Linker ADC Antibody-Drug Conjugate (ADC) Antibody_Hydrazide->ADC Conjugation Drug_Carbonyl Drug with Carbonyl Group Drug_Carbonyl->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Synthesis_Workflow cluster_pathwayA Pathway A: Fmoc Deprotection First cluster_pathwayB Pathway B: Boc Deprotection First Start This compound A1 Fmoc Deprotection (Piperidine/DMF) Start->A1 B1 Boc Deprotection (TFA/DCM) Start->B1 A2 H2N-PEG4-HZ-BOC A1->A2 A3 Couple to E3 Ligase Ligand (with COOH) A2->A3 A4 E3-Linker-HZ-BOC A3->A4 A5 Boc Deprotection (TFA/DCM) A4->A5 A6 E3-Linker-HZ A5->A6 A7 Couple to Target Protein Ligand (with Carbonyl) A6->A7 A_End PROTAC A7->A_End B2 Fmoc-NH-PEG4-HZ B1->B2 B3 Couple to Target Protein Ligand (with Carbonyl) B2->B3 B4 Fmoc-Linker-Target B3->B4 B5 Fmoc Deprotection (Piperidine/DMF) B4->B5 B6 H2N-Linker-Target B5->B6 B7 Couple to E3 Ligase Ligand (with COOH) B6->B7 B_End PROTAC B7->B_End

Caption: Logical pathways for PROTAC synthesis.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally protected amine and hydrazide functionalities, provides a versatile platform for the construction of complex biomolecules. The ability to perform sequential conjugations under distinct chemical conditions makes it particularly suitable for the synthesis of ADCs and PROTACs, where precise control over the assembly of the final conjugate is critical. The experimental protocols provided herein offer a foundation for the practical application of this linker in creating novel therapeutics and research tools.

References

An In-depth Technical Guide to the Mechanism and Application of Fmoc-NH-PEG4-HZ-BOC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Fmoc-NH-PEG4-HZ-BOC, represents a sophisticated tool in the field of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key functional components: a base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group, a short polyethylene glycol (PEG) spacer to enhance hydrophilicity, an acid-cleavable hydrazone (HZ) linker for pH-dependent payload release, and an acid-labile tert-Butoxycarbonyl (Boc) protecting group. This guide elucidates the core mechanism of action of this compound, provides detailed experimental protocols for its use, and presents quantitative data on the stability of its critical hydrazone linkage.

Core Mechanism of Action

The functionality of this compound is centered around the orthogonal deprotection of its two terminal protecting groups and the pH-sensitive cleavage of its internal hydrazone linker. This design allows for a stepwise and controlled conjugation of two different molecular entities and their subsequent release under specific environmental conditions.

The molecule's utility can be conceptualized in a logical workflow where it acts as a bridge between a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug). The Fmoc and Boc groups provide orthogonal protection of two reactive sites, enabling selective conjugation. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules. The hydrazone linker is engineered to be stable at physiological pH (~7.4) but to undergo rapid hydrolysis in the acidic environment of endosomes or lysosomes (pH 4.5-6.5), triggering the release of the payload.[1]

Signaling Pathway of Payload Release

The critical event in the mechanism of action of an ADC constructed with a hydrazone linker is the intracellular release of the payload. This process is initiated by the acidic environment of the lysosome following internalization of the ADC.

ADC Antibody-Drug Conjugate (in circulation, pH 7.4) Internalization Internalization into Target Cell ADC->Internalization Binding to cell surface antigen Lysosome Trafficking to Lysosome (pH 4.5-5.5) Internalization->Lysosome Cleavage Acid-Catalyzed Hydrazone Cleavage Lysosome->Cleavage Low pH environment Release Payload Release and Action Cleavage->Release

Caption: Intracellular trafficking and payload release of an ADC with a pH-sensitive hydrazone linker.

Data Presentation: Stability of Hydrazone Linkers

The stability of the hydrazone bond is a critical parameter for the efficacy and safety of drug conjugates. Premature cleavage in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the target site can reduce potency. The following tables summarize the stability of various hydrazone linkers under different pH conditions. While specific data for this compound is not publicly available, the presented data for structurally related hydrazones provide a valuable reference.

Table 1: Half-life of Hydrazone Linkers at Different pH Values

Hydrazone TypepHHalf-life (t½)Reference
General Hydrazone7.0183 hours[2]
5.04.4 hours[2]
Acyl Hydrazone7.0> 2.0 hours[3]
5.0~2.4 minutes[3]
pHPMA-APM-TAMRA (Aromatic ketone-based)7.4> 24 hours (<30% degradation)[4]
5.0Steady degradation over 24 hours[4]
pHPMA-BMCA-TAMRA (Aliphatic ketone-based)7.4Significant hydrolysis after 5 hours[4]
5.0Greater hydrolysis at early time points[4]

Table 2: Release Rates of Hydrazone-Linked Conjugates

Conjugate/Linker TypepHRelease ProfileReference
Spiro diorthoester conjugate6.065% hydrolysis after 15 hours[3]
7.024% hydrolysis after 15 hours[3]
Methyl substituted maleamic acid linker6.0~70% Doxorubicin release at 5 hours[3]
7.0~10% Doxorubicin release at 5 hours[3]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving the use of this compound and similar linkers.

Synthesis of a Hydrazone-Linked Conjugate (General Protocol)

This protocol outlines the general steps for synthesizing a conjugate using a bifunctional linker with orthogonal protecting groups.

Start This compound Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection1 Conjugation1 Conjugation of Molecule A (e.g., Antibody) Deprotection1->Conjugation1 Purification1 Purification Conjugation1->Purification1 Deprotection2 Boc Deprotection (e.g., TFA in DCM) Purification1->Deprotection2 Conjugation2 Conjugation of Molecule B (e.g., Payload) Deprotection2->Conjugation2 Purification2 Final Purification Conjugation2->Purification2

Caption: General workflow for the synthesis of a bioconjugate using a linker with orthogonal protecting groups.

Protocol:

  • Fmoc Deprotection:

    • Dissolve the this compound linker in N,N-dimethylformamide (DMF).

    • Add a solution of 20% (v/v) piperidine in DMF.[3]

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and piperidine under vacuum.

  • Conjugation of the First Molecule (e.g., an antibody):

    • Activate the carboxyl group of the first molecule using a standard coupling agent (e.g., EDC/NHS).

    • Dissolve the deprotected linker in a suitable buffer (e.g., PBS pH 7.4).

    • Add the activated molecule to the linker solution and stir at room temperature for 2-4 hours.

    • Purify the conjugate using size-exclusion chromatography or affinity chromatography.

  • Boc Deprotection:

    • Dissolve the purified conjugate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) to the solution (typically 25-50% v/v).[5]

    • Stir the reaction at room temperature for 1-2 hours.[5]

    • Remove the solvent and TFA under a stream of nitrogen.

  • Conjugation of the Second Molecule (e.g., a payload with a ketone handle):

    • Dissolve the Boc-deprotected conjugate in a suitable solvent (e.g., ethanol).

    • Add the second molecule (containing a ketone or aldehyde) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.[6]

    • Stir the reaction at room temperature for 4-12 hours.[6]

    • Monitor the reaction by LC-MS.

    • Purify the final conjugate using an appropriate chromatographic method (e.g., HPLC).

In Vitro Hydrazone Linker Stability Assay

This assay is crucial for determining the stability of the hydrazone linker in a simulated physiological environment.[4]

Start Prepare Conjugate Stock Solution (in DMSO) Incubation Spike into Plasma (Human, Mouse, etc.) Start->Incubation Timepoints Incubate at 37°C and Sample at Different Time Points Incubation->Timepoints Quenching Quench Reaction (e.g., Acetonitrile Precipitation) Timepoints->Quenching Analysis Analyze by LC-MS or HPLC-UV Quenching->Analysis Data Determine Half-life (t½) Analysis->Data

Caption: Experimental workflow for the in vitro plasma stability assay of a hydrazone-linked conjugate.

Protocol:

  • Preparation:

    • Thaw frozen plasma (e.g., human, mouse) at 37°C and centrifuge to remove precipitates.[4]

    • Prepare a stock solution of the test conjugate in DMSO.[4]

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the test conjugate into the plasma to a final concentration of 1-10 µM, ensuring the final DMSO concentration is less than 1%.[4]

    • Incubate the mixture at 37°C with gentle agitation.[4]

  • Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma mixture.

  • Sample Processing:

    • Quench the reaction by adding cold acetonitrile to the plasma sample to precipitate proteins.

    • Vortex and centrifuge at high speed to pellet the proteins.[4]

  • Analysis:

    • Analyze the supernatant by LC-MS or HPLC to quantify the amount of intact conjugate and released payload.[4]

    • Plot the percentage of intact conjugate versus time to determine the half-life of the linker in plasma.[4]

Conclusion

This compound is a versatile and powerful tool for the construction of advanced bioconjugates. Its well-defined mechanism of action, based on orthogonal deprotection and pH-sensitive cleavage, allows for precise control over the assembly and disassembly of molecular constructs. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals to effectively utilize this and similar linkers in their work, ultimately contributing to the advancement of targeted therapeutics.

References

Role of PEG4 spacer in bifunctional linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the PEG4 Spacer in Bifunctional Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, bifunctional linkers are critical components that connect two or more molecular entities, enabling the creation of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The choice of the spacer within these linkers is a pivotal design decision, profoundly influencing the conjugate's overall efficacy, stability, and pharmacokinetic profile. Among the various options, the discrete polyethylene glycol (PEG) spacer, particularly the tetra-ethylene glycol (PEG4) variant, has emerged as a cornerstone technology.[1] Its defined length, hydrophilicity, and flexibility provide a unique combination of properties that address common challenges in drug development, including solubility, aggregation, and immunogenicity.[1][2][3] This technical guide provides a comprehensive overview of the role of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key workflows and mechanisms.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility : A primary challenge in the development of ADCs and PROTACs is the often-poor aqueous solubility of potent small molecule payloads or ligands.[2][4] This hydrophobicity can lead to aggregation, diminishing efficacy and potentially triggering an immune response.[2] The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the conjugate, preventing aggregation and improving its formulation and handling characteristics.[1][]

  • Optimal Spacing and Minimized Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] In ADCs, this spacing prevents the cytotoxic payload from interfering with the antibody's binding site, thus preserving its targeting function.[1] For PROTACs, the linker length is critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[][7] The flexibility of the PEG chain allows the two ends of the chimera to pivot and adopt the optimal conformation for cooperative complex formation.[][8]

  • Improved Pharmacokinetics and Stability : The PEG4 spacer contributes to a more favorable pharmacokinetic profile. By increasing hydrophilicity and creating a protective hydration shell, it can reduce renal clearance and shield the conjugate from enzymatic degradation, leading to a longer circulation half-life.[1][3][4][9] This extended exposure can improve the therapeutic index by increasing drug accumulation at the target site.[1]

  • Reduced Immunogenicity : The hydration shell created by the PEG chain can mask immunogenic epitopes on the linker or payload, reducing the risk of an adverse immune response.[1][3] This "stealth" effect is a well-established benefit of PEGylation in biopharmaceuticals.[10]

Data Presentation: Physicochemical and Biological Properties

The selection of a linker requires a careful balance of properties. The following tables summarize quantitative data comparing PEG4 to other linkers, illustrating its role in modulating the characteristics of bifunctional molecules.

PropertyValueDescriptionSource
Length ~1.4 nmProvides spatial separation between conjugated molecules.[1]
Molecular Mass Contribution ~176 DaBased on four C₂H₄O units.[]
Solubility HighThe ethylene oxide units are highly solvated in aqueous environments.[1][2]
Flexibility HighC-O bonds can freely rotate, allowing conformational flexibility.[10]
Immunogenicity LowThe hydration shell masks potential immunogenic epitopes.[1][3]
Biocompatibility HighExhibits minimal toxicity and is approved for biomedical applications.[10]

Table 1: Core Physicochemical Properties of a PEG4 Spacer. This table outlines the fundamental characteristics of the PEG4 spacer that contribute to its utility in bifunctional linkers.

Linker TypecLogPTPSA (Ų)HBDHBA
Alkyl Chain (C8) 3.6000
PEG2 0.927.703
PEG4 0.346.205
PEG6 -0.364.707

Table 2: Calculated Physicochemical Properties of Different Linker Types. This table provides a comparison of calculated properties for different linkers, highlighting the increased hydrophilicity (lower cLogP, higher TPSA and HBA) conferred by PEG spacers. Data is illustrative and compiled from public research.[11]

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1

Table 3: Influence of PEG Linker Length on PROTAC Activity and Permeability. This table illustrates how increasing PEG length can improve degradation efficiency (lower DC₅₀, higher Dₘₐₓ) while potentially reducing cell permeability. The optimal length represents a trade-off between these factors. Data is illustrative and compiled from various sources.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and evaluation of bifunctional molecules containing PEG4 spacers.

Protocol 1: NHS-Ester-PEG4 Conjugation to Primary Amines (e.g., Antibodies)

Objective: To covalently attach a PEG4-containing payload to primary amine groups (e.g., lysine residues) on a protein or antibody.

Materials:

  • Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 2-10 mg/mL.

  • NHS-ester functionalized PEG4-payload linker (e.g., NHS-PEG4-MMAE).

  • Dimethyl sulfoxide (DMSO).

  • Amine-free buffer (e.g., PBS, pH 7.4).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system: Size Exclusion Chromatography (SEC) or dialysis cassettes.

Methodology:

  • Reagent Preparation: Dissolve the NHS-ester-PEG4-payload linker in DMSO to a stock concentration of 10-20 mM.

  • Molar Ratio Calculation: Determine the desired molar excess of the linker relative to the antibody. A typical starting point is a 5-10 fold molar excess.

  • Conjugation Reaction: Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.

  • Quenching: Add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification: Purify the resulting ADC using SEC to separate the conjugate from unreacted linker, payload, and quenching reagent.[1] Alternatively, use dialysis against PBS.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[2]

Protocol 2: In Vivo Plasma Stability Assay

Objective: To assess the stability of the bifunctional conjugate in a physiological environment by measuring changes in its integrity (e.g., DAR for ADCs) and the concentration of free payload over time.[2]

Materials:

  • Test conjugate (e.g., ADC).

  • Animal model (e.g., mice or rats).

  • Plasma collection tubes (e.g., containing K₂EDTA).

  • Centrifuge.

  • Analytical equipment: LC-MS/MS system.

  • Protein precipitation solution (e.g., acetonitrile).

Methodology:

  • Dosing: Administer the conjugate to the animal model via intravenous (IV) injection at a specified dose.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) into plasma collection tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Average DAR Analysis:

    • Thaw plasma samples on ice.

    • Use an affinity capture method (e.g., protein A/G beads) to isolate the ADC from other plasma proteins.

    • Analyze the captured ADC via LC-MS to determine the average DAR at each time point.[2]

  • Free Payload Analysis:

    • Thaw plasma samples on ice.

    • Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.[7]

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[2][7]

  • Data Analysis: Plot the change in average DAR and the concentration of free payload over time to determine the in vivo stability and clearance kinetics of the conjugate.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

Objective: To measure the formation of the Target Protein-PROTAC-E3 Ligase ternary complex, which is essential for PROTAC-mediated protein degradation.[11]

Materials:

  • His-tagged Target Protein of Interest (POI).

  • GST-tagged E3 Ligase (e.g., VHL or Cereblon complex).

  • Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).

  • Fluorescein- or Bodipy-conjugated anti-GST antibody (acceptor fluorophore).

  • PROTAC compound series with varying linkers (e.g., PEG4).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements.

Methodology:

  • Assay Setup: In a low-volume 384-well microplate, add the POI, E3 ligase, Tb-anti-His antibody, and acceptor-anti-GST antibody.

  • PROTAC Addition: Add a serial dilution of the PROTAC compound to the wells. Include no-PROTAC controls.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation and equilibrium to be reached.[11]

  • Measurement: Measure the TR-FRET signal on a compatible plate reader. Excite the terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" in PROTACs, and the peak of the curve indicates the optimal concentration for ternary complex formation.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate the functional contributions of the PEG4 spacer, a typical experimental workflow, and a key signaling mechanism.

G cluster_0 Core Properties of PEG4 cluster_1 Functional Outcomes cluster_2 Therapeutic Improvements p1 Defined Length (~1.4 nm) o1 Reduces Steric Hindrance p1->o1 p2 Hydrophilic Nature o2 Increases Solubility p2->o2 p3 Flexibility & Inertness o3 Masks Epitopes p3->o3 o4 Creates Hydration Shell p3->o4 t1 Maintains Binding Affinity o1->t1 t2 Reduces Aggregation o2->t2 t3 Reduces Immunogenicity o3->t3 t4 Increases In Vivo Stability o4->t4 t5 Improves Pharmacokinetics t2->t5 t4->t5

Caption: Logical flow of the PEG4 spacer's functional contributions.[1]

G Workflow for ADC Conjugation and Characterization start Start: Antibody in Amine-Free Buffer prep_linker Prepare NHS-PEG4-Payload Stock in DMSO start->prep_linker conjugate Add Linker to Antibody (5-10x Molar Excess) start->conjugate prep_linker->conjugate incubate Incubate 1-2h at RT conjugate->incubate quench Quench Reaction (e.g., Tris Buffer) incubate->quench purify Purify ADC via SEC or Dialysis quench->purify analyze_dar Analyze DAR by HIC or LC-MS purify->analyze_dar analyze_agg Assess Aggregation by SEC purify->analyze_agg end Characterized ADC analyze_dar->end analyze_agg->end

Caption: Experimental workflow for ADC synthesis and characterization.

G PROTAC Mechanism of Action with PEG4 Linker POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (POI Ligand-PEG4-E3 Ligand) PROTAC->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Proteasome->E3 Recycled Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation facilitated by a PEG4 linker.

Conclusion

The PEG4 spacer plays a disproportionately large role in the success of bifunctional bioconjugates.[1] By providing a discrete, hydrophilic, and flexible linkage, it effectively addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1][2] While the optimal linker length is ultimately context-dependent and must be determined empirically for each application, the PEG4 spacer often represents a "goldilocks" solution, providing significant benefits without unduly compromising other critical attributes like cell permeability or binding affinity.[7] The detailed protocols and workflows provided in this guide offer a practical framework for the successful application and evaluation of PEG4 technology in the creation of next-generation therapeutics.

References

Orthogonal Deprotection of Fmoc and Boc Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is paramount for achieving high yields and purity of the target molecules. Among the most widely employed protecting groups for amines are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. Their widespread adoption stems from their reliable protection and, crucially, their ability to be removed under distinct, non-interfering conditions. This principle, known as orthogonality, is the cornerstone of modern solid-phase peptide synthesis (SPPS) and enables the precise, sequential construction of complex molecules.[1][2][3]

This technical guide provides a comprehensive exploration of the orthogonal deprotection of Fmoc and Boc groups, offering detailed experimental protocols, quantitative comparisons, and a discussion of potential side reactions and mitigation strategies.

The Principle of Orthogonality

Orthogonal protection is a strategy that utilizes protecting groups that can be selectively removed in the presence of each other, allowing for precise control over the sequence of synthetic transformations.[3][4][5] In the context of Fmoc and Boc groups, this orthogonality is achieved due to their differential lability to base and acid, respectively. The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, whereas the Boc group is stable to basic conditions but is removed by acid.[3][6][7] This fundamental difference allows for the selective deprotection of one group while the other remains intact, a critical feature in multi-step syntheses like SPPS.[4][7]

Orthogonality Orthogonal Deprotection Concept cluster_Fmoc Fmoc Protection Strategy cluster_Boc Boc Protection Strategy Fmoc_Protected Fmoc-NH-R Fmoc_Deprotected H2N-R Fmoc_Protected->Fmoc_Deprotected Base (e.g., Piperidine) Boc_Protected Boc-NH-R' Fmoc_Deprotected->Fmoc_Protected Fmoc-OSu Boc_Deprotected H2N-R' Boc_Protected->Boc_Deprotected Acid (e.g., TFA) Boc_Deprotected->Boc_Protected Boc2O

Caption: The principle of orthogonal protection with Fmoc and Boc groups.

Fmoc Group Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids in SPPS.[8]

Mechanism of Deprotection

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[6][9] The base abstracts the acidic proton on the C9 position of the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[6][10] The highly reactive DBF is then trapped by the excess amine base to form a stable adduct.[6]

Fmoc_Deprotection_Mechanism cluster_mechanism Fmoc Deprotection Mechanism Fmoc_AA Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_AA->Intermediate1 + Piperidine Piperidine Piperidine DBF Dibenzofulvene Intermediate1->DBF Carbamic_Acid Carbamic Acid Intermediate1->Carbamic_Acid DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine Free_Amine H2N-Peptide-Resin Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocols

A standard protocol for Fmoc deprotection in manual SPPS is as follows:

  • Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30 minutes.[11]

  • Initial Wash: The resin is washed thoroughly with DMF (3 x 1 min).[12]

  • Deprotection: A solution of 20% (v/v) piperidine in DMF is added to the resin. The mixture is agitated for an initial 2-3 minutes, and the solution is drained.[8] A fresh portion of the deprotection solution is added, and agitation continues for another 5-10 minutes to ensure complete removal of the Fmoc group.[8]

  • Washing: The resin is extensively washed with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8][12]

  • Confirmation (Optional): A qualitative test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine, indicating complete deprotection.[10][13]

Quantitative Data

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time.

Deprotection ReagentConcentrationTypical Reaction TimeDeprotection Efficiency (%)Notes
Piperidine in DMF20% (v/v)2 x 5-10 min>99%The most common and effective reagent.[8][14]
Piperazine in DMF/Ethanol10% (w/v)10-15 min~98%A less toxic alternative to piperidine.[6]
4-Methylpiperidine (4MP) in DMF20% (v/v)2 x 5-10 min>99%Similar efficiency to piperidine.[6]
DBU in DMF2-5% (v/v)2-5 minHighA stronger, non-nucleophilic base; may increase side reactions.[15]

Data compiled from multiple sources, and efficiency can vary based on the peptide sequence and resin.

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, historically the first choice for α-amino protection in Merrifield's original SPPS methodology.[4]

Mechanism of Deprotection

Boc deprotection is achieved through an acid-catalyzed cleavage.[16] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA).[16][17] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[16][17] The tert-butyl cation can be trapped by nucleophilic scavengers present in the reaction mixture or can eliminate a proton to form isobutylene.[14][16]

Boc_Deprotection_Mechanism cluster_mechanism Boc Deprotection Mechanism Boc_AA Boc-NH-R Protonated_Boc Protonated Intermediate Boc_AA->Protonated_Boc + H+ TFA TFA (H+) tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ Free_Amine H3N+-R Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

A general protocol for Boc deprotection is as follows:

  • Dissolution: The Boc-protected substrate is dissolved in a suitable solvent, such as dichloromethane (DCM).[18]

  • Acid Addition: Trifluoroacetic acid (TFA) is added to the solution, typically to a final concentration of 25-50% (v/v).[18][19] For substrates sensitive to strong acid, milder conditions such as 4M HCl in 1,4-dioxane can be used.[16][20]

  • Reaction: The mixture is stirred at room temperature for 30 minutes to 4 hours, with the progress monitored by TLC or LC-MS.[16][20]

  • Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be precipitated with a non-polar solvent like diethyl ether and collected by filtration.[18][20]

  • Neutralization (Optional): If the free amine is required, the salt is dissolved in a suitable solvent and neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[18][20]

Quantitative Data

The choice of acid and the presence of scavengers are critical for efficient and clean Boc deprotection.

Deprotection ReagentConcentrationTypical Reaction TimeYield (%)Notes
TFA in DCM25-50% (v/v)0.5 - 2 h>95%Highly effective and common; requires careful handling.[17][18][19]
4M HCl in 1,4-Dioxane5-10 equivalents1 - 4 h>90%Milder alternative to TFA.[16][20]
Oxalyl Chloride in Methanol3 equivalents1 - 4 hup to 90%Mild conditions, suitable for acid-sensitive substrates.[21][22]
Thermal (in water)Reflux15 min - 1 hVariable"Green" alternative, but substrate dependent.[16]

Yields are substrate-dependent and can be influenced by the presence of other functional groups.

Side Reactions and Troubleshooting

Both Fmoc and Boc deprotection strategies are susceptible to side reactions that can impact the yield and purity of the final product.

Fmoc Deprotection
  • Incomplete Deprotection: Can occur due to peptide aggregation or steric hindrance. This leads to deletion sequences in the final peptide.[10][11]

    • Solution: Increase deprotection time, use a stronger base cocktail (e.g., with DBU), or employ chaotropic agents to disrupt aggregation.[15][23]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic imide (aspartimide) under basic conditions, which can lead to racemization and the formation of β-aspartyl peptides.

    • Solution: Use protecting groups on the aspartic acid side chain that sterically hinder this cyclization, or use milder deprotection conditions.

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly prevalent with proline as the second amino acid.

    • Solution: Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin) or couple a pre-formed dipeptide.

Boc Deprotection
  • t-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine.[14][24]

    • Solution: The addition of "scavengers" to the deprotection cocktail is crucial. Scavengers, such as triethylsilane (TES), triisopropylsilane (TIS), and thioanisole, are more nucleophilic than the sensitive amino acid residues and effectively trap the tert-butyl cation.[14][25]

  • Incomplete Deprotection: Can result from insufficient acid strength or reaction time, especially with sterically hindered amines.

    • Solution: Increase the concentration of the acid, prolong the reaction time, or gently warm the reaction mixture.[14]

  • Degradation of Acid-Labile Groups: The harsh acidic conditions can cleave other acid-sensitive protecting groups or linkers.

    • Solution: Use milder deprotection conditions (e.g., HCl in dioxane) or choose protecting groups with different acid lability.[21]

SPPS Workflow: A Comparative Overview

The choice between Fmoc and Boc protection strategies dictates the entire workflow of solid-phase peptide synthesis.

SPPS_Workflow cluster_Fmoc_SPPS Fmoc-based SPPS cluster_Boc_SPPS Boc-based SPPS Fmoc_Start Start with Fmoc-AA-Resin Fmoc_Deprotect Fmoc Deprotection (Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple next Fmoc-AA Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF) Fmoc_Couple->Fmoc_Wash2 Fmoc_Repeat Repeat Cycle Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotect for next cycle Fmoc_Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA) Fmoc_Repeat->Fmoc_Final_Cleavage end of synthesis Boc_Start Start with Boc-AA-Resin Boc_Deprotect Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash & Neutralize Boc_Deprotect->Boc_Wash1 Boc_Couple Couple next Boc-AA Boc_Wash1->Boc_Couple Boc_Wash2 Wash Boc_Couple->Boc_Wash2 Boc_Repeat Repeat Cycle Boc_Wash2->Boc_Repeat Boc_Repeat->Boc_Deprotect for next cycle Boc_Final_Cleavage Final Cleavage & Side-Chain Deprotection (HF) Boc_Repeat->Boc_Final_Cleavage end of synthesis

Caption: Comparative workflow of Fmoc- and Boc-based SPPS.

Conclusion

The orthogonal nature of Fmoc and Boc protecting groups provides chemists with a powerful and versatile toolkit for the synthesis of complex molecules, most notably peptides. The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the target molecule, including its length, complexity, and the presence of sensitive functional groups. While Fmoc-based SPPS has become the more dominant methodology due to its milder deprotection conditions and amenability to automation, the Boc strategy remains a robust and valuable approach for certain applications. A thorough understanding of the deprotection mechanisms, optimal reaction conditions, and potential side reactions for both Fmoc and Boc groups is essential for the successful design and execution of synthetic strategies in research and drug development.

References

An In-depth Technical Guide to Hydrazide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide linkers are a cornerstone of modern bioconjugation, enabling the covalent attachment of molecules to biomolecules with a high degree of specificity and control. This technology is particularly pivotal in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), as well as in the creation of advanced diagnostic agents and research tools. The formation of a hydrazone bond through the reaction of a hydrazide with an aldehyde or ketone offers a versatile and robust method for creating stable yet often cleavable linkages. This guide provides a comprehensive overview of the chemistry, applications, and methodologies associated with hydrazide linkers in bioconjugation.

Core Principles: The Chemistry of Hydrazone Bond Formation

The fundamental reaction underlying the utility of hydrazide linkers is the condensation of a hydrazide (-CO-NH-NH₂) with a carbonyl group (an aldehyde or ketone) to form a hydrazone bond (-CO-N=C). This reaction is a type of nucleophilic addition-elimination.

The reaction is highly chemoselective, as aldehydes and ketones are relatively rare in native biological systems, thus minimizing off-target reactions.[1] The formation of the hydrazone bond is pH-dependent, with optimal reaction rates typically observed in a mildly acidic environment (pH 4-6).[2] This is because the reaction is acid-catalyzed; protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[2] However, at very low pH, the hydrazide nucleophile itself can become protonated, which reduces its nucleophilicity and slows the reaction.[3]

Aniline and its derivatives have been shown to act as effective nucleophilic catalysts for hydrazone formation.[4] Aniline first reacts with the aldehyde to form a more reactive Schiff base intermediate, which is then readily displaced by the hydrazide to form the final hydrazone product, significantly accelerating the reaction rate.[4][5]

Stability and Cleavage of Hydrazone Linkers

A key feature of the hydrazone bond is its inherent pH-sensitive stability. While generally stable at physiological pH (~7.4), the hydrazone linkage is susceptible to hydrolysis under acidic conditions, such as those found within the endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments of cells.[3][6][] This property is exploited in drug delivery systems, particularly ADCs, to trigger the release of a cytotoxic payload specifically within the target cancer cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[6][]

The stability of the hydrazone bond can be modulated by the electronic and steric nature of the substituents on both the hydrazide and carbonyl components. For instance, hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes due to resonance stabilization.[8][9] Acylhydrazones, in particular, exhibit a favorable stability profile, being relatively stable at neutral pH but readily cleaved at acidic pH.[10]

In comparison to other common bioconjugation linkages, hydrazones are generally more stable than imines but less stable than oximes. The rate of hydrolysis for oximes can be nearly 1000-fold lower than for hydrazones.[11][12][13]

Quantitative Data on Hydrazide Linker Stability and Reactivity

The following tables summarize key quantitative data regarding the stability and reaction kinetics of hydrazide linkers, providing a basis for comparison and selection in bioconjugation design.

Linker Type/StructureConditionHalf-life (t½)Reference
Aromatic Hydrazone (AcBut)pH 7.4> 24 hours (only 6% hydrolysis)[10]
pH 4.5~24 hours (97% release)[10]
Acyl HydrazonepH 7.0> 2.0 hours[10]
pH 5.02.4 minutes[10]
General HydrazonepH 7.2183 hours[14]
pH 5.04.4 hours[14]
pHPMA-APM-TAMRA (Aromatic ketone-based)pH 7.4> 24 hours (<30% degradation)[15]
pH 5.0Steady increase in degradation over 24 hours[15]
pHPMA-BMCA-TAMRA (Aliphatic ketone-based)pH 7.4Significant hydrolysis after 5 hours[15]
pH 5.0Much greater hydrolysis at early time points[15]
Table 1: Comparative Stability of Different Hydrazone Linkers at Varying pH.
ReactantsCatalystpHSecond-Order Rate Constant (k₁) (M⁻¹s⁻¹)Reference
6-hydrazinopyridyl-peptide + BenzaldehydeNone4.53.0 ± 0.3[16]
6-hydrazinopyridyl-peptide + Benzaldehyde10 mM Aniline4.5>100 (reaction complete in minutes)[16]
6-hydrazinopyridyl-peptide + Benzaldehyde100 mM Aniline7.0160 ± 10[16]
Aminooxyacetyl-peptide + Benzaldehyde100 mM Aniline7.08.2 ± 1.0[16]
Hydrazide + AldehydeGeneral (uncatalyzed)7.0< 0.01[3]
Table 2: Reaction Kinetics of Hydrazone and Oxime Formation.

Experimental Protocols

Protocol 1: General Procedure for Labeling of Glycoproteins with a Hydrazide-Functionalized Dye

This protocol describes the generation of aldehyde groups on a glycoprotein through periodate oxidation, followed by conjugation to a hydrazide-containing fluorescent dye.

Materials:

  • Glycoprotein solution (e.g., 5 mg/mL)

  • Sodium meta-periodate (NaIO₄)

  • 0.1 M Sodium Acetate Buffer, pH 5.5

  • Hydrazide-functionalized dye solution (e.g., 50 mM in DMSO)

  • Desalting column or dialysis cassette

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Preparation of Periodate Solution: Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5. This solution should be prepared fresh immediately before use.[17]

  • Oxidation of Glycoprotein:

    • Prepare the glycoprotein solution at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[17]

    • Add an equal volume of the 20 mM periodate solution to the glycoprotein solution (e.g., 1 mL of periodate solution to 1 mL of protein solution).[17]

    • Mix gently and incubate the reaction for 5 minutes at room temperature in the dark.[17]

  • Removal of Excess Periodate: Immediately after incubation, remove the excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5.[17]

  • Conjugation Reaction:

    • To the purified, oxidized glycoprotein solution, add the hydrazide-functionalized dye solution. A typical starting point is to add 200 µL of a 50 mM hydrazide solution to 2 mL of the protein solution.[17] The optimal molar ratio of hydrazide to protein should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature.[17]

  • Purification of the Labeled Glycoprotein: Purify the labeled glycoprotein from excess, unreacted dye using a desalting column or dialysis.[17]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its maximum absorbance wavelength.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a Hydrazone Linker

This protocol provides a general workflow for the conjugation of a drug-linker construct containing a hydrazide moiety to an antibody that has been engineered to contain an aldehyde group.

Materials:

  • Aldehyde-tagged monoclonal antibody (mAb)

  • Hydrazide-functionalized drug-linker construct

  • Conjugation buffer (e.g., 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5)

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

  • Characterization instrumentation (e.g., UV-Vis spectrophotometer, mass spectrometer)

Procedure:

  • Antibody Preparation:

    • The antibody must first be modified to introduce a reactive aldehyde group. This can be achieved through various methods, including the oxidation of carbohydrate moieties in the Fc region or the enzymatic conversion of a specific amino acid residue to a formylglycine.

    • Buffer exchange the aldehyde-tagged antibody into the conjugation buffer.

  • Drug-Linker Preparation: Dissolve the hydrazide-functionalized drug-linker construct in a compatible solvent (e.g., DMSO) to a known concentration.

  • Conjugation Reaction:

    • Add the drug-linker solution to the antibody solution at a specific molar excess (e.g., 5-10 fold molar excess of drug-linker to antibody).

    • If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM.[16]

    • Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Purification of the ADC:

    • Remove unreacted drug-linker and catalyst by purifying the ADC. SEC is commonly used to separate the higher molecular weight ADC from smaller molecules.

    • Alternatively, protein A chromatography can be used to capture the ADC, followed by elution and buffer exchange.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), HIC, or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the integrity and activity of the ADC through binding assays (e.g., ELISA) and in vitro cytotoxicity assays.

Visualizations

Hydrazone_Formation Hydrazide Hydrazide (R-CO-NH-NH₂) Hydrazone Hydrazone (R-CO-N=CHR') Hydrazide->Hydrazone + R'-CHO (pH 4-6) Aldehyde Aldehyde (R'-CHO) Water Water (H₂O)

Caption: Chemical reaction for hydrazone bond formation.

ADC_Workflow start Start: Aldehyde-tagged Antibody step1 Add Hydrazide-Drug Linker (with optional Aniline catalyst) start->step1 step2 Incubate (e.g., 2-16h at RT) step1->step2 step3 Purify ADC (e.g., Size-Exclusion Chromatography) step2->step3 step4 Characterize ADC (DAR, Purity, Activity) step3->step4 end Final ADC Product step4->end

Caption: Experimental workflow for ADC synthesis.

Drug_Release_Pathway ADC_circulating ADC in Circulation (pH 7.4, Stable Hydrazone) ADC_internalized ADC Internalized into Target Cell (Endosome) ADC_circulating->ADC_internalized Binding to Target Antigen Drug_release Hydrazone Hydrolysis (pH 4.5-6.5) ADC_internalized->Drug_release Active_drug Active Drug Released in Lysosome Drug_release->Active_drug Cell_death Apoptosis/Cell Death Active_drug->Cell_death

Caption: pH-mediated drug release from an ADC.

Conclusion

Hydrazide linkers represent a powerful and versatile tool in the field of bioconjugation. Their ease of formation, chemoselectivity, and, most notably, their pH-sensitive stability make them highly valuable for a range of applications, from fundamental biological research to the development of life-saving therapeutics. A thorough understanding of the underlying chemistry, reaction kinetics, and stability profiles is essential for the rational design and successful implementation of bioconjugates utilizing this important class of linkers. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively harness the potential of hydrazide chemistry in their work.

References

Fmoc-NH-PEG4-HZ-BOC molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the Fmoc-NH-PEG4-HZ-BOC heterobifunctional linker, a versatile tool in bioconjugation and drug development. The guide covers its chemical properties, detailed experimental protocols for its use, and illustrates its application in modern therapeutic modalities.

Core Molecular Data

This compound is a polyethylene glycol (PEG) based linker featuring two distinct protecting groups at its termini: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group protecting an amine, and an acid-labile tert-butyloxycarbonyl (Boc) group protecting a hydrazide. This orthogonal protection scheme allows for the sequential deprotection and conjugation of different molecular entities.

PropertyValueReference
Full Chemical Name Fmoc-N-amido-PEG4-t-Boc-Hydrazide[1][2]
Molecular Formula C₃₁H₄₃N₃O₉[1]
Molecular Weight 601.7 g/mol [1][2]
CAS Number 1263044-77-4[1]

Key Structural Features and Applications

The unique architecture of the this compound linker makes it highly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The central PEG4 spacer enhances aqueous solubility and provides a flexible linkage between the conjugated molecules.

Figure 1. Structure of this compound cluster_Fmoc Fmoc Group (Base-labile) cluster_PEG PEG4 Spacer (Hydrophilic) cluster_Boc Boc-Hydrazide (Acid-labile) Fmoc Fmoc PEG4 -NH-(CH₂CH₂O)₄-C(O)- Fmoc->PEG4 Boc -NH-NH-Boc PEG4->Boc

Caption: Structure of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the sequential deprotection of the Fmoc and Boc groups, and the subsequent conjugation of the linker.

Fmoc Group Deprotection

The Fmoc group is typically removed under basic conditions to expose the primary amine.

Materials:

  • This compound linker

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Fmoc-protected linker in DMF. If the linker is attached to a solid support (e.g., resin), swell the resin in DMF for 30 minutes.

  • Add the 20% piperidine in DMF solution to the linker solution or resin.

  • Agitate the mixture at room temperature for 20-30 minutes.

  • If on a solid support, drain the solution and repeat the piperidine treatment for another 10 minutes to ensure complete deprotection.

  • Wash the resulting amine-PEG4-HZ-BOC thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • The product can be dried under vacuum.

Monitoring: The deprotection can be monitored by UV-Vis spectrophotometry by detecting the absorbance of the dibenzofulvene-piperidine adduct in the filtrate at approximately 301 nm. A stable baseline indicates the completion of the reaction.

Boc Group Deprotection

The Boc group is removed under acidic conditions to yield the free hydrazide.

Materials:

  • Amine-PEG4-HZ-BOC (from the previous step)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected linker in DCM.

  • Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with DCM or toluene may be necessary to remove residual TFA.

  • The resulting product, Amine-PEG4-Hydrazide, is typically obtained as a TFA salt and can be used directly in the next step or after neutralization.

Hydrazide Conjugation to an Aldehyde or Ketone

The deprotected hydrazide can be conjugated to a molecule containing an aldehyde or ketone functional group to form a stable hydrazone bond.

Materials:

  • Amine-PEG4-Hydrazide linker

  • Aldehyde or ketone-containing molecule (e.g., a payload, protein)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • Aniline (as a catalyst, optional)

  • Reaction buffer (e.g., sodium acetate buffer, pH 5-6)

Procedure:

  • Dissolve the Amine-PEG4-Hydrazide linker in the chosen solvent.

  • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

  • Add the linker solution to the solution of the target molecule. A typical molar excess of the linker is used.

  • If using, add a catalytic amount of aniline.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • The reaction progress can be monitored by LC-MS or High-Performance Liquid Chromatography (HPLC).

  • Purify the final conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography, reversed-phase HPLC).

Application Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the utility of the this compound linker in a typical experimental workflow and in the context of PROTAC-mediated protein degradation.

Figure 2. Workflow for Sequential Deprotection and Conjugation A This compound B NH2-PEG4-HZ-BOC A->B 20% Piperidine/DMF C NH2-PEG4-HZ B->C TFA/DCM D Conjugate 1 B->D Conjugate to Molecule 1 (e.g., via Amide Bond) E Final Conjugate C->E Conjugate to Molecule 2 (e.g., via Hydrazone Bond)

Caption: Workflow for Sequential Deprotection and Conjugation.

Figure 3. PROTAC Assembly and Action cluster_assembly PROTAC Synthesis cluster_action Mechanism of Action A Target Protein Ligand PROTAC PROTAC A->PROTAC B This compound B->PROTAC C E3 Ligase Ligand C->PROTAC Ternary Ternary Complex (TP-PROTAC-E3) PROTAC->Ternary TP Target Protein TP->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC Assembly and Action.

References

Solubility and stability of PEGylated hydrazide linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of PEGylated Hydrazide Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of PEGylated hydrazide linkers, which are critical components in the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). Understanding the physicochemical properties of these linkers is paramount for designing effective and safe therapeutics that exhibit predictable pharmacokinetics and controlled payload release.

Introduction to PEGylated Hydrazide Linkers

PEGylated hydrazide linkers are bifunctional molecules that combine the benefits of polyethylene glycol (PEG) with the versatile chemistry of a hydrazide group.[1][2] This combination is instrumental in modern bioconjugation.[3]

  • Polyethylene Glycol (PEG): A hydrophilic, non-toxic, and non-immunogenic polymer.[4][5] The PEG component enhances the aqueous solubility of conjugated molecules, increases their hydrodynamic volume to extend circulation half-life, and provides a "stealth" effect that shields the conjugate from the immune system.[6][7][8][9]

  • Hydrazide Group (-CONHNH₂): This functional group reacts with aldehydes and ketones to form a hydrazone bond.[1][10] This linkage is notably pH-sensitive, remaining relatively stable at physiological pH (~7.4) but undergoing hydrolysis in acidic environments.[11][12][13] This property is exploited for targeted drug release within the acidic compartments of cells, such as endosomes and lysosomes.[13][]

The synergy between the PEG spacer and the hydrazone linkage allows for the development of drug conjugates with improved solubility, stability in circulation, and targeted payload release.[15]

cluster_0 PEGylated Hydrazide Linker Components cluster_1 Key Functions in Drug Conjugates PEG Polyethylene Glycol (PEG) Chain Linker PEGylated Hydrazide Linker PEG->Linker confers Hydrazide Hydrazide Group (-CONHNH₂) Hydrazide->Linker provides Solubility ↑ Solubility & Bioavailability Linker->Solubility Stability ↑ In Vivo Stability (pH 7.4) Linker->Stability Release Acid-Triggered Payload Release (pH 4.5-6.0) Linker->Release PK ↑ Extended Half-Life ↓ Immunogenicity Linker->PK

Core components and functions of a PEGylated hydrazide linker.

Solubility Profile

The conjugation of PEG to a therapeutic agent, known as PEGylation, is a well-established strategy to improve the solubility of poorly water-soluble compounds.[4][6] The flexible, hydrophilic nature of the PEG chain creates a hydration shell around the molecule, which can prevent aggregation and enhance its solubility in aqueous media.[5][9]

Quantitative Solubility Data

While extensive quantitative data for every specific PEGylated hydrazide linker is not always available, the inherent properties of the PEG chain ensure good solubility in aqueous buffers and many polar organic solvents. The table below compiles reported solubility information for analogous "Azide PEG hydrazide" compounds, which provides a strong indication of the expected solubility profile.[16]

SolventReported SolubilityPrimary Application Use
Water / Aqueous Buffers (e.g., PBS)HighBioconjugation, in vitro assays
Dimethylformamide (DMF)SolubleOrganic synthesis, stock solutions
Dimethyl sulfoxide (DMSO)SolubleStock solution preparation
Dichloromethane (DCM)SolubleOrganic synthesis, purification
Methanol / EthanolSolubleReaction setup, purification
Note: Solubility can be influenced by the specific PEG chain length, temperature, and buffer conditions (pH, ionic strength). Empirical determination for specific applications is recommended.[16]
Experimental Protocol: Equilibrium Solubility Method

A standard method to determine the aqueous solubility of a linker is the equilibrium solubility method.

  • Preparation: Add an excess amount of the PEGylated hydrazide linker to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved linker using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Charged Aerosol Detector, CAD, as PEG lacks a strong chromophore) or Mass Spectrometry (MS).[17][18][19]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Key factors influencing the solubility of PEGylated conjugates.

Stability of the Hydrazone Linkage

The stability of the hydrazone bond is the cornerstone of its utility as a cleavable linker in drug delivery.[12] Its susceptibility to hydrolysis is highly dependent on pH, a feature that allows for stable drug transport in the bloodstream and triggered release in acidic cellular compartments.[16][]

pH-Dependent Hydrolysis

The mechanism of hydrazone hydrolysis is catalyzed by acid.[21][22] It involves the protonation of the imine nitrogen, followed by a nucleophilic attack by water, leading to the cleavage of the C-N bond.[23][24]

  • At Physiological pH (≈7.4): The hydrazone bond is relatively stable, minimizing premature drug release in systemic circulation. This stability is crucial for reducing off-target toxicity.[11][12]

  • At Acidic pH (4.5 - 6.0): In the acidic microenvironments of endosomes and lysosomes, the rate of hydrolysis increases significantly, leading to the efficient release of the conjugated payload.[13][]

cluster_neutral Physiological pH (~7.4) cluster_acidic Acidic pH (4.5-6.0) Stable Hydrazone Bond is STABLE (Slow Hydrolysis) Circulation Systemic Circulation Circulation->Stable maintains Labile Hydrazone Bond is LABILE (Rapid Hydrolysis) Release Payload Release Labile->Release Endosome Endosome / Lysosome Endosome->Labile triggers ADC PEG-Hydrazone-Drug Conjugate ADC->Circulation ADC->Endosome

pH-dependent stability of the hydrazone linker.
Structural Factors Influencing Stability

The rate of hydrolysis is not only pH-dependent but is also significantly influenced by the structure of the aldehyde or ketone precursor used to form the hydrazone bond.[23][24]

  • Aromatic vs. Aliphatic Hydrazones: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[23] The increased stability is attributed to the conjugation of the hydrazone's π-system with the aromatic ring, which disfavors the bond cleavage.[23] In some cases, aromatic aldehyde-derived hydrazones can be too stable for effective drug release.[23]

  • Electronic Effects: Electron-donating groups near the hydrazone bond can facilitate protonation and accelerate hydrolysis, while electron-withdrawing groups can decrease electron density, making the bond more resistant to acid-catalyzed hydrolysis.[23][24]

Quantitative Stability Data

The following tables summarize the half-lives (t½) of various hydrazone linkers under different pH conditions, compiled from multiple studies. Direct comparison between different linkers should be made with caution as experimental conditions may vary.

Table 1: Stability of Aliphatic Aldehyde-Derived PEG-Hydrazone-PE Conjugates [23]

Linker StructureHalf-life at pH 7.4 (min)Half-life at pH 5.5 (min)
EMCH120< 2
MPBH90< 2
AMBH150< 2
KMUH20< 2
Data from a study on PEG-phosphatidylethanolamine (PE) conjugates, demonstrating reasonable stability at pH 7.4 and rapid cleavage at pH 5.5.[23]

Table 2: Stability of Aromatic Aldehyde-Derived PEG-Hydrazone-PE Conjugates [23]

Linker StructureHalf-life at pH 7.4 (h)Half-life at pH 5.5 (h)
Aromatic Linker 1> 72> 48
Aromatic Linker 2> 72> 48
These linkers proved highly stable at both pH values, potentially limiting their utility for pH-triggered release.[23]

Table 3: Stability of Acylhydrazone Linker in an Antibody-Drug Conjugate [25]

ConjugatepHIncubation% Hydrolysis / Release
Gemtuzumab Ozogamicin7.424 h at 37°C~6%
Gemtuzumab Ozogamicin4.524 h at 37°C~97%
This demonstrates the high pH selectivity of the AcBut-acyl hydrazone linker used in an FDA-approved ADC.[][25]
Enzymatic Stability

The PEG backbone itself is generally resistant to enzymatic degradation.[16] For the hydrazone linkage, the primary mechanism of cleavage in a biological system is expected to be pH-mediated hydrolysis within acidic intracellular vesicles rather than direct enzymatic cleavage of the hydrazone bond itself.[16] However, for linkers that incorporate peptide sequences, such as Val-Cit, cleavage can be mediated by enzymes like cathepsins found in lysosomes.[26][][28]

Experimental Protocols for Stability Assessment

Assessing the stability of PEGylated hydrazide linkers is crucial during development. HPLC and NMR are the most common analytical techniques employed.[17][29]

Protocol 1: Stability Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is widely used to monitor the degradation of a hydrazone-linked conjugate over time.[23][29]

  • Sample Preparation: Prepare solutions of the test conjugate in buffers of different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0).

  • Incubation: Incubate the solutions at a constant temperature, typically 37°C.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot in the mobile phase or by adding a suitable quenching agent to stabilize the sample.

  • Analysis: Inject the quenched sample into an HPLC system equipped with a suitable column and detector (e.g., UV, MS, or CAD).

  • Data Processing: Monitor the decrease in the peak area of the parent conjugate and the increase in the peak area of the released payload over time. Calculate the percentage of the remaining conjugate at each time point to determine the stability profile and calculate the half-life (t½).[29]

cluster_prep Preparation cluster_analysis Analysis A Prepare Conjugate in Buffers (pH 7.4 & 5.0) B Incubate at 37°C A->B C Withdraw Aliquots at Time Points B->C D Quench Hydrolysis C->D E Inject into HPLC D->E F Quantify Peak Areas (Parent vs. Released) E->F G Calculate Half-Life (t½) F->G

Experimental workflow for HPLC-based stability assessment.
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor hydrolysis kinetics in real-time, particularly for small molecule model systems.[21][29]

  • Sample Preparation: Dissolve the hydrazone conjugate in a deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pD (equivalent to pH).

  • Initial Spectrum: Immediately acquire a ¹H NMR spectrum (t=0).

  • Time-Course Monitoring: Continue to acquire spectra at regular intervals.

  • Data Analysis: Monitor the reaction by integrating a characteristic signal of the hydrazone and a signal corresponding to the released aldehyde or ketone (e.g., the aldehydic proton often appears around δ = 9.4 ppm).[29]

  • Calculation: Use the change in signal integration over time to calculate the first-order rate constant (k) for hydrolysis. The half-life is then calculated using the equation: t½ = ln(2)/k .[29]

Protocol 3: In Vitro Plasma Stability Assay

This assay is critical for predicting the in vivo stability of a drug conjugate.[12]

  • Materials: Test conjugate, control plasma (e.g., human, mouse), analytical instrumentation (LC-MS).[12]

  • Preparation: Thaw frozen plasma at 37°C and centrifuge to remove precipitates.

  • Incubation: Spike the test conjugate from a concentrated stock solution (e.g., in DMSO) into the pre-warmed plasma to the desired final concentration (e.g., 1-10 µM). Ensure the final solvent concentration is low (<1%) to prevent protein precipitation. Incubate at 37°C with gentle agitation.[12]

  • Sampling: At designated time points, withdraw an aliquot of the plasma-conjugate mixture.

  • Sample Processing: Immediately stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the proteins.

  • Analysis: Carefully collect the supernatant and analyze it by LC-MS to quantify the remaining intact conjugate.[12]

  • Data Analysis: Plot the percentage of remaining intact conjugate against time to determine the plasma half-life.[12]

Conclusion

PEGylated hydrazide linkers are sophisticated chemical tools that provide a powerful solution to the challenges of drug solubility and controlled release. The hydrophilic PEG backbone significantly enhances the aqueous solubility and extends the circulation time of therapeutic payloads.[8] The integrated hydrazone bond offers a crucial pH-sensitive release mechanism, remaining stable at the neutral pH of blood while cleaving efficiently in the acidic environment of tumor cells or intracellular compartments.[12][13] The stability of this linkage can be precisely tuned by modifying the chemical structure of the carbonyl precursors, allowing for the rational design of linkers optimized for specific therapeutic applications. A thorough understanding and empirical validation of these solubility and stability characteristics, using methodologies outlined in this guide, are essential for the successful development of next-generation targeted therapies.

References

An In-Depth Technical Guide to Fmoc-N-amido-PEG4-t-Boc-Hydrazide (CAS 1263044-77-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Fmoc-N-amido-PEG4-t-Boc-Hydrazide, a key heterobifunctional linker in modern bioconjugation chemistry.

Core Properties

Fmoc-N-amido-PEG4-t-Boc-Hydrazide is a versatile chemical tool featuring a polyethylene glycol (PEG) spacer that enhances solubility and provides flexibility. The molecule is flanked by two distinct protecting groups, a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group, which allow for orthogonal deprotection and sequential conjugation strategies.

Table 1: Chemical and Physical Properties of Fmoc-N-amido-PEG4-t-Boc-Hydrazide

PropertyValueReference(s)
CAS Number 1263044-77-4[1]
Molecular Formula C31H43N3O9[1]
Molecular Weight 601.70 g/mol [1]
Appearance Solid or viscous liquid[2]
Purity Typically ≥95%[3]
Storage Conditions -20°C[1]

Signaling Pathways and Molecular Interactions

The primary utility of this linker lies in its ability to connect two different molecules, often a targeting moiety and a payload, without directly participating in biological signaling pathways itself. Its function is to enable the creation of complex biomolecular constructs. The logical workflow for its use in bioconjugation is depicted below.

G cluster_deprotection Deprotection Steps cluster_conjugation Conjugation Reactions Fmoc_Deprotection Fmoc Deprotection (Basic Conditions, e.g., Piperidine) Amine_Conjugation Free Amine Conjugation (e.g., to NHS ester) Fmoc_Deprotection->Amine_Conjugation Step 2a Boc_Deprotection Boc Deprotection (Acidic Conditions, e.g., TFA) Hydrazide_Conjugation Hydrazide Conjugation (e.g., to Aldehyde/Ketone) Boc_Deprotection->Hydrazide_Conjugation Step 2b Linker Fmoc-N-amido-PEG4-t-Boc-Hydrazide Linker->Fmoc_Deprotection Step 1a Linker->Boc_Deprotection Step 1b

Fig. 1: Orthogonal deprotection and conjugation workflow.

Experimental Protocols

The unique structure of Fmoc-N-amido-PEG4-t-Boc-Hydrazide allows for a two-step conjugation process. The Fmoc and Boc protecting groups can be selectively removed to expose a reactive amine and hydrazide, respectively.

Fmoc Group Deprotection

The Fmoc group is labile under basic conditions, which allows for the exposure of the primary amine for subsequent conjugation.

Protocol:

  • Dissolve the Fmoc-protected PEG linker in a suitable solvent such as dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the deprotected product can be isolated by precipitation with a non-polar solvent like diethyl ether or by preparative HPLC.

Boc Group Deprotection

The Boc group is removed under acidic conditions to reveal the hydrazide functional group.

Protocol:

  • Dissolve the Boc-protected PEG linker in a suitable solvent like dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, the solvent and excess TFA can be removed under reduced pressure. The resulting product can be used directly or purified further.

Application in PROTAC Synthesis

This linker is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins.[4][5]

PROTAC_Synthesis Start E3 Ligase Ligand (on solid support) Linker_Coupling Couple Fmoc-N-amido- PEG4-t-Boc-Hydrazide Start->Linker_Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Linker_Coupling->Fmoc_Deprotection POI_Ligand_Coupling Couple POI Ligand Fmoc_Deprotection->POI_Ligand_Coupling Cleavage Cleavage from Resin & Final Deprotection (TFA) POI_Ligand_Coupling->Cleavage Final_PROTAC Purified PROTAC Cleavage->Final_PROTAC

Fig. 2: General workflow for solid-phase PROTAC synthesis.

Protocol Outline:

  • An E3 ligase ligand is typically immobilized on a solid support.

  • The Fmoc-N-amido-PEG4-t-Boc-Hydrazide linker is then coupled to the immobilized ligand.

  • The Fmoc group is removed using a base such as piperidine.

  • The ligand for the protein of interest (POI) is then coupled to the newly exposed amine.

  • Finally, the complete PROTAC is cleaved from the solid support, and the Boc group is removed using an acid like TFA.

  • The crude PROTAC is then purified, typically by preparative HPLC.

Suppliers

A variety of chemical suppliers offer Fmoc-N-amido-PEG4-t-Boc-Hydrazide, generally with purities of 95% or higher.

Table 2: Selected Suppliers of CAS 1263044-77-4

SupplierProduct Number (Example)Purity
BroadPharmBP-21618≥98%
MedChemExpressHY-W018998
BOC Sciences
AxisPharm
Advanced ChemTech
eMolecules
Xi'an Qiyue Biological Technology Co., Ltd.QY-21618
Shanghai Saikerui Biotechnology Co., Ltd.

Note: Product numbers and available purities are subject to change. Please consult the respective supplier's website for the most current information.

Conclusion

Fmoc-N-amido-PEG4-t-Boc-Hydrazide is a valuable tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the advantageous properties of the PEG spacer, enables the controlled and efficient synthesis of complex bioconjugates such as ADCs and PROTACs. The orthogonal deprotection strategies for the Fmoc and Boc groups provide a high degree of control over the synthetic route, making this linker a cornerstone of modern bioconjugation techniques.

References

Methodological & Application

Application Note: A Robust Protocol for the Fmoc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in the synthesis of peptides and modified biomolecules, including PEGylated compounds. Its base-lability allows for mild deprotection conditions, preserving the integrity of the target molecule. This application note provides a detailed protocol for the efficient removal of the Fmoc group from PEGylated compounds in solution, a critical step in the synthesis of PEGylated drugs, linkers, and functionalized polymers. The protocol covers the deprotection reaction, monitoring, work-up, and purification of the final product.

Principle of Fmoc Deprotection

The Fmoc group is cleaved under basic conditions through a β-elimination mechanism. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorene ring's C9 position. This induces the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine. The released DBF is a reactive electrophile and is trapped by the excess amine base to form a stable adduct, preventing side reactions with the deprotected product.

Fmoc_Deprotection_Mechanism Fmoc_PEG Fmoc-NH-PEG Carbanion Carbanion Intermediate Fmoc_PEG->Carbanion Proton Abstraction Piperidine Piperidine (Base) DBF_Adduct DBF-Piperidine Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Deprotected_PEG H₂N-PEG DBF->DBF_Adduct Nucleophilic Attack

Caption: Mechanism of Fmoc deprotection.

Materials and Reagents

  • Fmoc-protected PEGylated compound

  • Piperidine (ACS grade or higher)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, ACS grade or higher)

  • Diethyl ether (anhydrous, cold)

  • Hydrochloric acid (HCl, 1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reverse-phase HPLC system with a UV detector

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Experimental Protocols

Fmoc Deprotection in Solution
  • Dissolution: Dissolve the Fmoc-protected PEGylated compound in anhydrous DMF in a round-bottom flask to a concentration of 50-100 mg/mL.

  • Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC or HPLC.

Reaction Monitoring
  • Thin-Layer Chromatography (TLC): Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., DCM:Methanol, 9:1). The disappearance of the starting material spot (UV active) and the appearance of the product spot (ninhydrin-positive) at the baseline indicates the completion of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Inject a small aliquot of the reaction mixture (after quenching with a drop of acetic acid) into an RP-HPLC system. Monitor the disappearance of the starting material peak and the appearance of the product peak. The dibenzofulvene-piperidine adduct will also be visible as a prominent peak.

Work-up and Purification

The choice of purification method depends on the properties of the deprotected PEGylated compound.

  • Volume Reduction: Reduce the volume of the reaction mixture by approximately 50% using a rotary evaporator under reduced pressure.

  • Precipitation: Add the concentrated solution dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the DMF solution) with vigorous stirring.

  • Isolation: The deprotected PEGylated compound will precipitate out of the solution. Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the precipitate several times with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and residual DMF.

  • Drying: Dry the purified product under vacuum.

  • Dilution: Dilute the reaction mixture with DCM.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove excess piperidine)

    • Saturated sodium bicarbonate solution

    • Brine

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter and concentrate the organic phase using a rotary evaporator to obtain the deprotected product.

For high-purity requirements, chromatographic methods are recommended.

  • Size-Exclusion Chromatography (SEC): This method is effective for separating the high molecular weight PEGylated product from smaller molecules like the dibenzofulvene-piperidine adduct and residual reagents.

  • Ion-Exchange Chromatography (IEC): If the deprotected PEGylated compound possesses a net charge, IEC can be a powerful purification tool.

Data Presentation

The following table summarizes typical reaction conditions for the Fmoc deprotection of PEGylated compounds.

ParameterConditionNotes
Substrate Fmoc-PEG-AmineApplicable to various molecular weights.
Solvent Anhydrous DMFEnsures solubility of reactants.
Deprotection Reagent 20% (v/v) Piperidine in DMFA standard and effective concentration.
Reaction Temperature Room Temperature (20-25 °C)Mild conditions to prevent side reactions.
Reaction Time 30 minutes - 2 hoursMonitor for completion by TLC or HPLC.
Monitoring TLC, RP-HPLCTo confirm the disappearance of starting material.
Expected Yield >90%Yields are typically high for this reaction.

Experimental Workflow

The following diagram illustrates the logical flow of the Fmoc deprotection protocol.

Fmoc_Deprotection_Workflow start Start dissolve Dissolve Fmoc-PEG in DMF start->dissolve add_piperidine Add 20% Piperidine dissolve->add_piperidine react Stir at Room Temperature (30 min - 2 hr) add_piperidine->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete workup Work-up & Purification monitor->workup Complete precipitation Precipitation with Cold Diethyl Ether workup->precipitation Method A extraction Liquid-Liquid Extraction workup->extraction Method B chromatography Chromatography (SEC/IEC) workup->chromatography Method C analyze Analyze Final Product (HPLC, MS, NMR) precipitation->analyze extraction->analyze chromatography->analyze end End analyze->end

Caption: Workflow for Fmoc deprotection.

Troubleshooting and Considerations

  • Incomplete Deprotection: If the reaction does not go to completion, extend the reaction time or use fresh piperidine. Ensure that the DMF is anhydrous, as water can affect the reaction efficiency.

  • Side Reactions: For peptide substrates, aspartimide formation can be a concern with Asp-Gly or Asp-Ser sequences. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a lower concentration (2-5%) in DMF can sometimes mitigate this side reaction.

  • Purification Challenges: If the deprotected PEGylated compound is soluble in diethyl ether, precipitation will not be effective. In such cases, liquid-liquid extraction or chromatographic methods are necessary. The choice of purification strategy should be tailored to the specific properties of the product.

  • PEG Molecular Weight: The molecular weight of the PEG chain can influence its solubility and precipitation behavior. Higher molecular weight PEGs are generally more amenable to precipitation.

Conclusion

This application note provides a comprehensive and reliable protocol for the Fmoc deprotection of PEGylated compounds in a solution phase. The detailed methodology for the reaction, monitoring, and purification allows for the efficient synthesis of a wide range of amine-terminated PEGylated molecules. By following these guidelines, researchers can achieve high yields and purity, facilitating the advancement of their research and development in the fields of drug delivery, bioconjugation, and materials science.

Application Notes and Protocols for Acidic Boc Deprotection of Hydrazide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide linkers are crucial components in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). They allow for the acid-sensitive release of payloads in the lysosomal compartment of target cells. The tert-butyloxycarbonyl (Boc) group is a common protecting group for the hydrazide moiety during synthesis and storage. Its efficient and clean removal is a critical step in the final deprotection and conjugation process. This document provides detailed application notes and protocols for the acidic deprotection of Boc-protected hydrazide linkers, focusing on common acidic conditions, experimental procedures, and potential challenges.

The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free hydrazine.[2]

Comparative Analysis of Acidic Deprotection Reagents

The choice of the acidic reagent for Boc deprotection depends on the substrate's sensitivity to acid, the presence of other acid-labile functional groups, and the desired reaction conditions. The following table summarizes common acidic reagents and their typical conditions for the deprotection of Boc-hydrazide linkers.

ReagentTypical ConcentrationSolvent(s)Temperature (°C)Typical Reaction TimeNotes and Considerations
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0 to Room Temp1 - 4 hoursMost common and generally effective method. TFA is volatile and can be removed under reduced pressure. Potential for side reactions like t-butylation of sensitive residues; scavengers may be needed.[3]
Hydrochloric Acid (HCl) 4 M1,4-Dioxane, Methanol, Ethyl Acetate0 to Room Temp0.5 - 2 hoursA strong acid that provides rapid deprotection. 4M HCl in dioxane is a widely used reagent.[4][5] Dioxane is a suspected carcinogen and should be handled with appropriate safety precautions.[6]
Trifluoromethanesulfonic Acid (TfOH) 5 equivalentsTrifluoroethanol/DCM-401.5 minutesA very strong acid leading to extremely fast deprotection, even at low temperatures. Useful for sensitive substrates to minimize side reactions.[7] Requires careful handling due to its corrosive nature.
Oxalyl Chloride in Methanol 3 equivalentsMethanolRoom Temp1 - 4 hoursA milder alternative that generates HCl in situ.[8] Can be advantageous for substrates with other acid-labile groups.[8]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general and widely applicable method for the Boc deprotection of hydrazide linkers.

Materials:

  • Boc-protected hydrazide linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected hydrazide linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 25-50% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected hydrazide linker.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol offers a common alternative to TFA-based deprotection.

Materials:

  • Boc-protected hydrazide linker

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes (if applicable)

Procedure:

  • Dissolve the Boc-protected hydrazide linker in a minimal amount of a suitable co-solvent if necessary, then add the 4 M HCl in 1,4-dioxane solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[5]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates from the solution.

  • If precipitation occurs, collect the solid by filtration or centrifugation. Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the resulting hydrochloride salt under vacuum. Alternatively, if the product remains in solution, the solvent can be removed under reduced pressure.

Protocol 3: Rapid Boc Deprotection of Arylhydrazides using Trifluoromethanesulfonic Acid (TfOH)

This protocol is particularly useful for the rapid deprotection of electron-rich or sensitive arylhydrazides.[7]

Materials:

  • Boc-protected arylhydrazide

  • Trifluoroethanol (TFE)

  • Dichloromethane (DCM), anhydrous

  • Trifluoromethanesulfonic acid (TfOH)

  • Pre-cooled saturated sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve the Boc-protected arylhydrazide in a mixture of TFE and anhydrous DCM.

  • Cool the solution to -40 °C in a low-temperature bath.

  • Add 5 equivalents of TfOH to the cold solution with vigorous stirring.[7]

  • Stir the reaction for 1.5 minutes at -40 °C.[7]

  • Quench the reaction by carefully adding it to a pre-cooled, vigorously stirred solution of saturated sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected arylhydrazine. The product may be isolated as a salt depending on the workup conditions.

Visualizing the Process

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbamic Acid cluster_step3 Step 3: Decarboxylation BocHydrazide Boc-NH-NH-R ProtonatedBoc Boc(+H)-NH-NH-R BocHydrazide->ProtonatedBoc Acid (e.g., TFA, HCl) Proton H+ CarbamicAcid HOOC-NH-NH-R ProtonatedBoc->CarbamicAcid tBuCation t-Bu+ ProtonatedBoc->tBuCation FreeHydrazine H2N-NH-R CarbamicAcid->FreeHydrazine CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection of a hydrazide.

General Experimental Workflow for Boc Deprotection

Experimental_Workflow start Start: Boc-Protected Hydrazide Linker dissolve Dissolve in appropriate anhydrous solvent (e.g., DCM) start->dissolve cool Cool reaction mixture (e.g., 0 °C or -40 °C) dissolve->cool add_acid Slowly add acidic reagent (e.g., TFA, HCl in Dioxane) cool->add_acid react Stir for specified time and temperature add_acid->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor quench Quench reaction with aqueous base (e.g., NaHCO3) monitor->quench extract Extract product with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate product Purified Deprotected Hydrazide Linker concentrate->product

Caption: A typical experimental workflow for Boc deprotection.

Troubleshooting and Considerations

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid. Ensure that the starting material is fully dissolved in the chosen solvent.

  • Side Reactions: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic residues (e.g., tryptophan, methionine) in peptides or other sensitive substrates.[3] To prevent this, scavengers such as triisopropylsilane (TIS), thioanisole, or anisole can be added to the reaction mixture.

  • Substrate Stability: For substrates containing other acid-labile groups (e.g., t-butyl esters, trityl groups), careful selection of the deprotection conditions is crucial. Milder acids or shorter reaction times at lower temperatures may be necessary to achieve selective deprotection.[9]

  • Workup Procedure: The deprotected hydrazide can be isolated as a free base or as a salt (e.g., hydrochloride or trifluoroacetate). The choice of workup will determine the final form. Isolation as a salt can sometimes improve the stability and handling of the deprotected product.

  • Safety: Strong acids like TFA, HCl, and TfOH are corrosive and should be handled in a fume hood with appropriate personal protective equipment. Anhydrous solvents and reagents should be used to avoid unwanted side reactions with water.

References

Application of Fmoc-NH-PEG4-HZ-BOC in PROTAC Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of the bifunctional linker, Fmoc-NH-PEG4-HZ-BOC, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A typical PROTAC consists of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.

The linker this compound is a versatile tool for PROTAC synthesis, incorporating a polyethylene glycol (PEG) spacer, and two orthogonal protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group. The "HZ" designation indicates a Boc-protected hydrazide, a key functionality for forming a hydrazone linkage. This unique structure allows for a controlled, stepwise synthesis of PROTACs.

The Strategic Advantage of this compound in PROTAC Synthesis

The design of this compound offers several advantages for PROTAC development:

  • Orthogonal Protection: The Fmoc and Boc protecting groups are chemically distinct and can be removed under different conditions (basic for Fmoc, acidic for Boc). This orthogonality allows for the sequential and directed coupling of the POI ligand and the E3 ligase ligand, preventing unwanted side reactions and simplifying purification.

  • PEG4 Spacer: The tetraethylene glycol (PEG4) linker enhances the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC design due to their high molecular weight.[1][2] The flexibility of the PEG chain can also be advantageous for optimizing the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase.[1][2]

  • Hydrazone Ligation: The Boc-protected hydrazide enables the formation of a hydrazone bond with a carbonyl group (an aldehyde or ketone) on one of the binding ligands. This "click-like" reaction is often high-yielding and can be performed under mild conditions, making it suitable for late-stage functionalization and the rapid generation of PROTAC libraries for screening.[3] While the stability of the resulting acyl hydrazone may be a consideration for final drug candidates, it is an excellent strategy for initial discovery efforts.[3]

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this linker generally follows a two-stage process. First, the Fmoc group is removed to allow for the attachment of the first binding moiety. Subsequently, the Boc group is cleaved to enable the hydrazone ligation with the second binding moiety.

PROTAC_Synthesis_Workflow cluster_0 Stage 1: First Ligand Coupling cluster_1 Stage 2: Second Ligand Coupling (Hydrazone Ligation) Start This compound Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Free_Amine H2N-PEG4-HZ-BOC Fmoc_Deprotection->Free_Amine Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Free_Amine->Amide_Coupling Ligand1 POI Ligand (with Carboxylic Acid) Ligand1->Amide_Coupling Intermediate POI-Linker-HZ-BOC Amide_Coupling->Intermediate Boc_Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate->Boc_Deprotection Hydrazide POI-Linker-NHNH2 Boc_Deprotection->Hydrazide Hydrazone_Formation Hydrazone Ligation (Mildly Acidic Conditions) Hydrazide->Hydrazone_Formation Ligand2 E3 Ligase Ligand (with Aldehyde/Ketone) Ligand2->Hydrazone_Formation Final_PROTAC Final PROTAC Hydrazone_Formation->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. The specific reaction conditions may need to be optimized for different POI and E3 ligase ligands.

Protocol 1: Fmoc Deprotection and First Ligand Coupling

Objective: To deprotect the Fmoc group from the linker and couple the first ligand (e.g., a POI ligand with a carboxylic acid).

Materials:

  • This compound

  • POI ligand with a carboxylic acid functional group

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in a solution of 20% piperidine in DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with toluene to remove residual piperidine. The resulting crude H2N-PEG4-HZ-BOC can be used directly in the next step or purified by column chromatography.

  • Amide Coupling:

    • Dissolve the POI ligand with a carboxylic acid in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add a solution of the crude H2N-PEG4-HZ-BOC (1.0 equivalent) in anhydrous DMF to the activated POI ligand solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the POI-Linker-HZ-BOC intermediate.

Protocol 2: Boc Deprotection and Hydrazone Ligation

Objective: To deprotect the Boc group and form the final PROTAC via hydrazone ligation with the second ligand (e.g., an E3 ligase ligand with an aldehyde or ketone).

Materials:

  • POI-Linker-HZ-BOC intermediate from Protocol 1

  • E3 ligase ligand with an aldehyde or ketone functional group

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol or Ethanol

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Boc Deprotection:

    • Dissolve the POI-Linker-HZ-BOC intermediate in a solution of 20-50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting crude hydrazide (POI-Linker-NHNH2) is often used directly in the next step after thorough drying.

  • Hydrazone Formation:

    • Dissolve the crude hydrazide intermediate and the E3 ligase ligand with a carbonyl group (1.0-1.2 equivalents) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of acetic acid to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC.

Characterization and Data Presentation

The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Once the PROTAC is synthesized and purified, its biological activity needs to be evaluated. Key parameters for a PROTAC's efficacy are its ability to induce the degradation of the target protein. This is typically quantified by determining the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[4] These values are determined by treating cells with varying concentrations of the PROTAC and measuring the remaining target protein levels, usually by Western blotting or mass spectrometry-based proteomics.

Example Quantitative Data for a Hypothetical Hydrazone-Linked PROTAC

The following table summarizes hypothetical quantitative data for a BRD4-targeting PROTAC synthesized using a hydrazone linkage strategy. This data is for illustrative purposes to demonstrate how to present such findings. A specific example from the literature detailing the synthesis of a BRD4-targeting PROTAC using a hydrazone linker with corresponding quantitative data was not identified in the search results. However, a study by Tang and co-workers reported the successful identification of an effective estrogen receptor (ER) PROTAC using a hydrazone-based screening approach, achieving a DC50 of approximately 10 nM and a Dmax of over 95%.[1]

ParameterCell LineValue
DC50 HEK293T50 nM
Dmax HEK293T>90%
Time to Dmax HEK293T18 hours

Mechanism of Action of a Hydrazone-Linked PROTAC

The synthesized PROTAC, upon entering the cell, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.

PROTAC_MOA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC Hydrazone-Linked PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of a hydrazone-linked PROTAC.

References

Application Notes & Protocols: A Step-by-Step Guide for Antibody-Drug Conjugate Synthesis Using Hydrazone Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2][3] A critical component of an ADC is the linker, which connects the antibody to the drug payload.[1][4] Hydrazone linkers are a type of cleavable linker designed to be stable at the physiological pH of the bloodstream (pH ~7.4) but to hydrolyze under the acidic conditions found in cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][][7] This pH-sensitive property enables the controlled release of the cytotoxic payload within the target tumor cells, minimizing off-target toxicity.[8][9][10]

This guide provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of ADCs utilizing hydrazone linkage chemistry.

Principle of Hydrazone Linkage

The formation of a hydrazone bond is a condensation reaction between a carbonyl group (an aldehyde or a ketone) and a hydrazine derivative.[5][11] The resulting carbon-nitrogen double bond is susceptible to hydrolysis under acidic conditions, which drives the payload release mechanism inside the target cell.[2][]

Key Characteristics:

  • pH-Dependent Stability: Hydrazone linkers are relatively stable at neutral pH but cleave rapidly in acidic environments.[][7]

  • Controlled Release: This pH sensitivity is exploited for targeted drug release in the acidic microenvironment of tumors or within lysosomes after ADC internalization.[5][9]

  • Reversibility: The formation and hydrolysis of the hydrazone bond are reversible equilibrium processes influenced by pH.

Overall Synthesis Workflow

The synthesis of a hydrazone-linked ADC is a multi-step process that involves preparing the antibody and the drug-linker component, followed by their conjugation, and subsequent purification and characterization of the final product.

G cluster_0 Preparation Phase cluster_1 Conjugation & Purification cluster_2 Characterization A 1. Antibody Modification (Introduce Carbonyl/Hydrazine) C 3. Conjugation Reaction (Hydrazone Bond Formation) A->C B 2. Drug-Linker Synthesis (Introduce Complementary Group) B->C D 4. ADC Purification (e.g., SEC, HIC) C->D E 5. ADC Characterization (DAR, Purity, Identity) D->E F F E->F Final ADC Product G Ab Antibody-NH-NH₂ (Hydrazine-Modified Ab) plus1 + Ab->plus1 Drug Drug-C=O (Carbonyl-Payload) plus1->Drug arrow H⁺ (pH 4.5 - 5.5) - H₂O Drug->arrow ADC Antibody-NH-N=C-Drug (Hydrazone-Linked ADC) arrow->ADC G cluster_cell Target Cancer Cell Internalization 2. Receptor-Mediated Internalization Endosome 3. Endosome Formation (pH ~6.0) Internalization->Endosome Lysosome 4. Lysosomal Fusion (pH ~4.5-5.0) Endosome->Lysosome Release 5. Hydrazone Cleavage & Payload Release Lysosome->Release Acidic pH Effect 6. Cytotoxic Effect (e.g., DNA Damage) Release->Effect ADC 1. ADC Binds to Tumor Antigen ADC->Internalization

References

Application Notes and Protocols for Hydrazone Formation using Fmoc-NH-PEG4-HZ-BOC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the reaction of Fmoc-NH-PEG4-HZ-BOC with aldehydes to form hydrazone conjugates. This bifunctional linker is a valuable tool in bioconjugation and drug delivery, featuring a base-labile Fmoc-protected amine, an acid-labile BOC-protected hydrazide, and a hydrophilic polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1][2] The sequential deprotection of the Fmoc and BOC groups allows for controlled, site-specific conjugation of two different molecules.

The formation of a hydrazone bond through the reaction of a hydrazide with an aldehyde is a widely used bioconjugation strategy.[3] This linkage is notably pH-sensitive, remaining stable at physiological pH (around 7.4) while undergoing hydrolysis in the acidic environments of endosomes and lysosomes (pH 4.5-6.2).[4][5][6] This characteristic is highly advantageous for the targeted intracellular release of therapeutic agents.[7]

Reaction Overview

The overall process involves a three-step sequence:

  • Fmoc Deprotection: The terminal Fmoc group is removed under basic conditions to expose a primary amine. This amine can then be conjugated to a molecule of interest, for example, via an activated carboxylic acid.

  • BOC Deprotection: The BOC group is subsequently removed under acidic conditions to reveal the hydrazide moiety.

  • Hydrazone Formation: The deprotected hydrazide is then reacted with an aldehyde-containing molecule to form a stable, yet pH-sensitive, hydrazone bond.

Experimental Protocols

Protocol 1: Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group from this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

Procedure:

  • Dissolve this compound in DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes. A two-step deprotection is often recommended for complete removal.[8]

    • Initial treatment for 2-3 minutes.

    • Drain the solution and add a fresh portion of the deprotection solution for an additional 15-20 minutes.

  • Monitor the completion of the deprotection by UV spectroscopy, detecting the dibenzofulvene-piperidine adduct.[8]

  • Upon completion, wash the product thoroughly with DMF to remove all traces of piperidine and the cleavage byproducts. The resulting product is NH2-PEG4-HZ-BOC.

Table 1: Typical Conditions for Fmoc Deprotection

ParameterConditionNotes
Deprotection Reagent 20% (v/v) Piperidine in DMFThe most common and effective reagent.[8]
Alternative Reagent 2-5% (v/v) DBU in DMFA stronger, non-nucleophilic base. May increase the risk of side reactions.[8]
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 20-30 minutes
Protocol 2: BOC Group Deprotection

This protocol describes the removal of the BOC protecting group to expose the hydrazide. This step should be performed after the conjugation of a molecule to the deprotected amine.

Materials:

  • Amine-conjugated-PEG4-HZ-BOC

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deprotection solution: 20-50% (v/v) TFA in DCM

Procedure:

  • Dissolve the BOC-protected compound in DCM.

  • Add the deprotection solution (e.g., 50% TFA in DCM).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent and neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected hydrazide.[9]

Table 2: Common Reagents for BOC Deprotection

ReagentSolventTypical ConditionsNotes
Trifluoroacetic acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, Room Temp, 30 min - 4hMost common method.[9]
Hydrochloric acid (HCl)1,4-Dioxane4M HCl in Dioxane, Room Temp, 1-4hOften precipitates the product as a hydrochloride salt.[9]
Protocol 3: Hydrazone Formation with Aldehydes

This protocol outlines the reaction of the deprotected hydrazide with an aldehyde-containing molecule.

Materials:

  • Deprotected hydrazide-PEG4-conjugate

  • Aldehyde-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS) or acetate buffer, pH 5.0-7.4

  • Co-solvent (if needed): DMF or DMSO

  • Aniline (optional catalyst)

Procedure:

  • Dissolve the hydrazide-PEG4-conjugate and the aldehyde-containing molecule in the chosen reaction buffer. A slight excess of the aldehyde (1.2-1.5 equivalents) is often used.

  • If the reactants have limited aqueous solubility, a co-solvent such as DMF or DMSO can be added (e.g., 10% v/v).

  • The reaction is typically performed at a pH between 5.0 and 7.4. The optimal pH for hydrazone formation is slightly acidic.[10]

  • For catalysis and to increase the reaction rate, especially at neutral pH, aniline can be added to the reaction mixture.[11][12]

  • Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde and the presence of a catalyst.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, the hydrazone conjugate can be purified by chromatographic methods such as size-exclusion chromatography (SEC) or reversed-phase HPLC.[]

Table 3: Hydrazone Formation Reaction Parameters

ParameterConditionNotes
pH 5.0 - 7.4Slightly acidic pH is optimal for the reaction.[10]
Solvent Aqueous buffer (PBS, Acetate)Co-solvents like DMF or DMSO can be used for poorly soluble reactants.
Catalyst AnilineCan significantly increase the reaction rate, especially at neutral pH.[11][12]
Temperature Room Temperature
Purification SEC, RP-HPLCTo remove unreacted starting materials and byproducts.[]

Data Presentation

Table 4: Comparative Stability of Hydrazone Linkages

The stability of the hydrazone bond is crucial for its application. The following data, adapted from literature, provides a comparison of the half-lives of different hydrazone structures at physiological and acidic pH.

Hydrazone TypeHalf-life (t½) at pH 7.4Half-life (t½) at pH 5.0Reference
Acylhydrazone183 hours4.4 hours[7]
AlkylhydrazoneShortVery Short[4]
Aromatic HydrazoneMore Stable than AliphaticMore Stable than Aliphatic[5][14]

Note: The stability of a specific hydrazone conjugate should be determined experimentally as it is influenced by the electronic and steric properties of the substituents on both the hydrazide and the aldehyde.[4][5]

Visualizations

Reaction_Workflow cluster_deprotection Deprotection Steps cluster_conjugation Hydrazone Formation Fmoc_Linker This compound Amine_Linker H2N-PEG4-HZ-BOC Fmoc_Linker->Amine_Linker 20% Piperidine in DMF Hydrazide_Linker H2N-PEG4-HZ-Molecule1 Amine_Linker->Hydrazide_Linker 1. Conjugation to Molecule 1 2. TFA in DCM Hydrazone_Product Molecule1-NH-PEG4-Hydrazone-Molecule2 Hydrazide_Linker->Hydrazone_Product Aldehyde Aldehyde-Molecule 2 Aldehyde->Hydrazone_Product pH 5.0-7.4 Hydrazone_Formation_Mechanism Hydrazide R1-NH-NH2 (Hydrazide) Intermediate Carbinolamine Intermediate Hydrazide->Intermediate Nucleophilic attack Aldehyde R2-CHO (Aldehyde) Aldehyde->Intermediate Hydrazone R1-NH-N=CH-R2 (Hydrazone) Intermediate->Hydrazone Dehydration Water H2O Linker_Deprotection_Logic Start Start with This compound Fmoc_Deprotection Fmoc Deprotection (Basic Conditions) Start->Fmoc_Deprotection Amine_Conjugation Conjugate to Amine Fmoc_Deprotection->Amine_Conjugation Boc_Deprotection BOC Deprotection (Acidic Conditions) Amine_Conjugation->Boc_Deprotection Hydrazone_Formation React with Aldehyde Boc_Deprotection->Hydrazone_Formation Final_Product Final Conjugate Hydrazone_Formation->Final_Product

References

Application Notes and Protocols for Bioconjugation using Fmoc-NH-PEG4-HZ-BOC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-HZ-BOC is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This linker possesses three key chemical features:

  • An Fmoc (9-fluorenylmethyloxycarbonyl)-protected amine: This protecting group is labile under basic conditions, allowing for the selective deprotection and subsequent conjugation to a biomolecule.

  • A hydrophilic PEG4 (tetraethylene glycol) spacer: This spacer enhances the aqueous solubility of the conjugate, reduces potential immunogenicity, and provides a defined distance between the conjugated molecules.

  • A Boc (tert-butyloxycarbonyl)-protected hydrazide (HZ): The Boc group is stable to the basic conditions used for Fmoc removal but can be cleaved under mild acidic conditions to reveal a reactive hydrazide. This hydrazide can then be conjugated to a payload containing a carbonyl group (aldehyde or ketone) to form a pH-sensitive hydrazone bond.

The orthogonal nature of the Fmoc and Boc protecting groups allows for a sequential and controlled conjugation strategy. The resulting hydrazone linkage is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][] This pH-dependent cleavage is a highly desirable feature for the targeted release of cytotoxic payloads within cancer cells.[1][]

Data Presentation

The following tables summarize quantitative data relevant to the bioconjugation techniques described in this document. The data is compiled from various studies and should be considered as a general guide. Optimal conditions and yields will vary depending on the specific biomolecule, payload, and reaction conditions.

Table 1: Typical Deprotection and Ligation Yields

StepProtecting GroupReagentsTypical Yield/Completion
Amine DeprotectionFmoc20% Piperidine in DMF>95%
Hydrazide DeprotectionBocTrifluoroacetic acid (TFA) in DCM>90%
Hydrazone LigationHydrazide + Aldehyde/KetoneAniline (catalyst)80-95%

Table 2: Stability of Hydrazone Linkers at Different pH Values

Hydrazone TypepHHalf-life (t½)Reference
Acyl Hydrazone7.4>24 hours (<30% degradation)[]
5.0Steadily increases over 24 hours[]
General Hydrazone7.0183 hours[4]
5.04.4 hours[4]
Acyl Hydrazone7.0> 2.0 hours[4]
5.02.4 minutes[4]

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines the overall workflow for conjugating a carbonyl-containing drug to an antibody via available lysine residues.

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Payload with a ketone or aldehyde group (e.g., a derivative of a cytotoxic drug)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Aniline

  • Size-Exclusion Chromatography (SEC) system for purification

  • HPLC system for characterization

  • Mass Spectrometer for characterization

ADC_Synthesis_Workflow Overall Workflow for ADC Synthesis cluster_linker_activation Linker Activation & Conjugation to Antibody cluster_deprotection1 Fmoc Deprotection cluster_payload_prep Payload Preparation cluster_ligation Hydrazone Ligation Linker This compound Conjugation1 Step 1: Conjugate Linker to Antibody Linker->Conjugation1 Antibody Antibody (with Lysine residues) Antibody->Conjugation1 Linker_Ab Fmoc-Linker-Antibody Conjugation1->Linker_Ab Fmoc_Deprotection Step 2: Fmoc Removal Linker_Ab->Fmoc_Deprotection Amine_Linker_Ab H2N-Linker-Antibody Fmoc_Deprotection->Amine_Linker_Ab Boc_Deprotection Step 3: Boc Removal (Reveals Hydrazide) Amine_Linker_Ab->Boc_Deprotection Payload_Carbonyl Payload with Carbonyl Hydrazone_Ligation Step 4: Hydrazone Formation Payload_Carbonyl->Hydrazone_Ligation Boc_Deprotection->Hydrazone_Ligation Final_ADC Final ADC Hydrazone_Ligation->Final_ADC

Caption: Overall Workflow for ADC Synthesis.

  • Activate the Linker: This step is often not necessary if the linker is purchased with a pre-activated ester (e.g., NHS ester). If starting with a carboxylic acid version of the linker, activate it using standard carbodiimide chemistry (e.g., EDC/NHS).

  • Antibody Preparation: Exchange the antibody into a suitable buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 5-10 mg/mL.

  • Conjugation Reaction: Add the activated linker to the antibody solution at a molar excess (e.g., 5-20 fold). The exact ratio will determine the final drug-to-antibody ratio (DAR) and should be optimized.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis. The purified product is the Fmoc-protected linker-antibody conjugate.

  • Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Deprotection Reaction: Add the deprotection solution to the purified Fmoc-linker-antibody conjugate.

  • Incubation: Incubate for 10-30 minutes at room temperature.

  • Purification: Immediately purify the deprotected linker-antibody conjugate by SEC to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Prepare Deprotection Solution: Prepare a solution of 20-50% TFA in DCM.

  • Deprotection Reaction: Add the deprotection solution to the deprotected linker-antibody conjugate.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen.

  • Prepare Payload Solution: Dissolve the carbonyl-containing payload in a suitable solvent (e.g., DMSO).

  • Ligation Reaction: Add the payload solution and a catalytic amount of aniline (e.g., 10-50 mM) to the deprotected hydrazide-linker-antibody conjugate in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5).

  • Incubation: Incubate the reaction for 2-16 hours at room temperature.

  • Purification: Purify the final ADC by SEC to remove unreacted payload and catalyst.

Protocol 2: Characterization of the ADC
  • Column: TSKgel G3000SWxl or similar.

  • Mobile Phase: Phosphate buffer with NaCl (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).

  • Detection: UV at 280 nm.

  • Analysis: The chromatogram should show a major peak corresponding to the monomeric ADC, with minimal aggregation (earlier eluting peaks) or fragmentation (later eluting peaks).

  • Column: TSKgel Butyl-NPR or similar.

  • Mobile Phase: A gradient of decreasing salt concentration (e.g., Buffer A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 6.95; Buffer B: 25 mM sodium phosphate, pH 6.95, 25% isopropanol).

  • Detection: UV at 280 nm.

  • Analysis: The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs. The average DAR is calculated from the weighted average of the peak areas.[5][6]

The weighted average DAR is calculated using the following formula: DAR = Σ (Peak Area % * Number of Drugs) / 100[5][6]

Table 3: Example DAR Calculation

PeakNumber of Drugs (n)Peak Area (%)Peak Area % * n
10100
223060
3450200
461060
Total 100 320
Average DAR 3.2
  • Technique: Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry can be used to determine the mass of the intact ADC or its subunits (light and heavy chains after reduction).[1][7]

  • Analysis: The mass difference between the unconjugated and conjugated antibody (or its subunits) will confirm the successful conjugation of the drug-linker moiety and can be used to verify the DAR.[1]

Protocol 3: In Vitro pH-Dependent Drug Release Assay
  • Incubation: Incubate the purified ADC in buffers of different pH (e.g., pH 7.4 PBS and pH 5.0 acetate buffer) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take aliquots of the ADC solution.

  • Analysis: Analyze the aliquots by RP-HPLC to separate the released drug from the ADC.

  • Quantification: Quantify the amount of released drug by integrating the peak area and comparing it to a standard curve of the free drug. This will demonstrate the increased rate of drug release at lower pH.[][8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for an ADC synthesized using the this compound linker.

ADC_Mechanism Mechanism of Action of a pH-Sensitive ADC cluster_extracellular Extracellular Space (pH ~7.4) cluster_internalization Internalization cluster_intracellular Intracellular Trafficking & Payload Release ADC_circulating ADC in Circulation (Hydrazone Linker Stable) Binding 1. ADC binds to Tumor Antigen ADC_circulating->Binding Tumor_Cell Tumor Cell Antigen Tumor Antigen Endocytosis 2. Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Cleavage 3. Acid-Catalyzed Hydrazone Cleavage Lysosome->Cleavage Payload_Release Released Payload Cleavage->Payload_Release Cell_Death 4. Payload induces Cell Death Payload_Release->Cell_Death

Caption: ADC Internalization and Payload Release.

This pathway illustrates the targeted delivery and pH-dependent release of the cytotoxic payload. The ADC first binds to a specific antigen on the surface of a tumor cell, leading to internalization via endocytosis.[9][10] As the ADC traffics through the increasingly acidic environments of the endosomes and lysosomes, the hydrazone linker is hydrolyzed, releasing the active drug to induce cell death.[11][12][13]

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and rapid assembly of amino acid chains. The incorporation of Polyethylene Glycol (PEG) linkers into SPPS protocols has further advanced the field, offering significant advantages in the synthesis of complex and hydrophobic peptides. PEG linkers, hydrophilic and flexible chains of repeating ethylene glycol units, can dramatically improve the solvation of the growing peptide chain, leading to increased reaction efficiency, higher purity of the final product, and enhanced solubility of the peptide.[1][2] This document provides detailed application notes and experimental protocols for performing SPPS with PEG linkers, aimed at researchers, scientists, and professionals in drug development.

Advantages of Incorporating PEG Linkers in SPPS

The use of PEG linkers in SPPS offers several key benefits that address common challenges in peptide synthesis:

  • Improved Solubility: The hydrophilic nature of the PEG chain helps to solubilize the growing peptide, especially those with hydrophobic sequences, preventing aggregation and improving reaction kinetics.[1]

  • Enhanced Solvation: PEG linkers promote better swelling of the resin in a variety of solvents, allowing for improved reagent access to the reaction sites.[3]

  • Increased Yield and Purity: By minimizing aggregation and improving reaction conditions, PEG linkers can lead to higher yields of the desired peptide with fewer impurities.[2] A 99.5% yield at every step in a 140-amino acid peptide synthesis can result in a 50% overall yield, whereas a 99% yield would only produce a 24% overall yield.[2]

  • Biocompatibility and Pharmacokinetic Properties: For therapeutic peptides, the incorporated PEG linker can enhance biocompatibility, reduce immunogenicity, and improve pharmacokinetic profiles by increasing the hydrodynamic volume of the peptide.

Quantitative Data Summary

While the qualitative benefits of PEG linkers are widely acknowledged, specific quantitative comparisons can be highly dependent on the peptide sequence. The following table summarizes representative data on the impact of PEGylation on peptide properties.

PropertyWithout PEG LinkerWith PEG LinkerReference
Crude Peptide Yield Sequence-dependent, can be low for hydrophobic peptidesGenerally higher, especially for difficult sequences[2]
Crude Peptide Purity Often lower due to aggregation and incomplete reactionsImproved purity due to better solvation and reaction efficiency[2]
Solubility Can be poor, especially for hydrophobic peptidesSignificantly enhanced aqueous solubility[1]

Experimental Protocols

The following protocols detail the key stages of Fmoc-based SPPS incorporating a PEG linker. These protocols assume the use of a pre-loaded PEG resin (e.g., Fmoc-amino acid-PEG-resin).

Protocol 1: Resin Preparation and Swelling
  • Resin Weighing: Accurately weigh the desired amount of PEG resin into a reaction vessel.

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Swelling: Gently agitate the resin suspension at room temperature for 30-60 minutes to allow for complete swelling of the PEGylated support.[4]

  • Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Piperidine Treatment: Add a 20% solution of piperidine in DMF to the swollen resin.

  • First Deprotection: Agitate the mixture for 5 minutes at room temperature.[4]

  • Solvent Drain: Drain the piperidine solution.

  • Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[4]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling
  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the activation to proceed for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.[4] The reaction time may need to be extended for sterically hindered amino acids.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 4: Peptide Cleavage from PEG Resin and Side Chain Deprotection

This protocol is for cleaving a peptide from an acid-labile PEG resin and removing acid-labile side-chain protecting groups.

Caution: This procedure must be performed in a well-ventilated fume hood.

  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed by following Protocol 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol or ether to shrink the resin. Dry the resin thoroughly under vacuum for at least 4 hours. For PEG-based supports, a pre-cleavage wash with a mildly acidic reagent like acetic acid can be beneficial to remove residual DMF.[5]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides without sensitive residues is Reagent B: 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS) (v/v/v/v).[6] For peptides containing Trp, Met, or Cys, a more robust scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) is recommended.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 5-10 mL per 0.5 g of resin).[8]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the peptide. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two to three times to remove scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 5: Purification of PEGylated Peptides by HPLC
  • Sample Preparation: Dissolve the crude, dried peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.

  • Column and Solvents: Use a reverse-phase C18 column. The mobile phases are typically Solvent A: 0.1% TFA in water, and Solvent B: 0.1% TFA in acetonitrile.[]

  • Gradient Elution: Purify the peptide using a linear gradient of increasing Solvent B concentration. An initial gradient of 5-65% Solvent B over 30 minutes is a good starting point. The optimal gradient will depend on the hydrophobicity of the peptide.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Visualizations

Experimental Workflow for SPPS with PEG Linkers

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_SynthesisCycle Synthesis Cycle (Repeat n times) cluster_CleavagePurification Cleavage & Purification Resin PEG Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 n-1 cycles Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling n-1 cycles Wash2 Wash (DMF/DCM) Coupling->Wash2 n-1 cycles Wash2->Deprotection n-1 cycles Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using PEG linkers.

Signaling Pathway of Liraglutide (a PEGylated GLP-1 Analog)

Liraglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity. Its mechanism of action involves binding to the GLP-1 receptor, which triggers a cascade of intracellular signaling events.[10][11]

Liraglutide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates PI3K PI3K GLP1R->PI3K Activates ERK ERK1/2 GLP1R->ERK Activates Liraglutide Liraglutide (PEGylated Peptide) Liraglutide->GLP1R Binds cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion AKT Akt (PKB) PI3K->AKT Activates Apoptosis ↓ Apoptosis AKT->Apoptosis Proliferation ↑ Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Gene_Expression Gene Expression (e.g., Insulin) CREB->Gene_Expression

Caption: Simplified signaling pathway of the PEGylated peptide drug, Liraglutide.

References

Application Notes and Protocols for the Characterization of Fmoc-NH-PEG4-HZ-BOC Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-HZ-BOC is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.[1][2] This linker contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected hydrazide. The orthogonal nature of the Fmoc (base-labile) and Boc (acid-labile) protecting groups allows for sequential and site-specific conjugation strategies.[1][2] The hydrophilic PEG4 spacer enhances the solubility and reduces the aggregation of the resulting conjugates.[1][2] Accurate and comprehensive characterization of this linker is crucial to ensure the quality, consistency, and performance of the final bioconjugates.

These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of the this compound conjugate is presented in the table below.

PropertyValueReference
Molecular Formula C31H43N3O9[3]
Molecular Weight 601.7 g/mol [3]
CAS Number 1263044-77-4[3]
Purity ≥95%[3]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF and DMSO.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of the this compound conjugate. A reverse-phase HPLC method is typically employed to separate the main compound from any impurities.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.

Expected Results:

The chromatogram should show a major peak corresponding to the this compound conjugate. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.

ParameterExpected Value
Retention Time Dependent on the specific HPLC system and column, but expected to be in the mid-to-late region of the gradient.
Purity ≥ 95%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve (1 mg/mL) Sample->Dissolve Solvent Acetonitrile Solvent->Dissolve Inject Inject 10 µL Dissolve->Inject Column C18 Column Inject->Column Gradient Gradient Elution Column->Gradient Detect UV Detection (265 nm) Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate NMR_Logic cluster_mol This compound Structure cluster_nmr Expected NMR Signals Fmoc Fmoc Group H_Fmoc ¹H: ~7.3-7.8 ppm (aromatic) ¹H: ~4.2-4.5 ppm (aliphatic) Fmoc->H_Fmoc C_Fmoc ¹³C: ~120-145 ppm (aromatic) ¹³C: ~47, 67 ppm (aliphatic) Fmoc->C_Fmoc PEG4 PEG4 Spacer H_PEG ¹H: ~3.65 ppm PEG4->H_PEG C_PEG ¹³C: ~70 ppm PEG4->C_PEG Boc Boc-Hydrazide H_Boc ¹H: ~1.45 ppm Boc->H_Boc C_Boc ¹³C: ~28, 80 ppm Boc->C_Boc MS_Fragmentation cluster_frags Primary Fragments M_H [M+H]⁺ m/z = 602.7 Loss_Boc Loss of Boc (-100 Da) M_H->Loss_Boc Collision-Induced Dissociation Loss_Fmoc Loss of Fmoc (-222 Da) M_H->Loss_Fmoc PEG_cleavage PEG Chain Cleavage (-44 Da units) M_H->PEG_cleavage

References

Revolutionizing Therapeutics: Applications of Nanotechnology in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The convergence of nanotechnology and medicine has ushered in a new era of drug delivery, offering unprecedented precision and efficacy in treating a myriad of diseases. Nanoparticles, engineered at the molecular level, serve as versatile carriers capable of transporting therapeutic agents directly to diseased cells and tissues, thereby maximizing therapeutic outcomes while minimizing off-target effects and systemic toxicity.[1][2][3][4] This transformative approach holds immense promise for the future of medicine, with ongoing advancements continually expanding the applications of nanomedicine in areas such as cancer therapy, cardiovascular disease, and infectious diseases.[5]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the field of nanomedicine. It encompasses the synthesis and characterization of common nanoparticle drug delivery systems, methodologies for evaluating their therapeutic efficacy, and an exploration of the key signaling pathways modulated by these innovative technologies.

I. Nanoparticle Formulation and Characterization

The design and synthesis of nanoparticles are critical determinants of their drug delivery capabilities. Polymeric nanoparticles and liposomes are two of the most extensively studied and clinically relevant nanocarrier systems.[1][4]

A. Synthesis of Polymeric Nanoparticles: Paclitaxel-Loaded PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for encapsulating hydrophobic drugs like paclitaxel.[6][7] The nanoprecipitation method is a common and straightforward technique for preparing PLGA nanoparticles.[6][7][8][9][10]

Experimental Protocol: Nanoprecipitation for Paclitaxel-Loaded PLGA Nanoparticles [6][7][8]

  • Preparation of Organic Phase: Dissolve 10 mg of Paclitaxel and 100 mg of PLGA in 5 mL of a suitable organic solvent such as acetone or acetonitrile.

  • Preparation of Aqueous Phase: Prepare a 1% (w/v) aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) or Pluronic F68.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of PLGA, encapsulating the paclitaxel.

  • Solvent Evaporation: Continue stirring the suspension for several hours (typically 3-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove any unencapsulated drug and excess stabilizer.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., 5% trehalose) to obtain a dry powder.

B. Synthesis of Liposomes: Doxorubicin-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The thin-film hydration method is a widely used technique for preparing liposomes.[11][12][13][14]

Experimental Protocol: Thin-Film Hydration for Doxorubicin-Loaded Liposomes [11][12][13][14]

  • Lipid Film Formation: Dissolve a mixture of lipids (e.g., 10 mg of soy phosphatidylcholine and 3 mg of cholesterol) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated (e.g., 1 mg/mL doxorubicin in a suitable buffer) by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller and more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

  • Purification: Remove unencapsulated doxorubicin by methods such as dialysis, gel filtration, or centrifugation.

C. Characterization of Nanoparticles

Thorough characterization of nanoparticles is essential to ensure their quality, stability, and performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading content, and encapsulation efficiency.

Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles

Nanoparticle FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Paclitaxel-Loaded PLGA Nanoparticles267 ± 140.29-28 ± 376[6][7]
Doxorubicin-Loaded Liposomes177.5 ± 2.50.189 ± 0.01-36.9 ± 0.765.88 ± 3.7[12]
Paclitaxel-Loaded 6-arm-PLGA Nanoparticles240.4 ± 6.90.262 ± 0.017-95.7[15]

Experimental Protocol: Determination of Drug Loading and Encapsulation Efficiency by HPLC [1][6][9][16][17]

  • Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated (free) drug.

  • Quantification of Free Drug: Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the free drug.

  • Quantification of Total Drug: Lyse a known amount of the nanoparticle suspension using a suitable solvent to release the encapsulated drug. Analyze the lysate by HPLC to determine the total drug concentration.

  • Calculations:

    • Encapsulation Efficiency (%EE): ((Total Drug - Free Drug) / Total Drug) x 100[18]

    • Drug Loading (%DL): (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100

II. In Vitro Evaluation of Nanoparticle Efficacy

In vitro assays are crucial for the initial screening and characterization of the biological activity of nanoparticle formulations. These assays provide valuable information on cytotoxicity, cellular uptake, and drug release kinetics.

A. In Vitro Drug Release Studies

Understanding the rate and mechanism of drug release from nanoparticles is essential for predicting their in vivo performance. Dialysis-based methods are commonly employed for this purpose.[19][20][21]

Experimental Protocol: In Vitro Drug Release using Dialysis Method [19]

  • Preparation: Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Medium: Immerse the dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of drug released into the medium at each time point using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

B. Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of nanoparticle formulations against cancer cells.[13][22][23][24][25]

Experimental Protocol: MTT Assay for Cytotoxicity [13][22][23][24][25]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

C. Cellular Uptake Studies

Visualizing and quantifying the cellular internalization of nanoparticles is crucial for understanding their mechanism of action. This can be achieved using fluorescently labeled nanoparticles and techniques like flow cytometry.[5][26][27][28][29]

Experimental Protocol: Cellular Uptake Analysis by Flow Cytometry [26][28]

  • Labeling: Synthesize nanoparticles encapsulating a fluorescent dye or conjugate a fluorescent dye to the nanoparticle surface.

  • Cell Treatment: Incubate the target cells with the fluorescently labeled nanoparticles for different time points.

  • Cell Harvesting: After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles and detach the cells using trypsin.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles.

  • Quantification: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity to quantify nanoparticle uptake.

III. In Vivo Evaluation of Nanoparticle Efficacy

Preclinical in vivo studies are essential to evaluate the biodistribution, therapeutic efficacy, and safety of nanoparticle formulations in a living organism before they can be considered for clinical trials.[30]

A. Biodistribution Studies

In vivo imaging systems (IVIS) are powerful tools for non-invasively tracking the biodistribution of fluorescently or bioluminescently labeled nanoparticles in small animals over time.[2][8][22][31]

Experimental Protocol: In Vivo Biodistribution using IVIS Imaging [2][8][22][31]

  • Nanoparticle Labeling: Label the nanoparticles with a near-infrared (NIR) fluorescent dye or a bioluminescent reporter.

  • Animal Model: Use an appropriate animal model, such as a tumor-bearing mouse.

  • Administration: Administer the labeled nanoparticles to the animals via the desired route (e.g., intravenous injection).

  • Imaging: At various time points post-injection, anesthetize the animals and acquire whole-body images using an IVIS.

  • Ex Vivo Analysis: After the final imaging time point, euthanize the animals and excise major organs and the tumor for ex vivo imaging to confirm the biodistribution pattern and quantify the signal in each tissue.

B. Therapeutic Efficacy Studies

Xenograft tumor models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the anti-tumor efficacy of nanoparticle-based therapies.[7][10][23][26][27]

Experimental Protocol: Therapeutic Efficacy in a Xenograft Tumor Model [10][23][26][27]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups: Randomly assign the tumor-bearing mice to different treatment groups: (1) vehicle control, (2) free drug, (3) empty nanoparticles, and (4) drug-loaded nanoparticles.

  • Dosing: Administer the treatments according to a predetermined schedule and route of administration.

  • Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight of the animals as an indicator of systemic toxicity.

  • Endpoint: Euthanize the animals when the tumors reach a predetermined endpoint size or at the end of the study period.

  • Data Analysis: Plot the average tumor volume versus time for each treatment group to evaluate the anti-tumor efficacy.

Table 2: In Vivo Efficacy of Nanoparticle Formulations

Treatment GroupTumor Volume Reduction (%)Animal ModelReference
Paclitaxel-loaded Amphiphilic Cyclodextrin NanoparticlesSignificant reduction compared to free drugBreast tumor induced mice[4]
Gold Nanorods with Photothermal TherapySignificant reduction in tumor growthHead and neck squamous cell carcinoma xenograft[27]
Doxorubicin-loaded TAM-targeting NanoparticlesSignificantly more effective than free doxorubicinB16-F10 tumor-bearing mouse model[15]

IV. Signaling Pathways in Nanoparticle-Mediated Drug Delivery

Nanoparticle-mediated drug delivery can significantly impact intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and apoptosis. The MAPK and PI3K/AKT/mTOR pathways are two of the most frequently dysregulated pathways in cancer and are often targeted by nanomedicines.[28][32][33][34]

A. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, differentiation, and survival.[25][35][36][37] Dysregulation of this pathway is a hallmark of many cancers.[32] Nanoparticles can be engineered to deliver inhibitors that target specific components of this pathway, such as MEK or ERK, leading to the suppression of tumor growth.[32]

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, Elk-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Nanoparticle Nanoparticle (e.g., with MEK inhibitor) Nanoparticle->MEK Inhibition

Caption: MAPK Signaling Pathway and Nanoparticle Intervention.

B. PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling network that governs cell growth, proliferation, and survival.[4][28][29][33][34][38][39] Aberrant activation of this pathway is common in cancer. Nanoparticles can deliver drugs that inhibit key components of this pathway, such as PI3K, AKT, or mTOR, thereby inducing apoptosis and inhibiting tumor progression.[33][38]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->PIP2 Dephosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis Nanoparticle Nanoparticle (e.g., with PI3K inhibitor) Nanoparticle->PI3K Inhibition PTEN PTEN PTEN->PIP2

Caption: PI3K/AKT/mTOR Signaling Pathway and Nanoparticle Intervention.

Experimental Protocol: Western Blot Analysis of Signaling Proteins [32][38][40][41][42][43]

  • Cell Lysis: After treating cancer cells with nanoparticles, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

V. Conclusion

Nanotechnology-based drug delivery systems have the potential to revolutionize the treatment of numerous diseases by improving the therapeutic index of drugs.[1][4] The protocols and application notes provided herein offer a comprehensive guide for researchers to design, synthesize, and evaluate novel nanoparticle formulations. A thorough understanding of the physicochemical properties, in vitro and in vivo efficacy, and the underlying molecular mechanisms of these nanomedicines is paramount for their successful clinical translation. As this field continues to evolve, the development of standardized protocols and a deeper understanding of nano-bio interactions will be crucial for harnessing the full potential of nanotechnology in medicine.

References

Troubleshooting & Optimization

Low yield in hydrazone ligation with Fmoc-NH-PEG4-HZ-BOC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during hydrazone ligation, with a specific focus on reactions involving Fmoc-NH-PEG4-HZ-BOC .

Troubleshooting Guide: Low Yield in Hydrazone Ligation

Low or no product yield is a common issue in hydrazone ligation. The following guide provides a structured approach to identifying and resolving the potential causes.

Problem: Low or No Hydrazone Product Yield

Potential CauseTroubleshooting Step
1. Incomplete Deprotection
Fmoc Group (Amine)Ensure complete Fmoc deprotection by treating the resin-bound peptide with a 20% piperidine solution in DMF for 15-30 minutes.[1] Confirm deprotection using a ninhydrin test; a blue color indicates the presence of free amines.[1]
Boc Group (Hydrazide)Treat the reagent with a strong acid like trifluoroacetic acid (TFA) to remove the Boc group.[2][3] Use a scavenger, such as triisopropylsilane (TIPS), if tryptophan or other sensitive residues are present.[4] The reaction is typically fast and occurs at room temperature.[2]
2. Suboptimal Reaction pH The optimal pH for hydrazone formation is typically mildly acidic, around 4.5 to 6.0.[5] At this pH, the rate-limiting dehydration of the hemiaminal intermediate is acid-catalyzed.[5] If the pH is too low, the hydrazine nucleophile becomes protonated and unreactive.[5] Adjust the pH of your reaction mixture accordingly.
3. Inefficient Catalysis Aniline is a commonly used nucleophilic catalyst that can significantly accelerate hydrazone formation, especially at neutral pH.[5][6][7] Consider adding 10-100 mM aniline to your reaction mixture.[6][7] Other catalysts like m-phenylenediamine or arginine have also been shown to be effective.[8]
4. Reaction Kinetics and Time Hydrazone ligation can be slow, sometimes requiring hours to days to reach completion, especially at neutral pH and low reactant concentrations.[6] Monitor the reaction progress using HPLC or LC-MS. If the reaction is proceeding slowly, consider increasing the reaction time, temperature (if compatible with your biomolecules), or reactant concentrations.
5. Hydrolysis of Hydrazone Product The hydrazone bond is susceptible to hydrolysis, particularly under acidic conditions.[9] While the reaction is favored at acidic pH, prolonged exposure can lead to product degradation. Aim for the shortest effective reaction time and consider adjusting the pH to neutral for storage.
6. Side Reactions Azine Formation: This can occur if the hydrazone reacts with another equivalent of the aldehyde/ketone. Using a slight excess of the hydrazide component can help minimize this.
7. Reactant Quality and Stability Ensure the purity of your aldehyde/ketone-containing molecule and the hydrazide reagent. Hydrazide solutions can be prone to oxidation.[6] It is recommended to use freshly prepared solutions.
8. Steric Hindrance Bulky groups near the reactive carbonyl or hydrazide can sterically hinder the reaction, leading to lower yields. If possible, consider redesigning the linker or the position of the reactive groups.
9. PEG Linker Effects While PEG linkers improve solubility, they can sometimes influence reaction kinetics.[10][11][12] Ensure adequate mixing and consider that the optimal conditions might differ from non-PEGylated analogs.
10. Purification Issues The PEG linker can make purification challenging, potentially leading to product loss. Use appropriate chromatography techniques for PEGylated molecules, such as ion-exchange or hydrophobic interaction chromatography.[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone ligation?

A1: The optimal pH for hydrazone ligation is typically in the mildly acidic range of 4.5 to 6.0. This is a balance between the need for acid catalysis of the rate-limiting dehydration step and preventing the protonation and deactivation of the hydrazine nucleophile at lower pH.[5]

Q2: How can I accelerate a slow hydrazone ligation reaction?

A2: Several strategies can accelerate a slow hydrazone ligation:

  • Catalysis: The addition of a nucleophilic catalyst, most commonly aniline (10-100 mM), can significantly increase the reaction rate, especially at neutral pH.[5][6][7]

  • pH Optimization: Ensure the reaction is performed at the optimal pH (4.5-6.0).

  • Concentration: Increasing the concentration of one or both reactants will increase the reaction rate.

  • Temperature: Gently increasing the temperature can also speed up the reaction, but be mindful of the stability of your biomolecules.

Q3: My hydrazone product seems to be degrading. What could be the cause?

A3: The hydrazone bond is reversible and susceptible to hydrolysis, especially in acidic conditions.[9] If your product is degrading, consider the following:

  • pH: Avoid prolonged exposure to strongly acidic conditions. After the reaction is complete, adjust the pH to neutral for storage.

  • Storage: Store the purified product at low temperatures (-20°C or -80°C) to minimize degradation.

Q4: What are the correct procedures for deprotecting the Fmoc and Boc groups on this compound?

A4:

  • Fmoc Deprotection: The Fmoc group is base-labile and is typically removed by treating the molecule with a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF) for 15-30 minutes at room temperature.[1]

  • Boc Deprotection: The Boc group is acid-labile. It can be removed using a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[2][3] The reaction is usually rapid at room temperature.

Q5: How does the PEG4 linker affect my ligation reaction and purification?

A5: The polyethylene glycol (PEG) linker offers several advantages, including increased solubility and reduced immunogenicity of the final conjugate.[12] However, it can also present challenges:

  • Reaction Kinetics: The flexible and hydrophilic nature of the PEG chain can sometimes influence the local environment of the reactive groups, potentially affecting reaction rates.[10][11]

  • Purification: PEGylated molecules can be challenging to purify due to their increased hydrodynamic radius and potential for non-specific interactions with chromatography resins.[13] Techniques like ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or size-exclusion chromatography (SEC) are often employed for the purification of PEGylated proteins and bioconjugates.[13]

Quantitative Data Summary

The following tables summarize the effect of pH and aniline catalysis on the second-order rate constants (k) of hydrazone ligation, providing a quantitative insight into reaction optimization.

Table 1: Effect of pH on Hydrazone Ligation Rate

pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Fold Change (relative to pH 7.0)
4.5~3.0~20x faster
7.0~0.151x

Data is illustrative and based on typical values reported in the literature for hydrazone ligations. Actual rates will vary depending on the specific reactants.[6][7]

Table 2: Effect of Aniline Catalyst on Hydrazone Ligation Rate at Neutral pH (7.0)

Aniline Concentration (mM)Second-Order Rate Constant (k, M⁻¹s⁻¹)Fold Change (relative to no catalyst)
0~0.151x
10~10~67x faster
100~170~1133x faster

Data is illustrative and based on typical values reported in the literature for aniline-catalyzed hydrazone ligations.[6][7]

Experimental Protocols

Protocol 1: Deprotection of this compound

A. Fmoc Deprotection (to expose the amine)

  • Dissolve the this compound reagent in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Remove the solvent and byproducts under vacuum.

  • Wash the resulting NH2-PEG4-HZ-BOC product with DMF and then diethyl ether to precipitate the product.

  • Dry the product under vacuum.

B. Boc Deprotection (to expose the hydrazide)

  • Dissolve the this compound or the Fmoc-deprotected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.

  • Co-evaporate with DCM or toluene several times to ensure complete removal of TFA.

  • The resulting Fmoc-NH-PEG4-HZ is ready for use in the ligation reaction.

Protocol 2: General Hydrazone Ligation
  • Reactant Preparation:

    • Dissolve your aldehyde or ketone-containing biomolecule in a suitable buffer (e.g., 100 mM sodium phosphate, pH 6.0).

    • Dissolve the deprotected hydrazide reagent (e.g., Fmoc-NH-PEG4-HZ) in the same buffer. A small amount of a co-solvent like DMF or DMSO may be used to aid solubility, but should be kept to a minimum (<10%).

  • Ligation Reaction:

    • Add the hydrazide solution to the aldehyde/ketone solution. A 1.5 to 5-fold molar excess of the hydrazide is often used.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-24 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the PEGylated hydrazone conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC) to remove excess small molecule reagents, or ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) for higher resolution purification.[13]

Visualizations

HydrazoneLigationWorkflow cluster_deprotection Deprotection cluster_ligation Ligation cluster_purification Purification & Analysis Fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) Reactants Combine Aldehyde/Ketone + Deprotected Hydrazide Fmoc_deprotection->Reactants Boc_deprotection Boc Deprotection (TFA/DCM) Boc_deprotection->Reactants Catalyst Add Aniline (Optional) Reactants->Catalyst Reaction Incubate (pH 4.5-6.0) Catalyst->Reaction Purification Purify Conjugate (SEC, IEX, or HIC) Reaction->Purification Analysis Analyze Product (LC-MS, SDS-PAGE) Purification->Analysis

Caption: Experimental workflow for hydrazone ligation.

TroubleshootingTree Start Low Yield? Deprotection Check Deprotection (Ninhydrin/MS) Start->Deprotection Incomplete? pH Optimize pH (4.5-6.0) Start->pH Complete Success Yield Improved Deprotection->Success Catalyst Add Catalyst (e.g., Aniline) pH->Catalyst Kinetics Increase Time/ Concentration Catalyst->Kinetics Hydrolysis Check for Product Degradation Kinetics->Hydrolysis Purity Verify Reactant Purity Hydrolysis->Purity Purity->Success

Caption: Troubleshooting decision tree for low hydrazone ligation yield.

References

Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common side reactions during the Fmoc and Boc deprotection steps of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fmoc Deprotection Side Reactions

Q1: What are the most common side reactions during the piperidine treatment for Fmoc deprotection?

A1: The most prevalent side reactions during Fmoc deprotection with piperidine are aspartimide formation, diketopiperazine (DKP) formation, and the formation of 3-(1-piperidinyl)alanine from C-terminal cysteine residues.[1] Aggregation of the peptide chain can also lead to incomplete deprotection.[1]

Q2: How can I identify and troubleshoot aspartimide formation?

A2: Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid residue, which can lead to a mixture of α- and β-peptides and racemization.[2] This side reaction is particularly common in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[3]

  • Identification: Aspartimide formation and its subsequent byproducts can be detected by mass spectrometry as they result in a mass change. The resulting α- and β-peptides can often be separated by HPLC.

  • Troubleshooting:

    • Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce aspartimide formation.[1]

    • Alternative Bases: Using a weaker base like piperazine in combination with HOBt has been shown to cause less aspartimide formation compared to piperidine.[4][5] Dipropylamine (DPA) is another alternative that reduces this side reaction, especially at higher temperatures.[6]

    • Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of the amino acid following the aspartic acid can completely prevent aspartimide formation.[1]

    • Bulky Side-Chain Protecting Groups: Utilizing sterically hindered ester protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (OMpe) or 3-biphenyl-4-yl-1,1-dimethyl-propyl (OBno), can significantly reduce aspartimide formation.[7]

Q3: My peptide synthesis is failing at the dipeptide stage. What could be the cause and how do I fix it?

A3: Failure at the dipeptide stage is often due to diketopiperazine (DKP) formation, which is an intramolecular cyclization of the dipeptide that cleaves it from the resin.[1][8] This is especially prevalent when proline is the second amino acid in the sequence.[1][9]

  • Identification: DKP formation leads to a significant loss of product. The cyclic dipeptide can be detected in the cleavage solution by LC-MS.[8]

  • Troubleshooting:

    • Use of 2-Chlorotrityl Chloride Resin: For sequences prone to DKP formation, using a sterically hindered resin like 2-chlorotrityl chloride can inhibit the cyclization reaction.[1]

    • Coupling of Dipeptides: Synthesizing the first two amino acids as a dipeptide unit in solution and then coupling it to the resin is a robust method to bypass this side reaction.[8]

    • Modified Deprotection Conditions: Using a milder deprotection cocktail, such as a mixture of DBU and piperazine, can suppress DKP formation.[8]

    • In Situ Acylation: Performing the coupling of the third amino acid immediately after the deprotection of the second amino acid can minimize the time the free N-terminal amine is available to initiate DKP formation.[8]

Boc Deprotection Side Reactions

Q1: What are the primary side reactions to be aware of during TFA-mediated Boc deprotection?

A1: The main side reactions during Boc deprotection with trifluoroacetic acid (TFA) are the alkylation of sensitive residues by the released tert-butyl cation and N-terminal trifluoroacetylation.[10][11]

Q2: How can I prevent the modification of sensitive amino acids during Boc deprotection?

A2: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains of amino acids like tryptophan, methionine, and cysteine.[12][13]

  • Troubleshooting with Scavengers: The addition of "scavengers" to the TFA cleavage cocktail is crucial to trap the tert-butyl cations.[13] Common scavengers include:

    • Thioanisole: Protects tryptophan and methionine.

    • 1,2-Ethanedithiol (EDT): Effective for protecting tryptophan.

    • Triisopropylsilane (TIS): A general and effective scavenger for multiple side reactions.

Q3: I am observing an unexpected mass addition of +96 Da on my N-terminal amino acid after TFA treatment. What is happening?

A3: This mass increase is likely due to N-terminal trifluoroacetylation. This side reaction can occur when using TFA for deprotection, especially with N-terminal hydroxyamino acids like threonine and serine.[11] The reaction is thought to proceed through the formation of a trifluoroacetyl ester intermediate followed by an O-to-N acyl shift.[11]

  • Troubleshooting:

    • Minimize TFA Exposure: Reduce the time the peptide is exposed to the TFA cleavage cocktail to the minimum required for complete deprotection.

    • Alternative Acids: While TFA is standard, for highly sensitive sequences, exploring milder acidic conditions or alternative deprotection strategies might be necessary, though this is less common in standard Boc SPPS.

Quantitative Data Summary

Table 1: Effect of Deprotection Base on Aspartimide Formation

Deprotection Reagent% Aspartimide Formation (Peptide I)% Aspartimide Formation (Peptide II)
Piperidine17.025.0
Piperazine6.09.0
Piperazine / 0.1M HOBt2.03.0
1-Hydroxypiperidine6.010.0
Tetrabutylammonium fluoride (TBAF)30.045.0
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)35.050.0
Data adapted from a study on base-induced side reactions.[4]

Table 2: Influence of Aspartic Acid Side-Chain Protection on Aspartimide Formation

Asp(Protecting Group)% Target Peptide (VKDGYI)% Aspartimide Formation (per cycle)
Asp(OtBu)16%Not specified
Asp(OMpe)49%Not specified
Asp(OBno)90%0.1%
Data from a comparative study on a peptide prone to aspartimide formation.[7]

Experimental Protocols

Protocol 1: Fmoc Deprotection with Piperazine/HOBt to Minimize Aspartimide Formation

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the piperazine/HOBt deprotection solution to the resin.

    • Agitate the mixture gently for 10 minutes.

    • Drain the deprotection solution.

    • Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and HOBt.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.

Protocol 2: Boc Deprotection with a Scavenger Cocktail

  • Reagent Preparation (Cleavage Cocktail "Reagent K"): Prepare a cleavage cocktail consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[14] Caution: Handle TFA and thioanisole in a well-ventilated fume hood.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.

  • Cleavage and Deprotection:

    • Drain the DCM.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Isolation and Purification:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase HPLC.

Visual Diagrams

Fmoc_Deprotection_Pathway Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine DBF Dibenzofulvene (DBF) Intermediate1->DBF β-elimination Free_Amine H2N-Peptide-Resin Intermediate1->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine Piperidine Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Aspartimide_Formation Peptide ...-Asp(OR)-Xaa-... Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Base (e.g., Piperidine) Cyclization Intramolecular Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis / Piperidinolysis Aspartimide->Hydrolysis Alpha_Peptide α-Peptide Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide Hydrolysis->Beta_Peptide Piperidide Piperidide Adducts Hydrolysis->Piperidide

Caption: Pathway of aspartimide formation and subsequent reactions.

DKP_Formation_Workflow Start Dipeptide on Resin (Fmoc-AA2-AA1-Resin) Deprotection Fmoc Deprotection of AA2 Start->Deprotection Free_Dipeptide H2N-AA2-AA1-Resin Deprotection->Free_Dipeptide DKP_Formation Intramolecular Cyclization Free_Dipeptide->DKP_Formation DKP Diketopiperazine (cleaved) DKP_Formation->DKP Yes Coupling Couple Fmoc-AA3 DKP_Formation->Coupling No Tripeptide Fmoc-AA3-AA2-AA1-Resin Coupling->Tripeptide

Caption: Decision point for diketopiperazine (DKP) formation.

Boc_Deprotection_Troubleshooting Start Boc-Peptide-Resin TFA_Treatment Treat with TFA Start->TFA_Treatment Intermediates t-Butyl Cation + H2N-Peptide-Resin TFA_Treatment->Intermediates Side_Reaction Side Reaction Occurs? Intermediates->Side_Reaction Alkylation Alkylation of Trp, Met, Cys Side_Reaction->Alkylation Yes Success Desired Deprotected Peptide Side_Reaction->Success No Add_Scavengers Add Scavengers (TIS, EDT, Thioanisole) Alkylation->Add_Scavengers Solution Add_Scavengers->TFA_Treatment

Caption: Troubleshooting workflow for Boc deprotection side reactions.

References

Optimizing reaction buffer for Fmoc-NH-PEG4-HZ-BOC conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction buffer for Fmoc-NH-PEG4-HZ-BOC conjugation. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation in the conjugation reaction?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 5.5.[1][2] However, the reaction can proceed at neutral pH (6.5-7.5), albeit at a slower rate.[1] For many biological applications where physiological conditions are necessary, catalysis is often employed to accelerate the reaction at neutral pH.[1]

Q2: What are the recommended buffers for this conjugation?

A2: It is crucial to use buffers that do not contain primary or secondary amines, which could compete with the hydrazine moiety. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Acetate buffers

  • Carbonate/bicarbonate buffers

  • Borate buffers

Q3: Which buffers should be avoided?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the hydrazide for reaction with the carbonyl group.

Q4: How can I improve the reaction rate at neutral pH?

A4: The reaction rate at neutral pH can be significantly increased by using a nucleophilic catalyst.[1] Aniline and its derivatives are commonly used catalysts that can increase reaction rates substantially.[3][4] Arginine has also been shown to be an effective catalyst for hydrazone ligation at neutral pH.[5]

Q5: What is the role of the Boc protecting group on the this compound linker?

A5: The tert-butyloxycarbonyl (Boc) group protects the hydrazide functionality. It must be removed (deprotected) under mild acidic conditions to reveal the reactive hydrazide, which can then be conjugated to a carbonyl group (aldehyde or ketone).[6][7]

Q6: What is the stability of the resulting hydrazone bond?

A6: The hydrazone bond is a covalent but reversible linkage. Its stability is pH-dependent, and it is susceptible to hydrolysis, particularly under acidic conditions.[8] The specific structure of the reacting aldehyde or ketone can also influence the stability of the hydrazone bond.[9] For applications requiring a more stable linkage, the hydrazone bond can be reduced to a more stable hydrazine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH.Optimize the reaction pH. A pH range of 4.5-5.5 is generally optimal for uncatalyzed reactions.
Inefficient deprotection of the Boc group.Ensure complete removal of the Boc group by treating with a suitable acid (e.g., trifluoroacetic acid) and confirm deprotection before starting the conjugation.
Low reactivity of the carbonyl group.Aromatic aldehydes are generally more reactive than aliphatic aldehydes. Consider modifying your target molecule to incorporate a more reactive carbonyl group.[4][9]
Hydrolysis of the hydrazone product.If the reaction is slow, the product may be hydrolyzing. Increase the reaction rate by adding a catalyst (e.g., aniline) or increasing the concentration of reactants.[1]
Poor Solubility of Reactants The PEG linker or the target molecule is not fully dissolved.Add a water-miscible organic co-solvent such as DMF or DMSO to the reaction buffer to improve solubility. A common ratio is 10:1 buffer to DMF.[1]
Side Product Formation Reaction with amine-containing buffers.Ensure that the reaction buffer is free of primary and secondary amines (e.g., Tris, glycine).
Oxidation of the hydrazide.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure.

  • The deprotected linker can be used immediately or stored under an inert atmosphere at -20°C.

Protocol 2: General Procedure for Hydrazone Conjugation
  • Dissolve the carbonyl-containing molecule in the chosen reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0). If necessary, add a co-solvent like DMF to aid solubility.

  • Add the deprotected Fmoc-NH-PEG4-HZ to the solution. A slight molar excess of the linker may be used.

  • If catalysis is required, add aniline to a final concentration of 10-100 mM.[1]

  • Allow the reaction to proceed at room temperature for 2-24 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Purify the conjugate using an appropriate chromatographic technique (e.g., size-exclusion or reversed-phase chromatography).

Data Presentation

Table 1: Effect of pH on Hydrazone Formation Rate

pHRelative Reaction RateCatalyst
4.5HighNone
5.5Moderate-HighNone
7.0LowNone
7.0HighAniline
7.0Moderate-HighArginine

Note: Relative rates are generalized from literature findings. Actual rates are concentration and substrate-dependent.[1][5]

Table 2: Second-Order Rate Constants for Selected Hydrazone Ligatons

Reaction ComponentspHCatalystRate Constant (M⁻¹s⁻¹)
6-hydrazinopyridyl peptide + benzaldehyde4.5None3.0 ± 0.3
aminooxyacetyl-peptide + benzaldehyde7.0100 mM Aniline8.2 ± 1.0

Data extracted from relevant studies to illustrate reaction kinetics.[4]

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis start This compound deprotect Treat with TFA in DCM start->deprotect deprotected_linker Fmoc-NH-PEG4-HZ (active hydrazide) deprotect->deprotected_linker mix Mix Deprotected Linker and Carbonyl Molecule deprotected_linker->mix carbonyl Carbonyl-containing Molecule buffer Prepare Reaction Buffer (e.g., PBS, pH 4.5-7.5) carbonyl->buffer buffer->mix catalyst Add Catalyst (optional, e.g., Aniline) mix->catalyst react Incubate at Room Temperature mix->react catalyst->react purify Purify Conjugate (e.g., HPLC) react->purify analyze Analyze Product (LC-MS, SDS-PAGE) purify->analyze final_product Fmoc-NH-PEG4-Hydrazone-Molecule Conjugate analyze->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide start Low Conjugation Yield? suboptimal_ph Is the pH optimal (4.5-5.5)? start->suboptimal_ph Yes adjust_ph Adjust pH to 4.5-5.5 or add catalyst for neutral pH. suboptimal_ph->adjust_ph No incomplete_deprotection Was Boc deprotection complete? suboptimal_ph->incomplete_deprotection Yes redo_deprotection Repeat deprotection and verify with LC-MS. incomplete_deprotection->redo_deprotection No solubility_issue Are all reactants fully dissolved? incomplete_deprotection->solubility_issue Yes add_cosolvent Add a co-solvent like DMF or DMSO. solubility_issue->add_cosolvent No hydrolysis_issue Is the reaction slow, allowing for hydrolysis? solubility_issue->hydrolysis_issue Yes increase_rate Increase reactant concentration or add a catalyst. hydrolysis_issue->increase_rate Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing protein aggregation during PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1][2]

  • PEG-Protein Interactions: While PEG is generally a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation. The length of the PEG chain can influence these interactions.[1][3]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]

  • Thiol-Specific Reactions: For thiol-specific PEGylation, the reactive cysteinyl residues (thiolate anions) can react with other cysteinyl residues and disulfide bonds, causing disulfide-linked dimers and aggregates.[2]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely accepted technique that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein. Coupling SEC with UV, intrinsic tryptophan fluorescence, and multi-angle laser light scattering (MALLS) detection provides a comprehensive analysis.[1][4]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.[1]

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.[1]

  • Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon protein misfolding and aggregation can be monitored by fluorescence spectroscopy.[4]

  • Extrinsic Dye-Binding Fluorescence Assays: Dyes that bind to exposed hydrophobic regions of aggregated proteins can be used to quantify aggregation.[4]

Q3: What are some general strategies to prevent protein aggregation during PEGylation?

Preventing aggregation often involves a multi-pronged approach:

  • Reaction Condition Optimization: Systematically screen and optimize parameters like protein concentration, PEG:protein molar ratio, pH, and temperature.[1][2]

  • Incorporate Stabilizing Excipients: Additives like sugars (sucrose, trehalose), polyols (sorbitol, glycerol), amino acids (arginine, glycine), and non-ionic surfactants (Polysorbate 20, Polysorbate 80) can enhance protein stability.[1]

  • Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking. This can be achieved by lowering the temperature or performing a stepwise addition of the PEG reagent.[1]

  • Consider Alternative PEGylation Strategies: If aggregation persists, using a different PEGylation chemistry or a monofunctional PEG reagent might be necessary.[1]

Troubleshooting Guides

Issue 1: Significant Precipitation/Aggregation Observed During the Reaction

This is a common issue that can often be resolved by systematically optimizing the reaction conditions.

Troubleshooting Workflow:

start Start: Aggregation Observed optimize Step 1: Optimize Reaction Conditions start->optimize excipients Step 2: Add Stabilizing Excipients optimize->excipients If aggregation persists end End: Aggregation Minimized optimize->end If aggregation is resolved rate Step 3: Control Reaction Rate excipients->rate If aggregation persists excipients->end If aggregation is resolved alternative Step 4: Consider Alternative PEGylation Strategy rate->alternative If aggregation persists rate->end If aggregation is resolved alternative->end

Caption: Troubleshooting workflow for protein aggregation.

Step 1: Reaction Condition Optimization

A systematic evaluation of reaction parameters is the first crucial step.

  • Experimental Protocol: Small-Scale Screening Matrix

    • Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes.

    • Vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).[1][2] For amine-specific modifications, a lower pH (around 7 or below) can favor N-terminal PEGylation.[2]

    • Temperature: Conduct the reactions at different temperatures (e.g., 4°C, room temperature).[1][2]

    • Incubate the reactions for a defined period.

    • Analyze the extent of aggregation in each reaction using a suitable analytical method (e.g., turbidity measurement, SDS-PAGE, or SEC).[1]

ParameterRange to TestRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce intermolecular interactions.[1]
PEG:Protein Molar Ratio 1:1 to 20:1Optimizing the ratio can prevent excess cross-linking.[1]
pH 6.0 - 8.0Protein stability is highly pH-dependent.[1][2]
Temperature 4°C - Room TemperatureLower temperatures slow down the reaction rate, potentially reducing aggregation.[1]

Step 2: Incorporate Stabilizing Excipients

If optimizing reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can be beneficial.

  • Experimental Protocol: Screening of Stabilizing Excipients

    • Based on the optimized reaction conditions from Step 1, set up a new series of small-scale reactions.

    • To each reaction, add a different stabilizing excipient from the table below.

    • Incubate the reactions and analyze for aggregation.

ExcipientRecommended ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases protein stability.[1]
Trehalose 5-10% (w/v)Acts as a protein stabilizer.[1]
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.[1]
Glycine 50-100 mMKnown to suppress protein aggregation.[1]
Polysorbate 20/80 0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[1]

Step 3: Control the Reaction Rate

A slower reaction can favor the desired intramolecular PEGylation over intermolecular cross-linking.

  • Methodologies:

    • Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.[1]

    • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.[1]

Step 4: Consider Alternative PEGylation Strategies

If aggregation persists, it may be necessary to explore different approaches.

  • Alternative Chemistries:

    • Thiol-Specific PEGylation: If using amine-reactive PEGs, consider switching to thiol-reactive PEGs (e.g., PEG-maleimide) if your protein has available cysteine residues. This offers more site-specific modification.[5]

    • N-terminal Specific PEGylation: PEG-aldehyde chemistry allows for more specific PEGylation at the N-terminus at a lower pH.[2]

  • Monofunctional vs. Bifunctional PEGs: If using a bifunctional PEG is causing cross-linking, switch to a monofunctional PEG reagent.[1]

Issue 2: Low Yield of PEGylated Protein Due to Aggregation

Low yields are often a direct consequence of protein loss through aggregation. The troubleshooting steps are similar to those for visible precipitation, with a focus on maximizing the soluble, correctly PEGylated product.

Logical Relationship for Yield Optimization:

cluster_0 Primary Factors cluster_1 Secondary Parameters Protein Stability Protein Stability pH pH Protein Stability->pH Temperature Temperature Protein Stability->Temperature Additives Additives Protein Stability->Additives Reaction Kinetics Reaction Kinetics Reaction Kinetics->Temperature Concentration Concentration Reaction Kinetics->Concentration Reagent Type Reagent Type PEG Chain Length PEG Chain Length Reagent Type->PEG Chain Length PEG Functionality PEG Functionality Reagent Type->PEG Functionality High Yield High Yield pH->High Yield Temperature->High Yield Concentration->High Yield Additives->High Yield PEG Chain Length->High Yield PEG Functionality->High Yield

Caption: Factors influencing PEGylation yield.

Experimental Protocol: Optimization for Yield

  • Establish a Baseline: Perform the PEGylation reaction under your current standard conditions and quantify the yield of soluble, monomeric PEGylated protein using SEC-HPLC.

  • Screen Reaction Parameters: Using the small-scale screening matrix described in Issue 1, identify the conditions (protein concentration, PEG:protein ratio, pH, temperature) that result in the highest peak area for the desired product and the lowest peak area for aggregates in the SEC chromatogram.

  • Evaluate Excipients: Test the most promising excipients from the table in Issue 1 under the optimized reaction conditions to see if they further improve the yield.

  • Purification Optimization: Ensure that the purification method itself is not inducing aggregation. For SEC, use a lower flow rate and an optimized mobile phase. For other chromatography methods, screen for buffer conditions that maintain protein stability.[6] Perform all purification steps at a low temperature (e.g., 4°C) if the protein is temperature-sensitive.[6]

Data Presentation

Table 1: Summary of Analytical Techniques for Aggregation Analysis

TechniquePrincipleInformation ObtainedThroughput
SEC-HPLC Size-based separationQuantification of monomer, dimer, and higher-order aggregates.[1][4]Medium
DLS Light scattering of particles in solutionSize distribution of aggregates.[1]High
SDS-PAGE (non-reducing) Electrophoretic mobilityDetection of covalent high-molecular-weight species.[1]High
Turbidimetry Light scattering at a specific wavelengthIndication of insoluble aggregate formation.[1]High
Fluorescence Spectroscopy Intrinsic or extrinsic fluorescenceDetection of conformational changes and exposed hydrophobic regions.[4]High

Table 2: Common PEGylation Chemistries and Their Characteristics

PEG ReagentTarget Functional GroupReaction pHKey Features
PEG-NHS Ester Primary Amines (Lysine, N-terminus)7-9Highly reactive, can be difficult to control at large scale.[2][7]
PEG-Aldehyde Primary Amines (N-terminus)~7 or belowMore specific for N-terminus at lower pH; requires a reducing agent.[2]
PEG-Maleimide Thiols (Cysteine)6.5-7.5Highly specific for sulfhydryl groups.[8]
PEG-Vinyl Sulfone Thiols (Cysteine)~8Michael addition reaction.[7]
PEG-Epoxide Amines, Thiols, Hydroxyls8.5-9.5Can react with multiple functional groups.[9]

References

Technical Support Center: Troubleshooting Premature Cleavage of Hydrazone Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the premature cleavage of hydrazone linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrazone linker cleavage, and why is it intended to be pH-sensitive?

Hydrazone linkers are designed to be stable at physiological pH (around 7.4) and to cleave under acidic conditions.[1][2] This pH-dependent stability is crucial for applications like antibody-drug conjugates (ADCs), where the drug should remain attached to the antibody in the bloodstream but be released in the acidic environment of tumor cells or intracellular compartments like endosomes and lysosomes.[1][3] The cleavage mechanism involves acid-catalyzed hydrolysis of the hydrazone bond.[3][4] In an acidic environment, the imine nitrogen of the hydrazone is protonated, which makes the imine carbon more susceptible to nucleophilic attack by water, leading to the cleavage of the bond and release of the conjugated molecule.[5]

Q2: My hydrazone-linked conjugate is showing significant cleavage in plasma or at neutral pH. What are the potential causes?

Premature cleavage of hydrazone linkers at physiological pH is a common challenge that can lead to off-target toxicity and reduced therapeutic efficacy.[1][6] Several factors can contribute to this issue:

  • Linker Structure: The chemical structure of both the hydrazine and the carbonyl precursor significantly influences the stability of the hydrazone bond.[1] Aromatic hydrazones are generally more stable than aliphatic ones due to resonance stabilization.[1] The electronic properties of substituents on the aromatic rings can also play a crucial role. Electron-withdrawing groups can decrease the pH sensitivity and make the linker more susceptible to hydrolysis at neutral pH, while electron-donating groups can enhance stability.[5][]

  • Steric Hindrance: Introducing steric hindrance around the hydrazone bond can help to protect it from hydrolysis.[]

  • Plasma Components: While the primary cause of cleavage is often pH-dependent hydrolysis, some studies have shown that hydrazone-containing linkers can exhibit discrepancies between their stability in buffer and in plasma.[8] The exact cause is not always clear but may be related to interactions with plasma proteins or other components.[8]

  • Assay Conditions: Inaccurate pH control during in vitro experiments or the presence of contaminants can lead to misleading results.

Q3: How can I experimentally assess the stability of my hydrazone linker?

A crucial experiment to determine the stability of a drug-linker conjugate is an in vitro plasma stability assay.[1] This assay simulates the physiological environment and provides a reliable measure of the linker's integrity over time.[1] The general protocol involves incubating the conjugate in plasma from a relevant species (e.g., human, mouse, rat) at 37°C and analyzing samples at various time points using analytical techniques like HPLC or LC-MS to quantify the intact conjugate and any released drug.[1][9]

Data on Hydrazone Linker Stability

The stability of a hydrazone linker is highly dependent on its chemical structure and the surrounding environment. The following tables summarize quantitative data on the stability of different hydrazone linkers at physiological and acidic pH.

Linker TypepHHalf-life (t1/2) or % DegradationReference
General Hydrazone7.0183 hours[1]
5.04.4 hours[1]
Acylhydrazone (from 4-(4-acetylphenoxy) butanoic acid)7.46% hydrolysis after 24h[4]
4.597% release after 24h[4]
Phenylketone-derived hydrazone7.4 (buffer)High stability[8]
(plasma)t1/2 = 2 days[8]
pHPMA-APM-TAMRA (Aromatic ketone-based)7.4< 30% degradation after 24h[1][10]
5.0Steady increase in degradation over 24h[1][10]
pHPMA-BMCA-TAMRA (Aliphatic ketone-based)7.4Significant hydrolysis after 5h[1][10]
5.0Much greater hydrolysis at early time points[1][10]
pHPMA-PMCA-TAMRA (Aliphatic aldehyde-based)7.4> 30% release after 5h[1]
5.0No difference in release rates compared to pH 7.4[1]

Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.[1]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines the key steps for assessing the stability of a hydrazone-linked conjugate in plasma.[1]

  • Objective: To determine the rate of cleavage of a hydrazone linker in a drug conjugate when incubated in plasma from a relevant species.[1]

  • Materials:

    • Test conjugate

    • Control conjugate (with a known stable linker, if available)

    • Plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator or water bath at 37°C

    • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or a UV detector.[1]

  • Procedure:

    • Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO) at a high concentration.[1]

    • Incubation: Pre-warm the plasma to 37°C. Spike the test conjugate from the stock solution into the plasma to achieve the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation. Incubate the mixture at 37°C with gentle shaking.[1]

    • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.[1]

    • Sample Quenching and Processing: Immediately add the plasma aliquot to a tube containing a cold quenching solution (e.g., 3 volumes of acetonitrile with an internal standard) to stop enzymatic and chemical degradation and precipitate plasma proteins. Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.[1]

    • Analysis: Collect the supernatant and analyze it by LC-MS or HPLC-UV to separate and quantify the intact conjugate and the released drug.[1]

  • Data Analysis:

    • Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact conjugate versus time to determine the degradation rate and the half-life (t1/2) of the conjugate in plasma.

Visual Guides

The following diagrams illustrate key concepts and workflows related to troubleshooting premature hydrazone linker cleavage.

Hydrazone_Cleavage_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_cell Tumor Cell ADC_stable Intact ADC (Hydrazone Stable) Endosome Endosome (pH 5.0-6.5) ADC_stable->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Acid-catalyzed hydrolysis

Caption: Mechanism of pH-dependent hydrazone linker cleavage.

Troubleshooting_Workflow Start Premature Cleavage Observed Check_pH Verify pH of Experimental Media Start->Check_pH Check_Structure Review Linker Structure Check_pH->Check_Structure pH is correct Plasma_Assay Perform Plasma Stability Assay Check_Structure->Plasma_Assay Analyze_Data Analyze Cleavage Products (LC-MS) Plasma_Assay->Analyze_Data Optimize_Linker Optimize Linker Design: - Increase steric hindrance - Modify electronic properties Analyze_Data->Optimize_Linker Instability Confirmed End Stable Conjugate Achieved Analyze_Data->End Stable Optimize_Linker->Plasma_Assay

Caption: Troubleshooting workflow for premature hydrazone cleavage.

Decision_Tree Is_Cleavage_pH_Dependent Is cleavage pH-dependent? Is_Linker_Aliphatic Is linker aliphatic? Is_Cleavage_pH_Dependent->Is_Linker_Aliphatic Yes Investigate_Plasma Action: Investigate plasma-specific instability Is_Cleavage_pH_Dependent->Investigate_Plasma No Are_EWGs_Present Are electron- withdrawing groups present? Is_Linker_Aliphatic->Are_EWGs_Present No Consider_Aromatic Action: Consider aromatic hydrazone Is_Linker_Aliphatic->Consider_Aromatic Yes Consider_EDGs Action: Replace with electron-donating groups Are_EWGs_Present->Consider_EDGs Yes

References

Technical Support Center: Enhancing the Stability of Hydrazone-Linked ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with hydrazone-linked antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses specific experimental issues, providing potential causes and actionable solutions to improve the stability and performance of your hydrazone-linked ADCs.

Issue 1: Premature Payload Release in Plasma Stability Assays

Question: My hydrazone-linked ADC shows significant release of the cytotoxic payload in an in vitro plasma stability assay (e.g., >20% release in 24 hours at 37°C). What is causing this instability and how can I mitigate it?

Answer:

Premature payload release from hydrazone-linked ADCs in plasma is a common challenge, primarily due to the inherent hydrolytic instability of the hydrazone bond at physiological pH (~7.4).[1][2][3] While designed to be acid-labile, many first-generation hydrazone linkers exhibit insufficient plasma stability, leading to off-target toxicity.[2][4]

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Inherent Linker Instability Modify the Linker Structure:Increase Steric Hindrance: Introduce bulky groups near the hydrazone bond to physically shield it from hydrolysis.[5] • Alter Electronic Properties: Incorporate electron-donating groups into the phenyl ring of the ketone precursor (e.g., a p-alkyloxyphenyl group) to increase the electron density of the hydrazone carbon, making it less susceptible to nucleophilic attack by water.[6] • Explore Stabilized Analogs: Consider next-generation acid-labile linkers with improved stability, such as those based on silyl ethers or iminoboronates, which show enhanced stability at neutral pH while retaining acid-sensitivity.[4][7]
High Payload Hydrophobicity Mask Hydrophobicity:Incorporate Hydrophilic Spacers: Use hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) chains, to increase the overall solubility of the ADC and reduce aggregation that can stress the linker.[8] • Formulation Strategies: Explore advanced formulation techniques, such as using host-guest chemistry with excipients like cucurbit[9]uril, to non-covalently mask the hydrophobic payload.[10]
Assay Conditions Optimize Assay Protocol:Control pH: Ensure the pH of the plasma and buffers is strictly maintained at 7.4. Minor decreases in pH can accelerate hydrolysis. • Minimize Enzymatic Activity: While hydrolysis is the primary concern, plasma enzymes can contribute to degradation. Ensure proper handling and storage of plasma.
Issue 2: ADC Aggregation During Conjugation, Purification, or Storage

Question: I am observing significant aggregation and loss of monomeric ADC product, detected by Size-Exclusion Chromatography (SEC). What factors contribute to this aggregation?

Answer:

ADC aggregation is a critical issue that can compromise efficacy, alter pharmacokinetic properties, and increase the risk of an immunogenic response.[][12] Aggregation is often driven by the increased hydrophobicity of the ADC following conjugation of a hydrophobic payload.[1][13][14]

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
High Payload/Linker Hydrophobicity Optimize ADC Design:Select More Hydrophilic Payloads/Linkers: If possible, choose payloads with better intrinsic solubility. Utilize hydrophilic linkers (e.g., β-glucuronide linkers or those with PEG spacers) to improve the overall physicochemical properties of the ADC.[2][8][15] • Control Drug-to-Antibody Ratio (DAR): Higher DAR values, especially with hydrophobic drugs, correlate with an increased tendency to aggregate.[16] Aim for a lower, more controlled DAR through site-specific conjugation methods.
Conjugation Chemistry Conditions Refine Reaction Conditions:Optimize Co-solvents: While organic co-solvents (e.g., DMSO) are often needed to solubilize the linker-payload, their concentration should be minimized (<5% v/v is a common recommendation) as they can denature the antibody.[17][18] • Control pH: Avoid pH conditions that are close to the antibody's isoelectric point, as this is where it has the lowest solubility.[12]
Sub-optimal Formulation & Storage Improve Formulation:Buffer Selection: Screen different buffer systems and pH ranges to find the optimal conditions for ADC stability. • Add Excipients: Include stabilizing excipients such as polysorbates (e.g., Polysorbate 20) or sugars (e.g., sucrose, trehalose) in the formulation to reduce aggregation. • Storage Conditions: Store ADCs at recommended low temperatures and protect them from light to prevent degradation.[]
Physical Stress Gentle Handling: • Avoid vigorous agitation, repeated freeze-thaw cycles, and exposure to air-liquid interfaces, which can induce physical aggregation.

Frequently Asked Questions (FAQs)

Stability & Linker Chemistry

Q1: What is the fundamental mechanism of hydrazone linker instability? Hydrazone linkers are acid-labile, meaning they are designed to be cleaved by hydrolysis under acidic conditions (pH 4.5-6.5), such as those found in cellular endosomes and lysosomes.[9][] The instability arises because this hydrolysis reaction can also occur, albeit more slowly, at the neutral pH of blood (pH ~7.4), leading to premature drug release.[1] The reaction is initiated by the protonation of the imine nitrogen, followed by a nucleophilic attack from a water molecule.

A diagram illustrating the hydrolysis mechanism is provided below.

G cluster_0 Hydrazone Hydrolysis Pathway Hydrazone Antibody-Linker-C(R1)=N-NH-Payload Protonation Protonated Hydrazone (Iminium Ion Intermediate) Hydrazone->Protonation + H+ (Acid-Catalyzed) Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + H2O Cleavage Cleavage Products Nucleophilic_Attack->Cleavage Products Released Payload-NH-NH2 + Antibody-Linker-C(R1)=O Cleavage->Products Release

Caption: Acid-catalyzed hydrolysis of a hydrazone linker.

Q2: How do next-generation acid-labile linkers improve upon traditional hydrazone linkers? Next-generation acid-labile linkers aim to increase plasma stability while maintaining the desired pH-dependent cleavage. For example, a silyl ether-based linker was shown to have a half-life of over 7 days in human plasma, a significant improvement over traditional hydrazone (t½ ≈ 2 days) and carbonate (t½ ≈ 36 hours) linkers.[4] These newer linkers achieve greater stability through chemical modifications that are less susceptible to hydrolysis at neutral pH.

Q3: Are there alternatives to acid-labile linkers if stability cannot be achieved? Yes. If sufficient stability with a hydrazone linker is not achievable, consider alternative cleavable or non-cleavable linker technologies.[2]

  • Enzyme-Cleavable Linkers: These are often the preferred alternative. For instance, dipeptide linkers like valine-citrulline (Val-Cit) are cleaved by lysosomal proteases (e.g., Cathepsin B) and demonstrate excellent plasma stability.[15][21]

  • Disulfide Linkers: These are cleaved in the reducing environment inside the cell, which has a much higher glutathione concentration than the bloodstream.[]

  • Non-Cleavable Linkers: For maximum stability, non-cleavable linkers (e.g., thioether linkers like SMCC) can be used. With these, the payload is released only after the entire antibody is degraded within the lysosome.[3]

A diagram comparing these strategies is shown below.

G cluster_1 Linker Stability & Release Strategies Start ADC in Circulation (pH 7.4) Hydrazone Hydrazone Linker (Acid-Labile) Start->Hydrazone Potential for premature release Enzymatic Peptide Linker (Enzyme-Cleavable) Start->Enzymatic High Stability NonCleavable Thioether Linker (Non-Cleavable) Start->NonCleavable Very High Stability Release_Hydrazone Release in Endosome (Low pH) Hydrazone->Release_Hydrazone Release_Enzymatic Release in Lysosome (Proteases) Enzymatic->Release_Enzymatic Release_NonCleavable Release after mAb Degradation NonCleavable->Release_NonCleavable

Caption: Comparison of ADC linker stability and release mechanisms.

Experimental Design & Analysis

Q4: What are the key analytical methods for assessing ADC stability? A comprehensive stability assessment requires multiple analytical techniques:[16][22][23][24]

  • Size-Exclusion Chromatography (SEC): The primary method for quantifying aggregation (high molecular weight species) and fragmentation.

  • Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) distribution and monitor changes due to drug loss.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to quantify free payload that has been prematurely released from the ADC.

  • Mass Spectrometry (MS): Provides detailed information on the ADC, including intact mass analysis to confirm DAR and identify sites of degradation or payload loss.[22]

  • Differential Scanning Calorimetry (DSC): Measures the thermal stability (melting temperature, Tm) of the ADC, providing insights into how conjugation affects the conformational stability of the antibody.[16]

Q5: How does the conjugation site affect the stability of a hydrazone linker? The site of conjugation can influence the local microenvironment of the linker, affecting its stability.[5] Conjugation to sterically hindered sites may protect the hydrazone bond from hydrolysis. Site-specific conjugation technologies, which produce a homogeneous product, are generally preferred over stochastic conjugation to lysines, as they can improve stability, pharmacokinetics, and the therapeutic window.[]

Quantitative Data Summary

The stability of a hydrazone linker is highly dependent on its specific chemical structure. The table below summarizes the relative stability of different linker types based on published data.

Linker TypeCleavage MechanismRelative Plasma StabilityKey Considerations
Phenylketone-derived HydrazoneAcid HydrolysisLow (t½ ≈ 2 days)[4]Prone to premature payload release at pH 7.4.[1][3]
AcBut-derived Hydrazone (Gemtuzumab)Acid HydrolysisModerateShowed ~6% hydrolysis at pH 7.4 after 24h.[6]
Silyl Ether LinkerAcid HydrolysisHigh (t½ > 7 days)[4]A next-generation acid-labile linker with significantly improved plasma stability.
Valine-Citrulline (VC) Peptide LinkerEnzymatic (Cathepsin B)Very HighHighly stable in plasma; considered an industry standard for cleavable linkers.[21]
Thioether (SMCC) LinkerNon-CleavableExtremely HighPayload is released only upon antibody catabolism, offering maximal stability.[3]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a hydrazone-linked ADC in plasma by monitoring the release of free payload over time.

Materials:

  • Test ADC

  • Control ADC (with a stable linker, if available)

  • Human or mouse plasma (citrate-anticoagulated), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Quenching solution: Acetonitrile with a suitable internal standard (for LC-MS analysis)

  • Centrifuge capable of >10,000 x g

  • LC-MS or RP-HPLC system

Procedure:

  • Preparation: Thaw frozen plasma in a 37°C water bath. Centrifuge at ~2,000 x g for 10 minutes to remove any cryoprecipitates. Prepare a stock solution of the test ADC in PBS.

  • Incubation: Pre-warm the plasma to 37°C. Spike the ADC into the plasma to a final concentration of 10-50 µg/mL. Gently mix and immediately take the t=0 time point sample.

  • Time-Point Sampling: Incubate the plasma-ADC mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot (e.g., 50 µL).

  • Sample Quenching and Processing: a. Immediately add the plasma aliquot to a tube containing 3-4 volumes of cold quenching solution (e.g., 150 µL acetonitrile). b. Vortex vigorously for 30 seconds to precipitate plasma proteins. c. Centrifuge at >10,000 x g for 15 minutes at 4°C.

  • Analysis: Carefully collect the supernatant. Analyze the supernatant by a validated LC-MS or RP-HPLC method to separate and quantify the amount of released payload relative to the total possible payload.

  • Data Analysis: Plot the percentage of released payload versus time. Calculate the half-life (t½) of the ADC linker in plasma.

A workflow for this protocol is visualized below.

G cluster_workflow Workflow: In Vitro Plasma Stability Assay Prep 1. Prepare Plasma & ADC Incubate 2. Spike ADC into Plasma Incubate at 37°C Prep->Incubate Sample 3. Collect Aliquots at Time Points Incubate->Sample Quench 4. Quench with Acetonitrile & Precipitate Proteins Sample->Quench Centrifuge 5. Centrifuge to Pellet Proteins Quench->Centrifuge Analyze 6. Analyze Supernatant (LC-MS / HPLC) Centrifuge->Analyze Data 7. Calculate % Release & Half-Life Analyze->Data

Caption: Experimental workflow for an in vitro plasma stability assay.

Protocol 2: Aggregation Analysis by Size-Exclusion Chromatography (SEC)

This protocol describes the use of SEC-HPLC to monitor the formation of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • ADC sample (e.g., from a stability study, post-purification)

  • SEC-HPLC system with a UV detector (280 nm)

  • Suitable SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: A physiological buffer such as 150 mM sodium phosphate, pH 7.0.

  • Mobile phase filter (0.22 µm)

Procedure:

  • System Preparation: Degas the mobile phase. Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm syringe filter.

  • Injection: Inject a defined volume of the sample (e.g., 20-50 µL) onto the column.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of the monomer, aggregates, and any fragments. Monitor the absorbance at 280 nm.

  • Data Analysis: a. Identify the peaks corresponding to the high molecular weight species (HMWS, aggregates), the main monomeric ADC peak, and low molecular weight species (LMWS, fragments). b. Integrate the area of each peak. c. Calculate the percentage of aggregate as: (% Aggregate) = [Area(HMWS) / Total Area(All Peaks)] * 100. d. Compare the % aggregate across different samples or time points to assess stability.

References

Fmoc-NH-PEG4-HZ-BOC solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with Fmoc-NH-PEG4-HZ-BOC in aqueous solutions. It is intended for researchers, scientists, and drug development professionals utilizing this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features influencing solubility?

A1: this compound is a heterobifunctional crosslinker containing three key components that dictate its solubility: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected hydrazide. The hydrophilic PEG spacer is designed to increase solubility in aqueous media[1][2][3]. Conversely, the Fmoc and Boc groups are hydrophobic and can significantly decrease the molecule's overall water solubility.

Q2: In which solvents is this compound generally soluble?

A2: this compound and similar PEGylated linkers are typically soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP)[4]. While the PEG spacer enhances aqueous solubility, achieving high concentrations in purely aqueous buffers can be challenging[1][4].

Q3: Why is my this compound not dissolving in my aqueous buffer?

A3: The limited solubility in aqueous buffers is often due to the hydrophobic nature of the Fmoc and Boc protecting groups. These groups can lead to aggregation and precipitation when the compound is directly introduced into an aqueous environment. The overall concentration, pH, and ionic strength of the buffer can also play a significant role.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be attempted to aid dissolution, but prolonged or excessive heating should be avoided. High temperatures can potentially lead to the degradation of the molecule, particularly the deprotection of the heat-labile protecting groups. A more reliable method is to first dissolve the compound in a minimal amount of a compatible organic solvent.

Q5: How should I store this compound to maintain its integrity and solubility?

A5: It is recommended to store this compound at -20°C in a dry, dark environment. Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can affect the compound's stability and solubility. For stock solutions prepared in organic solvents, it is advisable to store them at -20°C or -80°C and use them within a month for optimal performance[1].

Troubleshooting Guide

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous reaction buffer. What should I do?

A1: This is a common issue known as "salting out" or precipitation upon solvent change. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of the linker in the aqueous buffer may be too high. Try lowering the target concentration.

  • Modify the addition process: Instead of adding the DMSO stock directly to the entire volume of the aqueous buffer, try adding the aqueous buffer to the DMSO stock solution slowly while vortexing. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Increase the percentage of organic co-solvent: If your experimental conditions allow, increasing the final percentage of the organic co-solvent (e.g., 5-10% DMSO or DMF) in your reaction mixture can help maintain solubility.

  • Adjust the pH of the aqueous buffer: The solubility of molecules with ionizable groups can be pH-dependent. Although this compound does not have a readily ionizable group in the typical pH range for bioconjugation, extreme pH values should be avoided.

Q2: My solution of this compound is cloudy. What does this indicate and how can I fix it?

A2: Cloudiness, or turbidity, suggests that the compound is not fully dissolved and may be forming aggregates or a fine suspension. To address this:

  • Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.

  • Filtration: If the cloudiness persists, you can try filtering the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. However, this may lead to a loss of the compound and a lower final concentration.

  • Re-dissolution: If the problem continues, it is best to prepare a fresh solution, ensuring that the initial dissolution in the organic solvent is complete before adding the aqueous buffer.

Quantitative Data Summary

CompoundSolventSolubilityReference
Fmoc-NH-PEG4-CH2CH2COOHDMSO100 mg/mL (205.11 mM)[1]

Note: This data should be used as an estimate. The actual solubility of this compound may vary. It is recommended to perform a solubility test for your specific application.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol describes a general method for preparing a stock solution of this compound and its subsequent dilution into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening.

  • Initial Dissolution: Add a small volume of anhydrous DMSO or DMF to the vial to achieve a high concentration stock solution (e.g., 10-50 mg/mL).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Dilution: To prepare a working solution, slowly add the desired volume of the stock solution to your pre-chilled aqueous buffer while vortexing. It is crucial to add the organic stock solution to the aqueous buffer and not the other way around to minimize precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent in the aqueous solution is as low as possible and compatible with your downstream application (typically ≤5% v/v).

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Weigh this compound dissolve Dissolve in minimal anhydrous DMSO/DMF start->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex stock High Concentration Stock Solution vortex->stock add_to_buffer Slowly add stock to pre-chilled aqueous buffer while vortexing stock->add_to_buffer working_solution Final Working Solution add_to_buffer->working_solution end Ready for Experiment working_solution->end

Caption: Experimental workflow for dissolving this compound.

logical_relationship cluster_enhancing Enhancing Factors cluster_limiting Limiting Factors Solubility This compound Aqueous Solubility PEG4 Hydrophilic PEG4 Spacer PEG4->Solubility CoSolvent Organic Co-solvent (DMSO, DMF) CoSolvent->Solubility Fmoc Hydrophobic Fmoc Group Fmoc->Solubility Aggregation Intermolecular Aggregation Fmoc->Aggregation Boc Hydrophobic Boc Group Boc->Solubility Boc->Aggregation HighConc High Concentration HighConc->Solubility Aggregation->Solubility

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Mass Spectrometry Analysis of Fmoc-NH-PEG4-HZ-BOC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG4-HZ-BOC and analyzing its products by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The theoretical monoisotopic mass of this compound is 601.29 g/mol , and the average molecular weight is 601.7 g/mol . When analyzing this compound by mass spectrometry, it is crucial to consider the formation of various adducts, which will alter the observed mass-to-charge ratio (m/z).

Q2: What are the common adducts observed in the ESI-MS analysis of this compound?

In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe several common adducts. The polyethylene glycol (PEG) backbone is known to readily form adducts with cations present in the mobile phase or from glassware.

Data Presentation: Expected Molecular Ions

Ion SpeciesFormulaMass Shift (Da)Expected m/z (Monoisotopic)
[M+H]⁺C₃₀H₄₁N₄O₈⁺+1.007602.29
[M+Na]⁺C₃₀H₄₀N₄O₈Na⁺+22.990624.27
[M+K]⁺C₃₀H₄₀N₄O₈K⁺+38.964640.25
[M+NH₄]⁺C₃₀H₄₄N₅O₈⁺+18.034619.32
[M+H-Boc]⁺C₂₅H₃₃N₄O₆⁺-99.068502.23
[M+H-Fmoc]⁺C₁₅H₂₉N₄O₆⁺-221.090381.20

Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?

  • Loss of Protecting Groups: The most labile parts of the molecule are the Boc and Fmoc protecting groups. Expect to see significant fragments corresponding to the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the precursor ion. The Fmoc group can also be lost (222 Da).

  • PEG Chain Fragmentation: The PEG4 linker can fragment via cleavage of the ether bonds, resulting in a characteristic series of peaks separated by 44 Da (the mass of an ethylene glycol unit, -OCH₂CH₂-).

  • Hydrazone Bond Cleavage: The hydrazone linkage can also be a site of fragmentation.

Mandatory Visualization: Predicted Fragmentation Pathway

fragmentation_pathway M [M+H]⁺ m/z 602.29 loss_boc Loss of Boc (-100 Da) M->loss_boc - C₅H₉O₂ loss_fmoc Loss of Fmoc (-222 Da) M->loss_fmoc - C₁₅H₁₁O₂ hz_cleavage Hydrazone Cleavage M->hz_cleavage peg_frag PEG Fragmentation (-n*44 Da) loss_boc->peg_frag loss_fmoc->peg_frag

Caption: Predicted fragmentation pathways for [M+H]⁺ of this compound.

Troubleshooting Guides

Issue 1: No or Poor Signal Intensity

Possible Causes & Solutions:

  • Low Sample Concentration: Your sample may be too dilute. Prepare a more concentrated solution for infusion or injection.

  • Inefficient Ionization: this compound may not ionize efficiently under the current conditions.

    • Action: Optimize the mobile phase. The addition of a small amount of formic acid (0.1%) can aid in protonation in positive ion mode. For PEG compounds, sometimes the presence of sodium or potassium salts can enhance signal intensity through adduct formation.

  • Instrument Not Tuned or Calibrated: An untuned or uncalibrated mass spectrometer will result in poor sensitivity.

    • Action: Perform a routine tune and calibration of the instrument according to the manufacturer's guidelines.[1]

Issue 2: Observation of Unexpected Masses

Possible Causes & Solutions:

  • In-source Degradation: The Boc and Fmoc protecting groups can be labile under certain ESI source conditions.

    • Action: You may be observing peaks corresponding to the loss of the Boc group ([M+H-100]⁺ at m/z 502.29) or the Fmoc group ([M+H-222]⁺ at m/z 381.20). Try reducing the fragmentor/cone voltage to minimize in-source fragmentation.

  • Presence of Impurities: The unexpected masses could be due to starting materials, byproducts from synthesis, or degradation products from storage.

    • Action: Review the synthesis and purification steps. Use LC-MS to separate the components of your sample before they enter the mass spectrometer.

  • Formation of Dimer or Multimer Adducts: PEGylated compounds can sometimes form non-covalent dimers or multimers.

    • Action: You might observe species such as [2M+H]⁺ or [2M+Na]⁺. Diluting the sample can often reduce the formation of these aggregates.

Issue 3: Broad Peaks and Complex Spectra

Possible Causes & Solutions:

  • Polydispersity of a PEGylated Reactant: If one of your starting materials was a polydisperse PEG, your final product will also be a mixture of compounds with different numbers of PEG units, leading to a complex spectrum with a distribution of peaks separated by 44 Da.

    • Action: this compound is a discrete-length PEG linker, so this should not be an issue if you are analyzing the pure reagent. However, if it has been reacted with a polydisperse species, this will be reflected in the mass spectrum.

  • Multiple Charge States: Larger molecules can acquire multiple charges during electrospray ionization, leading to a series of peaks for the same species at different m/z values.

    • Action: Deconvolution software can be used to process the raw data and determine the neutral mass of the compound.

Mandatory Visualization: Troubleshooting Workflow

troubleshooting_workflow start Mass Spec Analysis Issue check_signal No or Poor Signal? start->check_signal unexpected_masses Unexpected Masses? check_signal->unexpected_masses No increase_conc Increase Sample Concentration check_signal->increase_conc Yes complex_spectra Broad Peaks / Complex Spectra? unexpected_masses->complex_spectra No reduce_voltage Reduce Fragmentor/Cone Voltage unexpected_masses->reduce_voltage Yes end Problem Resolved complex_spectra->end No check_polydispersity Check for Polydispersity of Reactants complex_spectra->check_polydispersity Yes optimize_mobile_phase Optimize Mobile Phase (e.g., add acid/salt) increase_conc->optimize_mobile_phase tune_calibrate Tune & Calibrate MS optimize_mobile_phase->tune_calibrate tune_calibrate->end check_impurities Check for Impurities via LC-MS reduce_voltage->check_impurities dilute_sample Dilute Sample to Reduce Multimers check_impurities->dilute_sample dilute_sample->end use_deconvolution Use Deconvolution Software check_polydispersity->use_deconvolution use_deconvolution->end

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

Experimental Protocols

Recommended LC-MS Method for this compound

This is a general starting method that should be optimized for your specific instrumentation and application.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone/Fragmentor Voltage: Start with a low value (e.g., 80 V) and optimize to balance signal intensity with in-source fragmentation.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

Sample Preparation

  • Dissolve the this compound product in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Further dilute this stock solution with the initial mobile phase composition (e.g., 90% A, 10% B) to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

References

Validation & Comparative

A Head-to-Head Comparison of Cleavable Linkers in Antibody-Drug Conjugates: Hydrazone vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences the therapeutic index, dictating both efficacy and safety. Among the diverse array of linker technologies, cleavable linkers, designed to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, are a cornerstone of ADC development. This guide provides an objective, data-driven comparison of hydrazone linkers against other major classes of cleavable linkers: disulfide, peptide, and β-glucuronide linkers.

This in-depth analysis summarizes quantitative data on linker performance, details key experimental methodologies for their evaluation, and presents visual representations of their mechanisms of action and experimental workflows to aid in the rational design of next-generation ADCs.

Performance at a Glance: A Quantitative Comparison

The stability of a linker in systemic circulation and its efficiency of cleavage at the target site are paramount for a successful ADC. Premature payload release can lead to off-target toxicity, while inefficient cleavage can diminish therapeutic efficacy. The following tables summarize available quantitative data on the performance of different cleavable linkers.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeADC ModelAnimal Model/MatrixStability MetricValueReference
Hydrazone Generic Hydrazone LinkerHuman PlasmaHalf-life (t½)~2-3 days[1]
Carbonate Linker (acid-labile)Human PlasmaHalf-life (t½)~1 day[1]
Silyl Ether Linker (acid-labile)Human PlasmaHalf-life (t½)>7 days[1]
Disulfide Maytansinoid Conjugate (SPDB-DM4)In vivoHalf-life (t½) of deconjugation~9 days[2]
PBD Conjugate (unhindered)Mice% Intact ADC after 7 days~20%[3]
PBD Conjugate (hindered)Mice% Intact ADC after 10 days>50%[4]
Peptide Valine-Citrulline (Val-Cit)Human PlasmaStabilityHigh, significantly more stable than hydrazone linkers[5]
β-Glucuronide MMAF ConjugateRat PlasmaExtrapolated Half-life (t½)81 days[6]

Note: Direct comparison of half-life values should be approached with caution due to variations in experimental conditions, ADC constructs, and analytical methods across different studies.

Table 2: Cleavage Efficiency of Linkers

Linker TypeCleavage TriggerEfficiencyNotes
Hydrazone Acidic pH (pH 4.5-5.5)Rapid hydrolysis in acidic conditions.[]Cleavage rate is pH-dependent.
Disulfide High Glutathione (GSH) concentrationEfficient cleavage in the reducing intracellular environment.[8]Cleavage rate can be modulated by steric hindrance around the disulfide bond.[9][10]
Peptide Lysosomal Proteases (e.g., Cathepsin B)Efficient cleavage by specific proteases.Dependent on the expression levels of the target proteases in the tumor cells.
β-Glucuronide β-glucuronidaseFacile drug release upon exposure to the enzyme.[]The enzyme is abundant in the lysosomal compartment and in necrotic regions of tumors.[12]

Mechanisms of Action: A Visual Guide

The distinct cleavage mechanisms of these linkers are fundamental to their function. The following diagrams, generated using Graphviz, illustrate these processes.

Cleavage_Mechanisms cluster_hydrazone Hydrazone Linker cluster_disulfide Disulfide Linker cluster_peptide Peptide Linker cluster_glucuronide β-Glucuronide Linker ADC_H ADC-Hydrazone-Payload Lysosome_H Acidic Environment (Lysosome, pH 4.5-5.0) ADC_H->Lysosome_H Internalization Payload_H Free Payload Lysosome_H->Payload_H Hydrolysis ADC_D ADC-S-S-Payload Cytoplasm_D Reducing Environment (Cytoplasm, high GSH) ADC_D->Cytoplasm_D Internalization Payload_D Free Payload Cytoplasm_D->Payload_D Reduction ADC_P ADC-Peptide-Payload Lysosome_P Lysosome (Cathepsin B) ADC_P->Lysosome_P Internalization Payload_P Free Payload Lysosome_P->Payload_P Enzymatic Cleavage ADC_G ADC-Glucuronide-Payload Lysosome_G Lysosome (β-glucuronidase) ADC_G->Lysosome_G Internalization Payload_G Free Payload Lysosome_G->Payload_G Enzymatic Cleavage

Caption: Cleavage mechanisms of different cleavable linkers in ADCs.

Experimental Protocols for Linker Evaluation

Robust and standardized experimental protocols are essential for the accurate assessment and comparison of ADC linkers.

In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of the ADC and the rate of premature drug release in a simulated physiological environment.

Methodology:

  • Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analysis: The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.

    • ELISA: Can be used to determine the concentration of total antibody and antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

    • LC-MS/MS: A more sensitive method to quantify the free payload and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.

Plasma_Stability_Workflow Start Incubate ADC in Plasma at 37°C Collect Collect Aliquots at Multiple Time Points Start->Collect Analyze Analyze Samples Collect->Analyze ELISA ELISA (Total Ab, Conjugated Ab) Analyze->ELISA LCMS LC-MS/MS (Free Payload) Analyze->LCMS Data Determine Rate of Drug Deconjugation ELISA->Data LCMS->Data Bystander_Effect_Workflow Start Co-culture Antigen-Positive and Labeled Antigen-Negative Cells Treat Treat with ADC Start->Treat Incubate Incubate to Allow for Bystander Effect Treat->Incubate Analyze Analyze Viability of Antigen-Negative Cells Incubate->Analyze Result Quantify Bystander Killing Analyze->Result

References

The Stability Showdown: A Comparative Guide to Hydrazone-Based Conjugates In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a linker in a bioconjugate is a critical determinant of its therapeutic success. Among the arsenal of cleavable linkers, hydrazones have garnered significant attention due to their pH-sensitive nature, enabling targeted payload release in the acidic microenvironments of tumors and endosomes. This guide provides an objective comparison of the in vitro and in vivo stability of hydrazone-based conjugates against other common cleavable linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation targeted therapeutics.

Hydrazone linkers are designed to remain stable at the physiological pH of the bloodstream (~7.4) and to hydrolyze under acidic conditions (pH 4.5-6.5), a characteristic of the tumor microenvironment and intracellular compartments like endosomes and lysosomes.[1][2][3] This pH-dependent cleavage is crucial for the site-specific release of therapeutic payloads, minimizing off-target toxicity and maximizing efficacy.[2][3] However, the stability of the hydrazone bond is not absolute and is influenced by several structural factors.

The chemical structure of both the hydrazine and the carbonyl precursor significantly impacts the stability of the resulting hydrazone linker.[2][] Aromatic hydrazones, for instance, tend to be more stable than their aliphatic counterparts due to resonance stabilization.[2][] The electronic properties of substituents on the aromatic rings also play a crucial role; electron-donating groups generally increase stability, while electron-withdrawing groups can make the hydrazone more susceptible to hydrolysis.[]

Comparative Stability of Cleavable Linkers

The choice of a cleavable linker is a balancing act between ensuring stability in circulation and enabling efficient payload release at the target site. Besides hydrazones, other widely used cleavable linkers include disulfide and peptide-based linkers.

  • Disulfide linkers are designed to be cleaved in the reducing environment of the cell, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.[3][5]

  • Peptide linkers , such as the commonly used valine-citrulline (Val-Cit) dipeptide, are cleaved by specific enzymes, like cathepsin B, that are overexpressed in the lysosomes of tumor cells.[][6]

The following tables summarize quantitative data on the stability of these different linker types under various conditions.

Table 1: In Vitro Stability of Hydrazone Linkers at Different pH Values

Hydrazone TypePrecursorspHHalf-life (t½)Reference
Acylhydrazone4-(4-acetylphenoxy)butanoic acid & acyl hydrazide7.4> 24 hours (6% hydrolysis)[7]
4.5~2.4 minutes (97% release after 24h)[7]
Aliphatic Aldehyde-derivedAliphatic aldehyde & various acyl hydrazides7.420 - 150 minutes[8]
5.5< 2 minutes[8]
Aromatic Aldehyde-derivedAromatic aldehyde & various acyl hydrazides7.4> 72 hours[8]
5.5> 48 hours[8]

Table 2: Comparative In Vivo Stability of Different ADC Linkers

Linker TypeADC ExampleAnimal ModelLinker Half-lifeReference
Hydrazone Gemtuzumab ozogamicinHuman~1.5-2% hydrolysis per day[9]
Phenylketone-derived hydrazoneMouse/Human Plasma~2 days[9]
Disulfide Trastuzumab-DM1 (hindered)Mouse~9 days[10]
Trastuzumab-SG3231 (unhindered)Mouse~2-3 days[1]
Peptide (Val-Cit) cAC10-Val-Cit-MMAEMouse~6.0 days[2]
cAC10-Val-Cit-MMAECynomolgus Monkey~9.6 days[2]

Experimental Protocols

Accurate assessment of linker stability is paramount for the development of safe and effective conjugates. Below are detailed methodologies for key in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the conjugate in a simulated physiological environment.

Materials:

  • Test conjugate

  • Control conjugate (with a known stable linker)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instrumentation (e.g., LC-MS/MS, ELISA)

Procedure:

  • Incubation: Dilute the test and control conjugates to a final concentration in plasma and PBS (as a control for non-enzymatic degradation) to a final volume. Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).

  • Sample Preparation:

    • For LC-MS/MS analysis of free payload: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the released payload.[3]

    • For ELISA-based quantification of intact conjugate: Use an antigen-coated plate to capture the ADC from the plasma samples.[3]

  • Analysis:

    • LC-MS/MS: Quantify the concentration of the released payload in the supernatant by comparing it to a standard curve.[3]

    • ELISA: Detect the captured intact ADC using a labeled secondary antibody. The signal is proportional to the amount of intact conjugate.[3]

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload over time. Calculate the half-life (t½) of the conjugate in plasma.

In Vivo Stability Assessment

This protocol outlines a general procedure for evaluating the stability of an antibody-drug conjugate (ADC) in a preclinical animal model.

Animal Model:

  • Select an appropriate animal model (e.g., mice, rats).

Procedure:

  • Dosing: Administer the ADC intravenously to the animals at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them frozen until analysis.

  • Analysis:

    • Quantification of Total Antibody: Use an ELISA to measure the concentration of the total antibody (both conjugated and unconjugated) in the plasma samples.

    • Quantification of Intact ADC: Employ an ELISA-based method to specifically quantify the concentration of the ADC that still has the drug conjugated. This often involves a capture antibody against the ADC's antibody and a detection antibody against the payload.[2]

    • Quantification of Free Payload: Use LC-MS/MS to measure the concentration of the prematurely released cytotoxic drug in the plasma.[3]

  • Pharmacokinetic Analysis: Determine the pharmacokinetic parameters for the total antibody, intact ADC, and free payload, including the half-life of the linker in vivo.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz can effectively illustrate complex biological pathways and experimental procedures.

Hydrazone_Cleavage_Pathway Mechanism of Acid-Catalyzed Hydrazone Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Acidic Tumor Microenvironment / Endosome (pH < 6.5) Stable_ADC Stable ADC-Hydrazone Conjugate Protonation Protonation of Hydrazone Nitrogen Stable_ADC->Protonation Internalization Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Cleavage Cleavage of C-N Bond Carbinolamine->Cleavage Released_Drug Released Cytotoxic Drug Cleavage->Released_Drug ADC_Remnant ADC Remnant Cleavage->ADC_Remnant

Caption: Mechanism of acid-catalyzed hydrazone cleavage.

InVivo_Stability_Workflow Workflow for In Vivo ADC Stability Assessment cluster_analysis Bioanalytical Assays Dosing Administer ADC to Animal Model Blood_Sampling Collect Blood Samples at Time Points Dosing->Blood_Sampling Plasma_Prep Process Blood to Obtain Plasma Blood_Sampling->Plasma_Prep Total_Ab_ELISA ELISA for Total Antibody Plasma_Prep->Total_Ab_ELISA Intact_ADC_ELISA ELISA for Intact ADC Plasma_Prep->Intact_ADC_ELISA Free_Payload_LCMS LC-MS/MS for Free Payload Plasma_Prep->Free_Payload_LCMS PK_Analysis Pharmacokinetic Analysis (Calculate Linker Half-life) Total_Ab_ELISA->PK_Analysis Intact_ADC_ELISA->PK_Analysis Free_Payload_LCMS->PK_Analysis

Caption: Workflow for in vivo ADC stability assessment.

Conclusion

The stability of the linker is a cornerstone of designing safe and effective drug conjugates. Hydrazone linkers offer the advantage of pH-dependent payload release, a desirable feature for targeted cancer therapy. However, their stability can be highly variable and is intricately linked to their chemical structure. As demonstrated, acylhydrazones and aromatic hydrazones generally exhibit greater stability at physiological pH compared to their aliphatic counterparts. When compared to other cleavable linkers, such as disulfide and peptide-based linkers, hydrazones can have shorter in vivo half-lives, which may lead to premature drug release and potential off-target toxicities.[2]

The choice of the optimal linker technology ultimately depends on the specific application, including the nature of the payload, the target antigen, and the desired pharmacokinetic profile. The experimental protocols and comparative data presented in this guide are intended to provide a framework for the rational selection and evaluation of linkers to advance the development of next-generation targeted therapies.

References

The Balancing Act: How PEG Linker Length Dictates ADC Efficacy and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the critical role of Polyethylene Glycol (PEG) linker length in optimizing the therapeutic window of Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of how varying PEG chain lengths impact the efficacy and pharmacokinetic profiles of ADCs, supported by a synthesis of preclinical data and detailed experimental methodologies.

The efficacy of an Antibody-Drug Conjugate (ADC) is a delicate interplay between its constituent parts: the specificity of the antibody, the potency of the cytotoxic payload, and the crucial role of the linker that connects them. Among the various linker technologies, the incorporation of Polyethylene Glycol (PEG) has become a cornerstone strategy to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a critical parameter that can be fine-tuned to optimize an ADC's performance, striking a crucial balance between its potency and its behavior in the body.

PEG linkers offer several advantages in ADC development.[1][] By increasing the hydrophilicity of the ADC, PEGylation can mitigate the propensity for aggregation, particularly with hydrophobic payloads and higher drug-to-antibody ratios (DARs).[1][3] This enhanced solubility contributes to improved stability and manufacturing feasibility.[4][5] Furthermore, the hydrophilic nature and increased hydrodynamic radius conferred by the PEG chain can significantly alter the ADC's pharmacokinetic profile, leading to reduced renal clearance and a longer plasma half-life.[1][6][7] This extended circulation time can facilitate greater accumulation of the ADC in tumor tissues, potentially enhancing its anti-cancer activity.[8]

However, the choice of PEG linker length is not without its complexities. A longer PEG chain, while beneficial for pharmacokinetics, can also introduce steric hindrance, potentially impacting the ADC's ability to bind to its target antigen and undergo internalization, which may lead to a decrease in in vitro cytotoxicity.[9] This creates a classic trade-off that necessitates careful optimization for each specific ADC. This guide will delve into the quantitative data from preclinical studies to illuminate this balance and provide detailed experimental protocols to aid in the design of comparable studies.

Comparative Analysis of ADC Performance by PEG Linker Length

The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on key ADC performance metrics. It is important to note that these data are synthesized from studies using different antibodies, payloads, and experimental models, which can influence the results.

PEG Linker LengthIn Vitro Cytotoxicity (IC50)General Trend
Non-PEGylatedHighest Potency (Lowest IC50)Serves as a baseline for cytotoxic potential.
Short Chain (e.g., PEG2, PEG4)Moderate PotencyA slight decrease in cytotoxicity compared to non-PEGylated ADCs.[8]
Medium Chain (e.g., PEG8, PEG12)Lower PotencyA noticeable decrease in cytotoxicity as the linker length increases.[8]
Long Chain (e.g., PEG24)Lowest Potency (Highest IC50)The most significant reduction in in vitro potency is often observed with the longest PEG chains.[3][8]

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity. This table illustrates the general trend of decreasing in vitro potency with increasing PEG linker length.

PEG Linker LengthPlasma Half-Life (t1/2)Plasma ClearanceTumor ExposureIn Vivo Efficacy (e.g., Tumor Growth Inhibition)
Non-PEGylatedShortestHighestLowestLeast Effective[8]
Short Chain (e.g., PEG2, PEG4)IncreasedDecreasedIncreasedImproved efficacy over non-PEGylated ADCs.[8]
Medium Chain (e.g., PEG8, PEG12)Significantly IncreasedSignificantly DecreasedSignificantly IncreasedOften shows the most significant improvement in efficacy.[8]
Long Chain (e.g., PEG24)LongestLowestHighEfficacy may plateau or in some cases slightly decrease compared to medium chains, depending on the specific ADC and tumor model.[8]

Table 2: Influence of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy. This table highlights the positive correlation between increasing PEG linker length and improved pharmacokinetic parameters, which generally translates to enhanced in vivo efficacy. Studies have shown that ADCs with PEG8, PEG12, and PEG24 units in the linker had significantly higher tumor to plasma exposure ratios than those with shorter PEG chains.[8]

Visualizing the Impact of PEG Linker Length

The following diagrams illustrate key concepts related to the role of PEG linkers in ADCs.

ADC_Structure General Structure of a PEGylated ADC cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker PEG Linker Components Antibody Antibody Linker Linker Antibody->Linker Conjugation Site Payload Payload Linker->Payload PEG_Chain PEG Chain (Variable Length) Cleavable_Moiety Cleavable/ Non-cleavable Moiety

Figure 1: General structure of a PEGylated Antibody-Drug Conjugate.

PEG_Effect Effect of PEG Linker Length on ADC Properties cluster_Short Short PEG Linker cluster_Long Long PEG Linker Short_PK Shorter Half-life Higher Clearance Short_Potency Higher In Vitro Potency Long_PK Longer Half-life Lower Clearance Long_Potency Lower In Vitro Potency ADC ADC ADC->Short_PK ADC->Short_Potency ADC->Long_PK ADC->Long_Potency

Figure 2: Trade-off between pharmacokinetics and in vitro potency.

Experimental_Workflow Experimental Workflow for Evaluating PEGylated ADCs Synthesis ADC Synthesis & Characterization (Varying PEG Lengths) In_Vitro In Vitro Evaluation (Cytotoxicity, Binding) Synthesis->In_Vitro PK_Study Pharmacokinetic Studies (Rodent Models) Synthesis->PK_Study Efficacy_Study In Vivo Efficacy Studies (Xenograft Models) In_Vitro->Efficacy_Study PK_Study->Efficacy_Study Data_Analysis Data Analysis & Optimization Efficacy_Study->Data_Analysis

Figure 3: Typical experimental workflow for ADC evaluation.

Detailed Experimental Protocols

To ensure the generation of robust and comparable data, the following are detailed methodologies for key experiments cited in the evaluation of ADCs with varying PEG linker lengths.

ADC Synthesis and Characterization
  • Objective: To synthesize ADCs with different PEG linker lengths and characterize their physicochemical properties.

  • Protocol:

    • Antibody Preparation: Thiolate the antibody (e.g., Trastuzumab) via reduction of interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Linker-Payload Synthesis: Synthesize maleimide-functionalized linker-payloads with varying PEG chain lengths (e.g., PEG2, PEG4, PEG8, PEG12, PEG24).

    • Conjugation: React the thiolated antibody with the maleimide-functionalized linker-payloads in a controlled buffer system (e.g., phosphate-buffered saline, pH 7.4) at a specific molar ratio to achieve a target DAR.

    • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and aggregated species.

    • Characterization:

      • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

      • Purity and Aggregation: Assess the purity and extent of aggregation using SEC.

      • Stability: Evaluate the stability of the ADC in plasma or serum at 37°C over time by monitoring DAR and fragmentation.

In Vitro Cytotoxicity Assay
  • Objective: To determine the in vitro potency of the ADCs on target cancer cell lines.

  • Protocol:

    • Cell Culture: Culture target cancer cell lines (e.g., HER2-positive NCI-N87 or BT-474 cells) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

    • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • ADC Treatment: Treat the cells with serial dilutions of the ADCs with varying PEG linker lengths for a specified duration (e.g., 72-120 hours).

    • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC by fitting the dose-response data to a four-parameter logistic curve.

Pharmacokinetic (PK) Study
  • Objective: To evaluate the pharmacokinetic profiles of the ADCs in an animal model.

  • Protocol:

    • Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats or BALB/c mice).

    • Dosing: Administer a single intravenous (IV) dose of each ADC to the animals.

    • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 168 hours).

    • Sample Processing: Process the blood samples to obtain plasma or serum.

    • Quantification: Quantify the concentration of the total antibody and/or the conjugated antibody in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).

In Vivo Efficacy Study
  • Objective: To assess the anti-tumor efficacy of the ADCs in a tumor-bearing animal model.

  • Protocol:

    • Tumor Model: Establish subcutaneous xenograft tumors in immunocompromised mice (e.g., SCID or nude mice) by inoculating them with a relevant cancer cell line (e.g., L540cy).[8]

    • Treatment Groups: Once the tumors reach a predetermined size, randomize the mice into treatment groups (vehicle control, non-PEGylated ADC, and ADCs with varying PEG linker lengths).

    • Dosing: Administer the ADCs to the mice at a specified dose and schedule (e.g., single dose or multiple doses).

    • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.

    • Data Analysis: Plot the mean tumor volume over time for each group and calculate tumor growth inhibition (TGI).

Conclusion

The length of the PEG linker is a critical design parameter in the development of effective and safe ADCs. As demonstrated by the compiled data, there is a clear trend where increasing PEG linker length generally leads to a longer plasma half-life and improved in vivo efficacy, albeit often at the cost of reduced in vitro cytotoxicity.[1] This trade-off underscores the importance of a tailored approach to linker design. The optimal PEG linker length is context-dependent and influenced by factors such as the hydrophobicity of the payload, the specific antibody, and the target antigen's characteristics.[1] Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new ADC to identify the candidate with the most promising therapeutic window. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the pursuit of next-generation cancer therapeutics.

References

A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and scalability of the process. The two most prominent methodologies in solid-phase peptide synthesis (SPPS) are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups. This guide provides an objective, data-driven comparison of these two cornerstone strategies to inform the selection process for specific research and development applications.

The fundamental distinction between the Fmoc and Boc strategies lies in the chemical lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed by a solution of piperidine in a polar aprotic solvent, while the Boc group is acid-labile, requiring treatment with an acid such as trifluoroacetic acid (TFA) for its removal.[1] This core difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions from the solid support.[1]

Core Chemistry and Orthogonality

The Fmoc/tBu (tert-butyl) strategy is lauded for its orthogonality, where the temporary Nα-protecting group (Fmoc) is cleaved under basic conditions, while the permanent side-chain protecting groups (tBu-based) and the resin linker are cleaved under acidic conditions.[2][] This allows for selective deprotection without compromising the integrity of the side chains during the synthesis cycles.[]

In contrast, the Boc/Bzl (benzyl) strategy employs a system of graduated acid lability.[4] The Nα-Boc group is removed with a moderate acid (e.g., TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[4][5]

Performance Comparison: Key Metrics

While both methods are capable of producing high-quality peptides, their performance can differ based on the peptide's sequence, length, and complexity. The following table summarizes the key characteristics and performance metrics of each strategy.

FeatureFmoc StrategyBoc Strategy
Nα-Protection 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Deprotection Reagent 20% Piperidine in DMFTrifluoroacetic Acid (TFA) in DCM
Side-Chain Protection tert-Butyl (tBu)-basedBenzyl (Bzl)-based
Final Cleavage Reagent Trifluoroacetic Acid (TFA)Hydrofluoric Acid (HF) or TFMSA
Orthogonality Fully Orthogonal[6]Partial (Graduated Acid Lability)[4]
Typical Yield per Step >99%[]High, but can be affected by aggregation
Automation Friendliness Highly amenableLess common in modern automated synthesizers
Safety Considerations Avoids highly corrosive HF[1]Requires specialized apparatus for HF handling
Cost of Amino Acids Can be more expensive[1]Generally less expensive[1]

Quantitative Analysis: A Case Study of Amyloid Beta (Aβ) Peptide Synthesis

The synthesis of aggregation-prone peptides, such as the amyloid beta (Aβ) peptide, provides a practical example of the challenges and outcomes associated with each strategy. For these "difficult sequences," the choice of protecting group can significantly impact the final yield and purity.

StrategyPeptide SequenceModifications/CouplingCrude YieldPurityReference
Fmoc/tBu SPPS Aβ1–42Standard Fmoc/tBu SPPS33%Not Reported[1][7]
Fmoc/tBu SPPS Aβ1–42With pseudoproline dipeptides57%Not Reported[1][7]
Fmoc SPPS Aβ1–42HCTU coupling, microwave assistance87%67%[1]

Experimental Protocols

Detailed methodologies for the key steps in both Fmoc and Boc SPPS are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.

1. Resin Preparation:

  • Swell the appropriate Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[8]

  • Agitate the resin suspension for an initial 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for a further 10-15 minutes.[8]

  • The completion of the deprotection can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct at around 301 nm.[][9]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the next Fmoc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.[10]

  • Add an activator base such as N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the amino acid solution.[10]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the reaction using a qualitative method like the Kaiser test.[11] A negative test (colorless or yellow beads) indicates a complete coupling.[12]

4. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[8]

  • Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.[11]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Isolate the peptide by centrifugation and wash with cold ether.

  • Dry the crude peptide under vacuum.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Boc strategy.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.[1]

  • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a DMF/DCM mixture.[1]

2. Boc Deprotection:

  • Swell the peptide-resin in DCM.

  • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.[13]

  • Filter and add a fresh portion of 50% TFA in DCM and agitate for an additional 20-25 minutes.[13]

  • Wash the resin with DCM.[10]

3. Neutralization:

  • Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.[10]

  • Filter and wash the resin thoroughly with DCM.[10]

4. Amino Acid Coupling:

  • In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[10]

  • Add DIEA (4-8 equivalents) to activate the amino acid.[10]

  • Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.

  • Monitor the reaction completion with the Kaiser test.[11]

5. Final Cleavage and Deprotection:

  • This step requires specialized equipment due to the use of anhydrous HF.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.[10]

  • Add a scavenger, such as anisole (typically 10% v/v).[10]

  • Cool the reaction vessel to -5 to 0°C.

  • Condense anhydrous HF into the reaction vessel and stir the mixture at 0°C for 1-2 hours.[10]

  • Evaporate the HF under vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Visualizing the Workflows

The following diagrams illustrate the core cyclical processes of each SPPS strategy.

Fmoc_SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle n-1 times Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Final Cycle Cycle->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow Resin Boc-AA-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Washing1 DCM Wash Deprotection->Washing1 Neutralization Neutralization (DIEA/DCM) Washing1->Neutralization Washing2 DCM Wash Neutralization->Washing2 Coupling Coupling (Boc-AA, Activator, Base) Washing2->Coupling Washing3 DCM/DMF Wash Coupling->Washing3 Cycle Repeat Cycle Washing3->Cycle n-1 times Cleavage Final Cleavage (Anhydrous HF) Washing3->Cleavage Final Cycle Cycle->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The choice between Fmoc and Boc protecting group strategies is a critical decision in peptide synthesis that depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment. The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for the synthesis of complex and modified peptides.[2] However, the Boc/Bzl strategy remains a robust and valuable method, especially for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.[5][] A thorough understanding of the chemistry, advantages, and limitations of each strategy, supported by the experimental data and protocols presented in this guide, will enable researchers to make an informed decision and optimize their peptide synthesis endeavors.

References

A Comparative Guide to Linker Alternatives in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of alternatives to the commonly used Fmoc-NH-PEG4-HZ-BOC linker, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]

Alternatives to this compound: A Comparative Analysis

PROTAC linkers can be broadly categorized into three main types: flexible, rigid, and "clickable" linkers. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.[1]

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.[2]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.[1][3]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[1][3] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[1]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1][2] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1][4]

"Clickable" Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for PROTAC synthesis.[1][5] Linkers containing azide or alkyne functionalities allow for the rapid and efficient modular assembly of PROTAC libraries, facilitating the optimization of linker length and composition.[6][]

Data Presentation: Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]

The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Table 1: Comparison of Flexible (PEG vs. Alkyl) Linkers for BRD4 Degradation

Linker TypeTarget/E3 LigaseDC50DmaxReference
PEG-basedBRD4/CRBN0.20 µM>90%[8]
Alkyl-basedBRD4/CRBN>5 µM<20%[6]

Data synthesized from published literature. This table illustrates that for BRD4 degradation, a PEG-based linker can be significantly more potent than a simple alkyl chain.

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypeTarget/E3 LigaseDC50DmaxReference
Flexible (PEG)AR/VHL3 µM~80%[6]
Rigid (Phenyl)AR/VHLNo degradationN/A[6]

Data synthesized from published literature. This example highlights that for the androgen receptor, a flexible PEG linker was effective, while a rigid phenyl-based linker abrogated degradation activity, suggesting the need for conformational flexibility in this system.

Table 3: Impact of Linker Length on BTK Degradation

Linker CompositionTarget/E3 LigaseDC50DmaxReference
2 PEG unitsBTK/CRBN>1 µM<30%[6]
4 PEG unitsBTK/CRBN1-40 nM>90%[6]
7-atom alkylBTK/CRBN>1 µM<20%[6]
12-atom alkyl/etherTBK1/VHL3 nM96%[6]

Data synthesized from published literature. This table demonstrates the critical importance of linker length, with longer linkers often leading to significantly improved degradation potency.

Experimental Protocols

General Synthesis of a PROTAC via Click Chemistry

This protocol describes a common synthetic route for coupling a target protein ligand and an E3 ligase ligand using a "clickable" bifunctional linker.

Materials:

  • Target protein ligand with a terminal alkyne or azide.

  • E3 ligase ligand with a terminal azide or alkyne.

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMF, t-BuOH/H2O)

Procedure:

  • Dissolve the alkyne-functionalized ligand and the azide-functionalized ligand in the chosen solvent.

  • Add a solution of CuSO4 and sodium ascorbate to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Upon completion, quench the reaction and purify the resulting PROTAC by preparative HPLC.

  • Characterize the final product by HRMS and NMR.

Western Blotting for Protein Degradation Assessment

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

HiBiT Assay for Quantifying Endogenous Protein Degradation

Objective: To precisely quantify endogenous protein degradation kinetics and potency in living cells.[9]

Procedure:

  • Cell Line Generation: Generate a stable cell line expressing the target protein endogenously tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compounds. Add the compounds to the cells and incubate for the desired time points.[9]

  • Lysis and Detection: Lyse the cells and add the LgBiT protein and furimazine substrate. The HiBiT and LgBiT proteins will combine to form a functional NanoBiT® luciferase, generating a luminescent signal proportional to the amount of HiBiT-tagged protein.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis & Characterization Binding_Assay Binary Binding Assays (e.g., ITC, SPR) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Synthesis->Ternary_Complex_Assay Cell_Culture Cell Culture & PROTAC Treatment Synthesis->Cell_Culture Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot, HiBiT) Cell_Culture->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis PK_Studies Pharmacokinetic Studies (in vivo) Data_Analysis->PK_Studies

Caption: A typical experimental workflow for PROTAC evaluation.

BRD4_Signaling_Pathway cluster_pathway BRD4 Signaling and PROTAC Intervention BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin Binds to Degradation BRD4 Degradation BRD4->Degradation Leads to Acetyl_Histones Acetylated Histones Acetyl_Histones->Chromatin Transcription_Machinery Transcription Machinery Chromatin->Transcription_Machinery Recruits Oncogene_Expression Oncogene Expression (e.g., c-MYC) Transcription_Machinery->Oncogene_Expression Promotes PROTAC_Intervention BRD4 PROTAC PROTAC_Intervention->BRD4 Targets

Caption: BRD4 signaling and the point of intervention by PROTACs.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and "clickable" linkers to improve potency, selectivity, and drug-like properties.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[1] The experimental methodologies and comparative data presented in this guide provide a framework for the rational design and evaluation of novel PROTACs with improved therapeutic potential.

References

A Comparative Guide to pH-Sensitive Release from Hydrazone-Linked Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents to specific pathological environments, such as tumors or inflamed tissues, is a cornerstone of modern drug development. These sites often exhibit a lower pH compared to healthy tissues, a feature that can be exploited for triggered drug release. Hydrazone linkages have emerged as a popular and effective tool in the design of pH-sensitive drug delivery systems. Their inherent instability in acidic conditions allows for the cleavage of the drug from its carrier, ensuring localized therapeutic action and minimizing systemic toxicity.

This guide provides an objective comparison of the performance of different hydrazone-linked drug delivery systems, supported by experimental data from published studies. We will delve into the quantitative release profiles of various conjugates, detail the experimental protocols for assessing pH-sensitive release, and visualize the underlying mechanisms and workflows.

Comparative Analysis of Drug Release

The efficacy of a pH-sensitive drug delivery system hinges on its ability to remain stable at physiological pH (around 7.4) while rapidly releasing its payload in an acidic environment (pH 5.0-6.5). The following table summarizes the quantitative release data from several studies on hydrazone-linked drug conjugates, highlighting the percentage of drug released at different pH values over time.

Drug Delivery SystemDrugpH 7.4 (Physiological) ReleasepH 5.0-5.5 (Acidic) ReleaseReference
Poly(β-L-malic acid) (PMLA)-based nanoconjugateDoxorubicin~10% after 40 hours>80% after 40 hours[1]
Polymeric micelles based on PEG-block-poly(aspartate)DoxorubicinSlow releaseSignificantly faster release[2]
Supramolecular nanospongesDoxorubicinSlower release~1.5 times higher than at pH 7.4[3]
Nanoscale Covalent Organic Frameworks (NCOFs)Doxorubicin13.5% after 72 hours85.7% at pH 5.2 after 72 hours[4][5]
β-cyclodextrin-based polymeric nanocomplexDoxorubicin21.41% after 24 hours83.38% after 24 hours[6]

Analysis: The data clearly demonstrates the pH-dependent nature of drug release from hydrazone-linked conjugates. Systems like the PMLA-based nanoconjugate and the NCOFs show a stark contrast in drug release between physiological and acidic pH, indicating excellent stability in circulation and efficient release at the target site.[1][4][5] The structure of the carrier and the specific chemistry of the hydrazone linker can influence the release kinetics.[7][8][9] For instance, aromatic hydrazones tend to be more stable than their aliphatic counterparts.[8][9]

Mechanism of Hydrazone Bond Cleavage

The pH-sensitivity of the hydrazone bond is rooted in its chemical structure. Under acidic conditions, the hydrazone linkage undergoes hydrolysis, leading to the cleavage of the bond and the release of the free drug.[10][11] The generally accepted mechanism involves two main steps:

  • Protonation: In an acidic environment, the imine nitrogen of the hydrazone bond is protonated.

  • Nucleophilic Attack and Cleavage: A water molecule then performs a nucleophilic attack on the imine carbon, leading to the formation of a carbinolamine intermediate. This intermediate is unstable and subsequently decomposes, cleaving the C-N bond and releasing the drug and the carrier.[11]

G cluster_0 Acidic Environment (Low pH) Hydrazone_Linkage Drug-Linker-Carrier (Stable Hydrazone Bond) Protonation Protonation of Imine Nitrogen Hydrazone_Linkage->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack H2O Carbinolamine_Intermediate Unstable Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine_Intermediate Bond_Cleavage C-N Bond Cleavage Carbinolamine_Intermediate->Bond_Cleavage Released_Drug Free Drug Bond_Cleavage->Released_Drug Carrier Carrier Bond_Cleavage->Carrier G Start Start Prepare_Media Prepare Release Media (pH 7.4 and pH 5.0) Start->Prepare_Media Prepare_Sample Prepare Drug-Conjugate Solution Prepare_Media->Prepare_Sample Dialysis_Setup Set up Dialysis Experiment Prepare_Sample->Dialysis_Setup Incubate Incubate at 37°C Dialysis_Setup->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Sample->Incubate Continue Incubation Analyze Quantify Released Drug (e.g., HPLC, UV-Vis) Sample->Analyze Calculate Calculate Cumulative Release (%) Analyze->Calculate Plot Plot Release Profile Calculate->Plot End End Plot->End

References

The Efficacy of Fmoc-NH-PEG4-HZ-BOC in Targeted Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a cornerstone in the development of effective and safe targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). The linker dictates the stability of the therapeutic agent in circulation, its release mechanism at the target site, and ultimately, the overall therapeutic index. This guide provides an objective comparison of Fmoc-NH-PEG4-HZ-BOC, a polyethylene glycol (PEG)-containing, acid-cleavable hydrazone linker, with other prominent linker technologies. The performance of each linker class is evaluated based on available experimental data, with detailed methodologies provided for key assays.

Introduction to this compound

This compound is a heterobifunctional linker characterized by three key components:

  • Hydrazone (HZ) Linkage: An acid-sensitive bond that is relatively stable at physiological pH (~7.4) but is designed to hydrolyze in the acidic microenvironment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells, enabling targeted payload release.[1][2]

  • PEG4 Spacer: A short polyethylene glycol chain that enhances the hydrophilicity of the linker. This property can improve the solubility of the ADC, prevent aggregation, and positively influence its pharmacokinetic profile.[3][4]

  • Fmoc and Boc Protecting Groups: These protecting groups offer orthogonal deprotection strategies, allowing for controlled and sequential conjugation of the linker to the antibody and the cytotoxic payload during the synthesis of an ADC. The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, while the tert-Butoxycarbonyl (Boc) group is acid-labile.[5]

Comparative Analysis of Linker Technologies

The selection of a linker is a critical decision in ADC design, with a profound impact on its efficacy and safety profile.[] Below is a comparison of this compound's underlying hydrazone technology with other major classes of cleavable and non-cleavable linkers.

Data Presentation: Quantitative Comparison of Linker Properties

The following tables summarize key quantitative data for different linker types, compiled from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available, and thus, the data should be interpreted with this in mind.

Table 1: Stability of Hydrazone Linkers at Different pH Values

Hydrazone Linker TypeHalf-life at pH 7.4 (hours)Half-life at pH 5.0 (hours)Reference(s)
Phenylketone-derived hydrazone~48Not specified[7]
Acylhydrazone (from AcBut)Stable (6% hydrolysis after 24h)Rapid (97% release after 24h at pH 4.5)[8]
General Hydrazone1834.4[9]

Table 2: Comparative In Vivo Performance of ADCs with Different Linkers

Linker TypeADC ModelAnimal ModelKey Finding(s)Reference(s)
Hydrazone (Acid-Cleavable) Mylotarg (Gemtuzumab ozogamicin)HumanAssociated with premature drug release.[2]
Val-Cit (Enzyme-Cleavable) Trastuzumab-MMAEMouse XenograftShowed potent anti-tumor activity.[7]
Disulfide (Redox-Cleavable) huC242-SPDB-DM4Mouse XenograftExhibited superior in vivo efficacy compared to thioether-linked conjugate.[10]
SMCC (Non-Cleavable) Trastuzumab emtansine (T-DM1)HumanDemonstrated significant clinical efficacy.[11]
PEGylated Linker Antibody-Maytansinoid ConjugateMouse XenograftImproved hydrophilicity, allowing for higher drug-to-antibody ratio (DAR) without aggregation and wider selectivity window.[3][12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of different linker technologies.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, providing an indication of its potential for premature drug release in circulation.

Protocol Outline:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).[13]

  • Sample Collection: Aliquots are taken at each time point.

  • ADC Capture: The ADC is captured from the plasma using an appropriate method, such as affinity chromatography (e.g., Protein A/G beads).[14]

  • Analysis: The amount of intact ADC and/or released payload is quantified. This can be done through various methods:

    • ELISA: To measure the concentration of antibody-conjugated drug.[13]

    • LC-MS/MS: To quantify the free payload in the supernatant after protein precipitation or to determine the drug-to-antibody ratio (DAR) of the captured ADC.[8][15]

  • Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the cytotoxic potential of the ADC against cancer cell lines.

Protocol Outline:

  • Cell Seeding: Cancer cells (both antigen-positive and antigen-negative lines for specificity assessment) are seeded in 96-well plates and allowed to adhere overnight.[1][16]

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a naked antibody control, a free drug control, and a vehicle control.[1]

  • Incubation: The plates are incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[17]

  • Reagent Addition:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized.[1][18]

    • XTT Assay: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, mixed with an electron coupling agent, is added and incubated for 2-4 hours.[1]

  • Absorbance Measurement: The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).[1]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the ADC concentration.[17]

In Vivo Efficacy Study in a Mouse Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Protocol Outline:

  • Tumor Implantation: Immunodeficient mice are subcutaneously inoculated with human cancer cells. Tumors are allowed to grow to a specified size.[19][20]

  • Animal Randomization: Mice are randomized into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses).[20]

  • ADC Administration: The ADC and control articles are administered, typically via intravenous injection.[19]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[21]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed between the different treatment groups. Survival curves can also be generated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream (pH ~7.4) cluster_cell Target Cancer Cell ADC_circulating ADC in Circulation (Stable Linker) ADC_bound ADC Binds to Target Antigen ADC_circulating->ADC_bound Tumor Targeting Endosome Endosome (pH 5.0-6.5) ADC_bound->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis Cytotoxic Effect

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Linker_Cleavage_Mechanisms cluster_hydrazone Hydrazone Linker (e.g., this compound) cluster_valcit Val-Cit Linker cluster_disulfide Disulfide Linker cluster_noncleavable Non-Cleavable Linker Hydrazone_trigger Low pH (Endosome/Lysosome) Hydrazone_cleavage Hydrolysis Hydrazone_trigger->Hydrazone_cleavage ValCit_trigger Cathepsin B (Lysosome) ValCit_cleavage Enzymatic Cleavage ValCit_trigger->ValCit_cleavage Disulfide_trigger Glutathione (Intracellular) Disulfide_cleavage Reduction Disulfide_trigger->Disulfide_cleavage NonCleavable_trigger Antibody Degradation (Lysosome) NonCleavable_release Payload-Linker-Amino Acid Release NonCleavable_trigger->NonCleavable_release

Caption: Cleavage mechanisms for different classes of ADC linkers.

Experimental_Workflow_Stability_Assay start Start incubate Incubate ADC in Plasma at 37°C start->incubate sample Collect Samples at Time Points incubate->sample capture Capture ADC (e.g., Protein A/G beads) sample->capture quantify Quantify Intact ADC and/or Free Payload (ELISA or LC-MS/MS) capture->quantify analyze Analyze Data (Calculate Half-life) quantify->analyze end End analyze->end

Caption: Workflow for an in vitro plasma stability assay of an ADC.

Conclusion

The choice of linker is a multifaceted decision that requires a thorough understanding of the interplay between the antibody, payload, and the target's biological context. This compound, with its pH-sensitive hydrazone bond and hydrophilic PEG spacer, represents a promising linker technology for targeted drug delivery. The acid-lability of the hydrazone allows for payload release in the acidic intracellular compartments of tumor cells, while the PEG component can confer favorable physicochemical and pharmacokinetic properties.

However, the potential for premature hydrolysis of hydrazone linkers in circulation remains a consideration that must be carefully evaluated for each specific ADC construct.[2][7] In comparison, enzyme-cleavable linkers like Val-Cit often exhibit greater plasma stability.[9] Redox-sensitive disulfide linkers offer another cleavage strategy based on the differential reducing environment between the bloodstream and the cell interior.[10] Non-cleavable linkers provide the highest stability, releasing the payload only after complete antibody degradation, which can be advantageous in certain contexts but may limit the bystander effect.[11]

Ultimately, the optimal linker choice will depend on the specific therapeutic application. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker strategies, enabling the rational design of next-generation ADCs with improved efficacy and safety profiles.

References

A Head-to-Head Battle of Bioconjugation: Benchmarking Fmoc-NH-PEG4-HZ-BOC Against Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly for antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of a chemical linker is a critical determinant of a product's stability, efficacy, and safety. This guide provides an objective comparison between the pH-sensitive Fmoc-NH-PEG4-HZ-BOC linker, which utilizes hydrazone chemistry, and the bioorthogonal click chemistry linkers. This comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.

Executive Summary

The this compound linker, a type of acylhydrazone linker, offers the advantage of pH-dependent drug release. The hydrazone bond is designed to be stable at physiological pH (~7.4) and to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0), releasing the payload intracellularly.[1] This targeted release mechanism can enhance the therapeutic window of a drug. However, hydrazone linkers can be susceptible to premature hydrolysis in the bloodstream, which may lead to off-target toxicity.[2][3]

In contrast, click chemistry linkers, particularly those utilizing strain-promoted alkyne-azide cycloaddition (SPAAC), form a highly stable triazole linkage that is resistant to hydrolysis and enzymatic degradation.[][5] This bioorthogonal reaction is highly efficient, proceeds under mild physiological conditions without the need for a cytotoxic copper catalyst, and offers precise control over conjugation sites.[] While providing exceptional stability, ADCs with non-cleavable click chemistry linkers rely on the degradation of the antibody backbone within the lysosome to release the payload, which can result in residual amino acids attached to the drug.[3]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data comparing the performance characteristics of hydrazone and click chemistry linkers. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the public domain; therefore, the data presented here is a compilation from various studies.

Table 1: Linker Stability Comparison

Linker TypeConditionHalf-life (t½)Key FindingsReference
Acyl HydrazonepH 7.4 (Plasma)2.6 - 7 daysStability is influenced by the structure of the hydrazine and carbonyl precursors. Acylhydrazones are generally more stable than alkylhydrazones at neutral pH.[6][7][8][6][7][8]
Acyl HydrazonepH 5.02.4 minutes - 4.4 hoursRapid cleavage in acidic conditions, mimicking the endosomal/lysosomal environment, allows for targeted payload release.[5][6][5][6]
Phenylketone-derived HydrazoneHuman and Mouse Plasma~2 daysDemonstrates the potential for premature drug release in circulation.[7][7]
Click Chemistry (Triazole)Human Plasma> 230 days (projected)The triazole linkage formed by click chemistry is exceptionally stable in plasma, minimizing premature drug release.[8][8]

Table 2: Reaction Efficiency and Kinetics

Linker ChemistryReaction TypeReaction TimeEfficiency/YieldKey FeaturesReference
Hydrazone FormationCondensation4 - 16 hours~60% to "essentially complete"Reaction is pH-dependent (optimal at pH 4.5-5.5) and can be reversible.[9][10][9][10]
Click Chemistry (SPAAC)Strain-Promoted Cycloaddition1 - 12 hoursHigh (often >90%)Bioorthogonal, proceeds under mild physiological conditions without a catalyst, and forms a stable, irreversible bond.[11][][11][]

Mandatory Visualization

Below are diagrams illustrating the chemical structures, a generalized experimental workflow for comparing linker stability, and the respective reaction pathways.

cluster_hydrazone This compound Linker cluster_click Click Chemistry Linker (DBCO-PEG-NHS) Fmoc_NH Fmoc-NH PEG4 PEG4 Spacer Fmoc_NH->PEG4 Hydrazide Hydrazide (protected) PEG4->Hydrazide Boc Boc protecting group Hydrazide->Boc DBCO DBCO (Dibenzocyclooctyne) PEG_spacer PEG Spacer DBCO->PEG_spacer NHS_ester NHS Ester PEG_spacer->NHS_ester

Chemical structures of the linkers.

start Synthesize ADCs (Hydrazone & Click Linkers) dar_analysis Determine DAR (HIC/LC-MS) start->dar_analysis stability_assay In Vitro Plasma Stability Assay dar_analysis->stability_assay ph_stability pH Stability Assay (pH 7.4 vs. pH 5.0) dar_analysis->ph_stability cytotoxicity_assay In Vitro Cytotoxicity Assay dar_analysis->cytotoxicity_assay data_analysis Analyze Data: - Drug Release Rate - ADC Stability - IC50 Values stability_assay->data_analysis ph_stability->data_analysis cytotoxicity_assay->data_analysis conclusion Compare Performance & Select Optimal Linker data_analysis->conclusion

Experimental workflow for comparing ADC linker stability.

cluster_hydrazone_pathway Hydrazone Linker Pathway cluster_click_pathway Click Chemistry Pathway (SPAAC) antibody_carbonyl Antibody with Carbonyl Group hydrazone_adc Hydrazone-linked ADC antibody_carbonyl->hydrazone_adc + hydrazide_payload Hydrazide-Payload hydrazide_payload->hydrazone_adc + acid_cleavage Acidic pH (Endosome/Lysosome) hydrazone_adc->acid_cleavage released_payload Released Payload acid_cleavage->released_payload dbco_antibody DBCO-Antibody triazole_adc Triazole-linked ADC dbco_antibody->triazole_adc + azide_payload Azide-Payload azide_payload->triazole_adc + lysosomal_degradation Lysosomal Degradation of Antibody triazole_adc->lysosomal_degradation released_payload_click Released Payload (with amino acid residue) lysosomal_degradation->released_payload_click

Reaction and drug release pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison guide are provided below.

Protocol 1: Antibody Conjugation via Hydrazone Linker

This protocol describes a general two-step process for conjugating a hydrazide-functionalized payload to an antibody using a heterobifunctional crosslinker to introduce a carbonyl group.

1. Antibody Modification with a Carbonyl Group:

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

    • Carbonyl-introducing crosslinker (e.g., a succinimidyl ester of an aldehyde- or ketone-containing molecule).

    • Reaction buffer (e.g., PBS, pH 7.2-7.5).

    • Desalting column (e.g., Sephadex G-25).

  • Procedure:

    • Dissolve the carbonyl-introducing crosslinker in an organic solvent (e.g., DMSO) to a concentration of 10-20 mM.

    • Add the crosslinker solution to the antibody solution at a 5-20 fold molar excess. Ensure the final concentration of the organic solvent is below 10% (v/v).[9]

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.[9]

    • Remove excess crosslinker using a desalting column equilibrated with the reaction buffer.

    • Determine the concentration of the carbonyl-modified antibody using a standard protein assay (e.g., BCA assay).

2. Conjugation of the Hydrazide-Payload:

  • Materials:

    • Carbonyl-modified antibody.

    • This compound (after deprotection of Boc and Fmoc groups to yield the hydrazide-payload).

    • Reaction buffer (e.g., acetate buffer, pH 4.5-5.5).

  • Procedure:

    • Dissolve the hydrazide-functionalized payload in a suitable solvent.

    • Add the payload solution to the carbonyl-modified antibody solution at a 3-10 fold molar excess.

    • Adjust the pH of the reaction mixture to 4.5-5.5.[9]

    • Incubate the reaction at room temperature for 4-16 hours with gentle mixing.[9]

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR).

Protocol 2: Antibody Conjugation via Click Chemistry (SPAAC)

This protocol outlines the conjugation of an azide-modified payload to an antibody functionalized with a DBCO group.

1. Antibody Modification with DBCO:

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

    • DBCO-PEG4-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1]

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[1]

    • Desalting column.

  • Procedure:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution (typically 1 mg/mL). The final DMSO concentration should be around 20%.[1]

    • Incubate the reaction at room temperature for 60 minutes.[1]

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[1]

    • Purify the DBCO-functionalized antibody using a desalting column.

2. Click Reaction with Azide-Payload:

  • Materials:

    • DBCO-functionalized antibody.

    • Azide-functionalized payload.

    • Reaction buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-functionalized payload in the reaction buffer.[1]

    • Incubate the reaction overnight at 4°C.[1]

    • Purify the final ADC using chromatography (e.g., SEC or HIC) to remove unreacted payload.

    • Characterize the purified ADC for DAR and other quality attributes.

Protocol 3: In Vitro Plasma Stability Assay

This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.

  • Methodology:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.[13]

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[13]

    • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Quantification Methods:

    • ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[13]

    • LC-MS: This technique can directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before LC-MS analysis.[13]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

  • Experimental Protocol:

    • Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) can then be calculated.

References

Safety Operating Guide

Safe Disposal of Fmoc-NH-PEG4-HZ-BOC: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Fmoc-NH-PEG4-HZ-BOC, a bifunctional PEG linker containing Fmoc-protected amine and Boc-protected hydrazide moieties.

Disclaimer: This document provides guidance based on the chemical properties of the components of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all federal, state, and local regulations.

Hazard Assessment

This compound is a complex molecule, and its disposal procedure must consider the hazards associated with its constituent parts:

  • Hydrazide (HZ): The hydrazide functional group is the primary concern. Hydrazine and its derivatives are classified as hazardous waste by the Environmental Protection Agency (EPA).[1] They can be toxic and potentially carcinogenic.

  • Fmoc (Fluorenylmethyloxycarbonyl) and BOC (tert-Butoxycarbonyl) Protecting Groups: The deprotection of these groups typically involves the use of bases (for Fmoc) and acids (for BOC), generating waste streams that require neutralization.[2][3][4]

  • PEG (Polyethylene Glycol): The PEG component is generally considered non-hazardous and biodegradable.[5]

Due to the presence of the hydrazide group, this compound waste must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the appropriate PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat

Waste Segregation and Collection

Proper segregation of waste is crucial to prevent unintended reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound, and any materials lightly contaminated with it (e.g., weighing paper, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled hazardous liquid waste container.

    • Do not mix this waste with other waste streams, especially acidic or oxidizing solutions, to avoid potentially vigorous reactions.

Waste Container Labeling:

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Chemical Waste")

  • The date the waste was first added to the container

Disposal Procedures

The recommended disposal method for this compound is through a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Workflow for Disposal:

start Start: this compound Waste Generated assess Assess Waste Type (Solid or Liquid) start->assess segregate Segregate into Dedicated Hazardous Waste Container assess->segregate label Label Container Correctly segregate->label store Store in a Designated Waste Accumulation Area label->store contact Contact EHS for Pickup store->contact end End: Professional Disposal contact->end

Caption: Workflow for the disposal of this compound waste.

Step-by-Step Protocol for Laboratory Personnel:

  • Segregate Waste: At the point of generation, place any solid or liquid waste containing this compound into the appropriate, labeled hazardous waste container.

  • Secure Container: Keep the waste container securely closed when not in use.

  • Store Safely: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Arrange for Disposal: Once the container is full, or on a regular schedule, contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

Spill Response Protocol:

spill Spill Occurs Evacuate non-essential personnel Ensure proper ventilation contain Contain Spill Use absorbent material (e.g., vermiculite, sand) for liquids Gently sweep solids to avoid dust spill->contain Isolate Area collect Collect Waste Place contaminated materials into a hazardous waste container contain->collect Absorb/Sweep clean Clean Area Decontaminate the spill area with an appropriate solvent collect->clean Package dispose Dispose Label and manage the waste container as hazardous waste clean->dispose Decontaminate

Caption: Protocol for managing a spill of this compound.

Detailed Spill Cleanup Steps:

  • Evacuate and Ventilate: Alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[6] For solid spills, carefully sweep the material to avoid generating dust.

  • Collect the Waste: Place the absorbed material or swept solids into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it as hazardous waste according to the procedures outlined above.

Chemical Treatment (for Advanced Users under EHS Supervision)

In some cases, chemical neutralization may be considered for dilute aqueous waste streams containing hydrazide. This should only be performed by trained personnel in a controlled environment, such as a chemical fume hood, and with the explicit approval of the EHS department.

A potential method involves oxidation with an agent like sodium hypochlorite or hydrogen peroxide.[1] However, incomplete oxidation can produce carcinogenic byproducts, such as N-nitrosoalkylamines.[1] Therefore, this method is not recommended without rigorous analytical verification of complete destruction.

General Principle of Hydrazide Neutralization:

cluster_0 Neutralization Process waste Dilute Hydrazide Waste oxidizer Add Oxidizing Agent (e.g., Sodium Hypochlorite) waste->oxidizer Slowly reaction Controlled Reaction in Fume Hood oxidizer->reaction neutralized Neutralized Waste (Requires Verification) reaction->neutralized

Caption: Conceptual diagram of chemical neutralization for hydrazide waste.

Given the risks, the preferred and safest method of disposal for this compound is through professional hazardous waste management services.

References

Essential Safety and Operational Guide for Handling Fmoc-NH-PEG4-HZ-BOC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

The toxicological properties of Fmoc-NH-PEG4-HZ-BOC have not been thoroughly investigated. Therefore, it should be handled as a potentially hazardous substance. The primary hazards are associated with the functional groups present: the hydrazide moiety, which can be toxic, and the potential for inhalation of airborne powder.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Specification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when handling the solid or solutions to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling this compound. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to protect skin and clothing.
Respiratory Protection Dust mask or respiratorWhen handling the solid powder outside of a certified chemical fume hood, a dust mask or a respirator with a particulate filter is necessary to prevent inhalation.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound will minimize exposure and maintain compound integrity.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.

  • Keep the container tightly sealed to prevent moisture ingress.

Handling and Weighing
  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats.

  • Avoid raising dust when handling the solid. If necessary, gently tap the container instead of shaking it.

  • Clean any spills immediately according to the spill response plan (see Section 4).

Solution Preparation
  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Ensure the vessel is appropriately sized for the volume of the solution.

Experimental Protocols

The following are detailed methodologies for common reactions involving this compound.

Fmoc-Group Deprotection

This protocol describes the removal of the Fmoc protecting group to yield the free amine.

Materials:

  • This compound

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • In a chemical fume hood, dissolve this compound in DMF in a suitable reaction vessel.

  • Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of the PEGylated compound.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture can be further processed to isolate the deprotected product.

Boc-Group Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the reactive hydrazide.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (TIS) or water)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • In a chemical fume hood, dissolve this compound in DCM in a reaction vessel.

  • Prepare a cleavage cocktail, a common example being 95% TFA, 2.5% water, and 2.5% TIS.

  • Slowly add the cleavage cocktail to the solution of the protected compound. Caution: The reaction can be exothermic and may release gas.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, the product can be isolated, often by precipitation with cold diethyl ether.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations. All waste containing this compound should be treated as hazardous chemical waste.

Solid Waste
  • Contaminated consumables such as gloves, weighing boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

Liquid Waste
  • Aqueous Waste: Collect all aqueous waste containing the compound in a labeled hazardous waste container. Due to the hydrazide component, this waste should be treated before final disposal. A common method is oxidation with an excess of a suitable oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide.[1] The pH should be adjusted to neutral before disposal.

  • Organic Waste: Collect all organic solvent waste containing the compound in a separate, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

Decontamination
  • All glassware and equipment that have come into contact with the compound should be decontaminated. Rinse with a suitable organic solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate the immediate area and alert nearby personnel.

  • Ensure proper PPE is worn before attempting to clean the spill.

  • For small solid spills: Gently cover the spill with an absorbent material (e.g., sand or vermiculite) to avoid raising dust. Carefully scoop the mixture into a labeled hazardous waste container.

  • For small liquid spills: Absorb the spill with an inert absorbent material. Place the used absorbent in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.

Visual Workflow and Logical Relationships

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling and Reaction cluster_disposal Waste Management and Disposal receipt Receive and Inspect This compound storage Store in Cool, Dry, Well-Ventilated Area receipt->storage 1. Store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe 2. Prepare fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood 3. Enter Hood weighing Weigh Solid Compound fume_hood->weighing 4. Handle Solid dissolving Prepare Solution weighing->dissolving 5. Prepare Solution reaction Perform Chemical Reaction (e.g., Deprotection) dissolving->reaction 6. React monitoring Monitor Reaction Progress reaction->monitoring 7. Monitor solid_waste Collect Solid Waste (Gloves, etc.) reaction->solid_waste Collect during process liquid_waste Collect Liquid Waste (Aqueous and Organic) monitoring->liquid_waste 8. Collect Waste disposal Dispose of Waste via Certified Channels solid_waste->disposal decontamination Decontaminate Glassware and Work Surfaces liquid_waste->decontamination 9. Clean Up decontamination->disposal

Caption: Workflow for the safe handling of this compound.

DisposalPlan cluster_waste_streams Waste Generation cluster_treatment Waste Treatment and Collection cluster_final_disposal Final Disposal solid Solid Waste (Contaminated PPE, etc.) solid_container Labeled Solid Hazardous Waste Container solid->solid_container aqueous Aqueous Liquid Waste aqueous_treatment Oxidative Treatment (e.g., Bleach) aqueous->aqueous_treatment organic Organic Liquid Waste organic_container Labeled Organic Waste Container organic->organic_container ehs Arrange Pickup by Environmental Health & Safety solid_container->ehs aqueous_treatment->ehs organic_container->ehs

Caption: Disposal plan for waste containing this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-NH-PEG4-HZ-BOC
Reactant of Route 2
Reactant of Route 2
Fmoc-NH-PEG4-HZ-BOC

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。